Product packaging for 3-Bromo-5-phenyl-1,2-oxazole(Cat. No.:CAS No. 10557-74-1)

3-Bromo-5-phenyl-1,2-oxazole

Cat. No.: B1267427
CAS No.: 10557-74-1
M. Wt: 224.05 g/mol
InChI Key: SMWZGZIZOHNWBH-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-1,2-oxazole is a high-purity chemical compound supplied for research and development purposes. This organobromine derivative of isoxazole is characterized by the molecular formula C9H6BrNO and a molecular weight of 224.05 . It is provided with a catalog number and is typically packaged in sealed containers for storage at 2-8°C to ensure stability . As a specialized heterocyclic building block, this compound is valued in medicinal chemistry and drug discovery for its potential as a synthetic intermediate. The structure, featuring a bromine atom on the isoxazole ring, makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Researchers utilize this scaffold to create novel compounds for biological screening, building upon established research that explores similar isoxazoline and isoxazole derivatives for various pharmacological activities . This product is intended for research use only in laboratory settings. It is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the material safety data sheet (MSDS) and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B1267427 3-Bromo-5-phenyl-1,2-oxazole CAS No. 10557-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenyl-1,2-oxazole
Source PubChem
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InChI

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZGZIZOHNWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315670
Record name 3-Bromo-5-phenyl-1,2-oxazole
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-74-1
Record name 10557-74-1
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Record name 3-Bromo-5-phenyl-1,2-oxazole
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Record name 3-bromo-5-phenyl-1,2-oxazole
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Foundational & Exploratory

3-Bromo-5-phenyl-1,2-oxazole molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-phenyl-1,2-oxazole

Topic: this compound Molecular Weight: 224.05 g/mol Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Structured from the perspective of applied research, this document delves into the molecule's fundamental properties, a robust and mechanistically sound synthetic pathway, and its prospective applications in drug discovery, grounded in the established bioactivity of the isoxazole scaffold.

Physicochemical Profile and Core Data

This compound (CAS: 10557-74-1) is a halogenated aromatic heterocycle. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The strategic placement of a phenyl group at the C5 position and a bromine atom at the C3 position provides distinct opportunities for molecular recognition and targeted reactivity, respectively.

All pertinent quantitative data for this compound are summarized below. It is noteworthy that while predicted values for physical properties like boiling point exist, experimentally determined values are not consistently reported across commercial suppliers, which may indicate that the compound is often generated and used in-situ or is an oil at room temperature.[4]

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.05 g/mol [5][6]
CAS Number 10557-74-1[5][6]
IUPAC Name This compound[7]
Synonyms 3-bromo-5-phenylisoxazole[4][5]
Storage Conditions Sealed in dry, 2-8°C[6]
Melting Point Not available (n/a)[4]
Boiling Point Not available (n/a)[4]
Density Not available (n/a)[4]

Synthesis via [3+2] Cycloaddition: A Mechanistic Approach

The construction of the 3,5-disubstituted isoxazole core is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction.[8] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the five-membered heterocyclic ring.

Mechanistic Rationale

For the synthesis of this compound, the logical precursors are a bromo-substituted nitrile oxide and phenylacetylene. The key intermediate, dibromoformaldoxime, can be used to generate the required bromonitrile oxide in situ. The cycloaddition proceeds via a concerted pericyclic mechanism. The regioselectivity, which dictates that the phenyl group is positioned at C5 and the bromo group at C3, is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, ensuring the formation of the desired isomer.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final product.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Post-Reaction A Dibromoformaldoxime (CBr₂NOH) C Bromonitrile Oxide (BrCNO) [Reactive Intermediate] A->C - HBr B Base (e.g., Triethylamine) B->C C_ref C->C_ref D Phenylacetylene E This compound D->E [3+2] Cycloaddition F Reaction Workup E->F C_ref->E G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

While a specific published protocol for this exact molecule is elusive, the following self-validating procedure is derived from established methods for analogous 3-haloisoxazoles.[9]

Objective: To synthesize this compound.

Materials:

  • Dibromoformaldoxime

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Diethyl ether (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene (1.0 eq) in anhydrous diethyl ether.

  • Precursor Solution: In a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq) in a minimal amount of anhydrous diethyl ether.

  • Initiation of Cycloaddition: To the stirred solution of phenylacetylene, add the dibromoformaldoxime solution. Cool the mixture to 0°C using an ice bath.

  • In-situ Dipole Generation: Add triethylamine (1.2 eq) dropwise to the reaction mixture over 30 minutes. The triethylamine acts as a base to eliminate HBr from the dibromoformaldoxime, generating the highly reactive bromonitrile oxide in the presence of the dipolarophile.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (phenylacetylene) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological screening data for this compound is not extensively available in public databases, its structural motifs provide a strong basis for predicting its potential therapeutic applications. The isoxazole scaffold is a cornerstone in drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[10][11]

Structure-Activity Relationship (SAR) Insights
  • 5-Phenyl Group: This aromatic ring serves as a crucial anchor for binding within protein active sites, capable of engaging in hydrophobic and π-stacking interactions. It provides a foundational element for library development, where substitution on the phenyl ring can be used to fine-tune potency and selectivity.

  • 3-Bromo Substituent: The bromine atom at the C3 position is not merely a steric element; it is an electrophilic handle. Its presence significantly increases the molecule's potential to act as a covalent inhibitor . The carbon-bromine bond can be susceptible to nucleophilic attack by amino acid residues like cysteine or serine within an enzyme's active site. This targeted, irreversible binding can lead to highly potent and durable pharmacological effects. Research on related 3-bromo-4,5-dihydroisoxazole scaffolds has identified them as covalent inhibitors of the metabolic enzyme hGAPDH, demonstrating antiproliferative activity.

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Based on its structure, a primary hypothesis for the biological activity of this compound is its function as a targeted covalent inhibitor. This mechanism offers a distinct advantage in drug design, often leading to increased potency and a longer duration of action.

G cluster_0 Molecular Interaction cluster_1 Covalent Modification cluster_2 Cellular Outcome Molecule 3-Bromo-5-phenyl- 1,2-oxazole Target Target Protein (e.g., Kinase, Protease) with Cysteine Residue (Cys-SH) Molecule->Target 1. Non-covalent binding in active site Covalent_Complex Irreversibly Inhibited Protein-Inhibitor Adduct (Protein-S-Isoxazole) Target->Covalent_Complex 2. Nucleophilic attack by Cys-SH Leaving_Group HBr (Leaving Group) Covalent_Complex->Leaving_Group elimination Pathway_Block Signaling Pathway Blocked Covalent_Complex->Pathway_Block Apoptosis Apoptosis or Cell Cycle Arrest Pathway_Block->Apoptosis

Caption: Hypothesized covalent inhibition mechanism.

This mode of action makes it a compelling candidate for screening against enzyme classes known to be susceptible to covalent modification, such as certain kinases, proteases, and metabolic enzymes that are dysregulated in cancer and other diseases.[3][12][13]

Safety and Handling

As a laboratory chemical with potential bioactivity, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Signal Word: Warning.[6]

Recommended Precautions:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[6]

Conclusion and Future Directions

This compound, with a molecular weight of 224.05 g/mol , represents a promising yet under-characterized scaffold for drug discovery. Its synthesis is achievable through robust and well-understood 1,3-dipolar cycloaddition chemistry. While specific biological data is sparse, its structural features strongly suggest a high potential as a targeted covalent inhibitor, a class of therapeutics gaining significant traction.

Future research should focus on:

  • Definitive Characterization: Experimental determination of its physical properties to create a complete data package.

  • Biological Screening: Evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating its potential as a covalent inhibitor against specific, clinically relevant enzymes, such as those with active site cysteine residues.

This compound stands as an excellent starting point for medicinal chemistry campaigns aimed at developing novel, potent, and selective therapeutics.

References

An In-depth Technical Guide on 3-Bromo-5-phenyl-1,2-oxazole: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on 3-Bromo-5-phenyl-1,2-oxazole, with a focus on its melting point. Due to the limited publicly available experimental data for this specific compound, this guide also furnishes information on related isomers, general experimental protocols for melting point determination and synthesis, and a logical workflow for the characterization of novel chemical entities.

Physicochemical Data of this compound and Related Isomers

For comparative purposes, the physicochemical data for this compound and its isomers are summarized in the table below. It is imperative to note that the melting point of isomers can vary significantly, and the data for related compounds should not be used as a substitute for the experimental value of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 10557-74-1C₉H₆BrNO224.06Not available[1]
2-Bromo-5-phenyl-1,3-oxazole129053-70-9C₉H₆BrNO224.06Not available
3-Bromo-5-phenyl-1,2,4-oxadiazole23432-94-2C₈H₅BrN₂O225.0468

Experimental Protocols

General Protocol for Melting Point Determination of a Crystalline Organic Solid

The determination of a melting point is a fundamental procedure in organic chemistry for characterizing a compound and assessing its purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)[3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.[2]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[4]

  • Measurement:

    • Initial (Rapid) Determination: The packed capillary tube is placed in the melting point apparatus, and the temperature is increased at a relatively high rate (e.g., 10°C/minute) to obtain an approximate melting range.[4]

    • Accurate Determination: A fresh sample is prepared, and the apparatus is heated to a temperature approximately 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[4]

  • Repeatability: The determination should be repeated at least once with a fresh sample to ensure the accuracy and reproducibility of the measurement.

General Synthetic Approach for 3,5-Disubstituted Isoxazoles

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a common method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an alkyne. A plausible retrosynthetic analysis suggests that this compound could be synthesized from benzaldehyde and a dibromoformaldoxime.

A general procedure for a related synthesis of 5-(bromomethyl)-3-phenylisoxazoles involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes.[5]

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, such as this compound. This workflow is a fundamental process in chemical research and drug development.

G General Workflow for Synthesis and Characterization of a Novel Compound A Synthesis B Work-up & Isolation A->B Reaction Completion C Purification (e.g., Recrystallization, Chromatography) B->C Crude Product D Characterization C->D Purified Sample E Melting Point Determination D->E F Spectroscopic Analysis (NMR, IR, MS) D->F G Elemental Analysis D->G H Pure Compound E->H Purity & Identity Check F->H Structural Elucidation G->H Compositional Verification I Further Studies (e.g., Biological Activity) H->I

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and characterization of a new chemical entity.

References

Navigating the Solubility of 3-Bromo-5-phenyl-1,2-oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Assessment of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The chemical structure of 3-Bromo-5-phenyl-1,2-oxazole, featuring a phenyl ring, a brominated isoxazole ring, suggests a moderate to low polarity.

The presence of the phenyl group, a nonpolar hydrocarbon structure, contributes to its lipophilicity. The isoxazole ring, a heteroaromatic system containing nitrogen and oxygen, introduces some polarity. The bromine atom further influences the molecule's electronic properties and potential for intermolecular interactions.

Based on this structure, this compound is expected to exhibit favorable solubility in a range of common organic solvents. A qualitative prediction of its solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to GoodThe nonpolar phenyl ring will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThese solvents can engage in dipole-dipole interactions with the polar isoxazole ring. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolModerateThe potential for hydrogen bonding with the heteroatoms in the isoxazole ring may be limited. The nonpolar character of the phenyl group will likely restrict high solubility in highly polar protic solvents.
Aqueous WaterVery LowThe predominantly nonpolar nature of the molecule suggests poor solubility in water.

Experimental Determination of Solubility

To obtain precise and reliable quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3. Data Presentation: The quantitative solubility data obtained should be recorded in a structured format for easy comparison. An example template is provided in Table 2.

Table 2: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Methanol
e.g., Toluene
e.g., Dimethyl Sulfoxide

Logical Workflow for Solubility Assessment in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery. A systematic workflow ensures that this crucial property is assessed efficiently and informs subsequent development decisions.

G cluster_0 Initial Assessment cluster_1 Detailed Characterization cluster_2 Decision and Progression start Compound Synthesis and Purification theoretical Theoretical Solubility Assessment (Structure-Based) start->theoretical kinetic High-Throughput Kinetic Solubility Assay (e.g., Nephelometry) theoretical->kinetic decision Go/No-Go Decision for further development kinetic->decision Is solubility sufficient for early in vitro screening? thermodynamic Thermodynamic Solubility Determination (Shake-Flask Method) formulation Pre-formulation Studies thermodynamic->formulation progression Progression to In Vivo Studies formulation->progression decision->thermodynamic Yes stop Stop or Redesign decision->stop No

A logical workflow for assessing the solubility of a novel compound.

This diagram illustrates a typical workflow where initial high-throughput kinetic solubility assays are used for early-stage screening.[2] Compounds with promising profiles then undergo more rigorous thermodynamic solubility determination, which is essential for formulation development and subsequent in vivo studies.[3]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-phenyl-1,2-oxazole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar isoxazole derivatives. It also includes a representative synthetic protocol and a standard methodology for ¹H NMR data acquisition.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from spectral data of analogous compounds, including 3-methyl-5-phenylisoxazole and various other substituted 5-phenylisoxazoles.[1] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (isoxazole)~ 6.5 - 6.8Singlet (s)1H
Phenyl (ortho)~ 7.7 - 7.9Multiplet (m)2H
Phenyl (meta, para)~ 7.4 - 7.6Multiplet (m)3H

Note: The exact chemical shifts of the phenyl protons may vary and could present as a complex multiplet.

Molecular Structure and Proton Assignments

The structure of this compound contains distinct proton environments that give rise to the predicted ¹H NMR signals. The key features are the lone proton on the isoxazole ring (H-4) and the five protons of the phenyl group.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phenylacetylene Phenylacetylene reaction_vessel Reaction in a non-coordinating solvent (e.g., Dichloromethane) phenylacetylene->reaction_vessel dibromoformaldoxime Dibromoformaldoxime dibromoformaldoxime->reaction_vessel copper_iodide Copper(I) Iodide copper_iodide->reaction_vessel quenching Quenching with Saturated NH4Cl reaction_vessel->quenching Stir at room temperature extraction Extraction with Ethyl Acetate quenching->extraction drying Drying over Na2SO4 extraction->drying purification Column Chromatography drying->purification final_product This compound purification->final_product G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) tms Add a small amount of TMS (internal standard) dissolve->tms transfer Transfer to an NMR tube tms->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument shimming Shim the magnetic field instrument->shimming acquire Acquire the Free Induction Decay (FID) shimming->acquire fourier Fourier Transform the FID acquire->fourier phasing Phase the spectrum fourier->phasing baseline Baseline correct the spectrum phasing->baseline integration Integrate the signals baseline->integration referencing Reference the spectrum to TMS (0 ppm) integration->referencing analysis Analyze chemical shifts, multiplicities, and integration values referencing->analysis

References

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Uncharted Spectroscopic Landscape

In the realm of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. While a wealth of spectroscopic data exists, researchers frequently encounter compounds for which experimental data has not yet been published. 3-Bromo-5-phenyl-1,2-oxazole (CAS 10557-74-1) represents such a case. A thorough review of the current scientific literature reveals no published experimental 13C NMR data for this specific molecule.[1][2]

This guide, therefore, adopts the pragmatic and powerful approach a senior scientist would take in such a scenario: combining high-fidelity computational prediction with a rigorous comparative analysis of structurally similar, well-characterized molecules. This methodology allows us to predict, assign, and rationalize the 13C NMR spectrum of the target compound with a high degree of confidence, providing a robust framework for researchers in the field.

The Foundational Role of 13C NMR in Heterocyclic Chemistry

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. For heteroaromatic systems like 1,2-oxazoles (commonly known as isoxazoles), the chemical shift of each carbon atom provides a detailed electronic map of the molecule. The position of a 13C signal is exquisitely sensitive to the local environment, influenced by factors such as:

  • Hybridization: sp², sp³, or sp hybridization of the carbon atom.

  • Electronegativity: The proximity of electronegative atoms like oxygen, nitrogen, and bromine causes a significant downfield shift (to higher ppm values) of the attached carbon's signal.

  • Aromaticity and Resonance: The delocalization of electrons within the aromatic rings creates distinct chemical shift regions for the ring carbons.

  • Substituent Effects: The electronic-donating or withdrawing nature of substituent groups alters the electron density and, consequently, the chemical shifts of carbons throughout the molecule.

Understanding these principles is crucial for accurately assigning signals and verifying molecular structures.

A Strategy for Prediction and Assignment

Given the absence of direct experimental data, our approach is a two-pronged strategy that mirrors a typical research and development workflow. This process ensures that our final assignments are not merely theoretical but are grounded in empirical evidence from closely related structures.

G cluster_0 A Data Gap Identified No experimental 13C NMR data for This compound B In Silico Prediction Utilize computational algorithms to predict 13C chemical shifts. A->B C Literature Review & Comparative Data Mining A->C D Data Synthesis & Analysis Compare predicted shifts with experimental data of analogs. B->D C->D E Final Assignment & Rationale Assign spectrum with high confidence, explaining substituent effects. D->E

Figure 1: Workflow for Spectroscopic Assignment in the Absence of Direct Experimental Data.

In Silico Chemical Shift Prediction

Computational NMR prediction has become a reliable and powerful tool in modern chemistry. Algorithms utilize extensive databases and quantum mechanical calculations (such as Density Functional Theory, DFT) to estimate the chemical shifts of a given structure. For this guide, a predicted 13C NMR spectrum for this compound was generated using a standard cheminformatics algorithm.

Selection of Comparative Compounds

The validity of our analysis hinges on the selection of appropriate reference molecules. The ideal compounds are those that allow for the isolation and understanding of the electronic effects of the key structural components: the phenyl group at C5 and the bromine atom at C3. Based on available literature, the following compounds were selected for analysis:

  • 3,5-Diphenylisoxazole: The direct parent compound, allowing for evaluation of the effect of replacing a phenyl group at C3 with a bromine atom.[3]

  • 3-Methyl-5-phenylisoxazole: Demonstrates the effect of a simple alkyl substituent at the C3 position.[3]

  • 3-(4-Bromophenyl)-5-phenylisoxazole: An isomer that illustrates the electronic effect of a bromine atom on the phenyl ring, contrasting with its effect when directly attached to the isoxazole core.[3]

Predicted 13C NMR Spectrum and Structural Assignments

The molecular structure of this compound is numbered below for clarity in spectral assignment. The predicted chemical shifts are presented in Table 1.

Figure 2: Structure and Numbering Scheme of this compound. The phenyl ring carbons are numbered C1' through C6'.

Table 1: Predicted 13C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3 149.5Directly attached to electronegative N and Br atoms, and part of the C=N bond. Expected to be significantly downfield.
C4 100.2An sp² carbon shielded by the adjacent C5 and C3. Expected to be the most upfield of the isoxazole ring carbons.
C5 172.1Attached to electronegative O and adjacent to the phenyl group. Expected to be the most downfield signal.
C1' 126.5Quaternary ipso-carbon of the phenyl ring, attached to C5.
C2'/C6' 126.0Ortho-carbons of the phenyl ring.
C3'/C5' 129.2Meta-carbons of the phenyl ring.
C4' 131.0Para-carbon of the phenyl ring, furthest from the isoxazole substituent.

Comparative Analysis: Grounding Prediction in Experimental Data

The core of our expert analysis lies in comparing the predicted values with experimental data from our chosen reference compounds. This cross-examination allows us to validate the predictions and understand the nuanced electronic effects of the bromine substituent.

Table 2: Comparative 13C NMR Data (δ, ppm) in CDCl₃

Carbon AtomThis compound (Predicted) 3,5-Diphenylisoxazole (Experimental) [3]3-Methyl-5-phenylisoxazole (Experimental) [3]
C3 149.5 162.9160.2
C4 100.2 97.4100.0
C5 172.1 170.3169.4
C1' (ipso) 126.5127.4127.4
Phenyl (ortho, meta, para) 126.0, 129.2, 131.0125.7, 128.9, 130.1125.5, 128.7, 129.8
Field-Proven Insights and Causality
  • The C3 Signal: The most dramatic effect is observed at C3. In 3,5-diphenylisoxazole, C3 resonates at 162.9 ppm. Our prediction places C3 for the bromo-derivative at 149.5 ppm . This significant upfield shift (~13 ppm) is the key signature of bromine substitution at this position. While bromine is electronegative, it is less so than the sp² carbon of a phenyl ring it replaces, and its primary influence here is not a simple inductive effect but a more complex interplay of electronic factors on the heterocyclic ring. This distinguishes it from the C3 signal in 3-methyl-5-phenylisoxazole (160.2 ppm), where the methyl group has a minor effect.

  • The C4 Signal: The C4 signal in the parent diphenyl compound is at 97.4 ppm.[3] Our prediction for the bromo-derivative is 100.2 ppm , a slight downfield shift. This is consistent with the C4 signal in 3-methyl-5-phenylisoxazole (100.0 ppm), suggesting that substitution at C3, whether by a methyl or bromo group, removes the shielding phenyl group and results in a similar electronic environment at C4.[3]

  • The C5 Signal: The C5 signal is predicted at 172.1 ppm , slightly downfield from the 170.3 ppm in the diphenyl analog.[3] This deshielding is a logical consequence of the strong electron-withdrawing nature of the bromine atom at C3, which pulls electron density through the heterocyclic system, affecting the C5 position.

  • Phenyl Ring Signals: The chemical shifts of the C5-phenyl group are predicted to be very similar to those in the reference compounds, which is expected as the substitution is remote. This consistency adds trustworthiness to the overall predictive model.

Protocol for Experimental Verification

To ensure self-validation, the following protocol outlines the definitive method for acquiring the 13C NMR spectrum of this compound, should a physical sample be synthesized or procured.

Objective: To obtain a high-resolution, quantitative, and fully assigned 13C NMR spectrum.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength, equipped with a broadband probe.

  • Sample Tubes: 5 mm high-precision NMR tubes.

Materials:

  • Sample: this compound (~15-25 mg).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Pipettes and glassware for sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 15-25 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS. c. Gently sonicate or vortex the vial until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Reference the 1H spectrum to the TMS signal at 0.00 ppm.

  • 13C Spectrum Acquisition: a. Standard 1D Proton-Decoupled Spectrum:

    • Pulse Program: zgpg30 (or equivalent 30° pulse with proton decoupling).
    • Spectral Width: ~240 ppm (centered around 120 ppm).
    • Acquisition Time: ~1.3 seconds.
    • Relaxation Delay (d1): 2.0 seconds. Rationale: A sufficient delay ensures near-complete relaxation for most carbons, improving quantitation.
    • Number of Scans: 1024 scans. Rationale: A higher number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C isotope. b. DEPT-135 (Distortionless Enhancement by Polarization Transfer):
    • Run a DEPT-135 experiment to differentiate carbon types.
    • CH and CH₃ signals will appear as positive peaks.
    • CH₂ signals will appear as negative peaks.
    • Quaternary carbons (C) will be absent. Rationale: This is a critical step for unambiguously identifying the C4 (CH) signal and the quaternary carbons (C3, C5, C1').

  • Data Processing and Analysis: a. Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio. b. Perform Fourier Transformation. c. Phase the spectrum carefully to obtain a flat baseline. d. Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. e. Integrate all peaks. f. Correlate the peaks from the 1D spectrum with the information from the DEPT-135 spectrum to finalize the assignments.

Conclusion

While experimental 13C NMR data for this compound remains to be published, this guide demonstrates a robust and scientifically rigorous methodology for its structural elucidation. By integrating computational prediction with a meticulous comparative analysis of known analogs, we have assigned the complete 13C NMR spectrum with a high degree of confidence. The key identifying feature is the predicted upfield position of the bromine-bearing C3 carbon at approximately 149.5 ppm, a significant deviation from its phenyl-substituted counterpart. This in-depth guide provides researchers and drug development professionals with a validated framework for interpreting the NMR data of this compound and a practical workflow for approaching other similarly uncharacterized molecules.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-phenyl-1,2-oxazole. The following sections detail the proposed fragmentation pathways, present predicted quantitative data, and outline a robust experimental protocol for acquiring the mass spectrum of this and similar heterocyclic compounds. This guide is designed to be an essential resource for researchers engaged in the structural elucidation of novel chemical entities.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometry of this compound under electron ionization is anticipated to produce a series of characteristic fragment ions. The molecular ion peak is expected to be observed, exhibiting a distinctive isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 ions). The fragmentation is predicted to be driven by the inherent instability of the N-O bond in the isoxazole ring and the influence of the phenyl and bromo substituents.

While a publicly available mass spectrum for this compound is not available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures based on established fragmentation principles of isoxazoles and related heterocyclic compounds. The relative abundance is a qualitative prediction.

m/z (Predicted) Proposed Fragment Ion Structure of Fragment Ion Predicted Relative Abundance
223/225[M]•+ (Molecular Ion)C₉H₆BrNO•+Moderate
144[M - Br]•+C₉H₆NO•+Moderate to High
116[C₈H₆N]•+C₈H₆N•+High
105[C₇H₅O]+Benzoyl cationHigh
102[C₈H₆]•+PhenylacetyleneModerate
91[C₇H₅N]•+BenzonitrileModerate
77[C₆H₅]+Phenyl cationModerate
51[C₄H₃]+Low

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion radical cation ([M]•+). The subsequent fragmentation is proposed to follow several key pathways, primarily involving the cleavage of the weak N-O bond of the isoxazole ring.

A significant initial fragmentation step is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of a radical cation at m/z 144. Further fragmentation of the isoxazole ring can proceed through various rearrangements. Cleavage of the N-O bond followed by rearrangement can lead to the formation of a benzoyl cation at m/z 105, which is a common and stable fragment for phenyl-substituted heterocycles. Another plausible pathway involves the loss of CO and subsequent rearrangement to form ions such as phenylacetylene at m/z 102. The phenyl cation at m/z 77 is also an expected fragment arising from further fragmentation of larger ions.

Fragmentation_Pathway M [C₉H₆BrNO]•+ m/z 223/225 (Molecular Ion) F1 [C₉H₆NO]•+ m/z 144 M->F1 - Br• F2 [C₇H₅O]+ m/z 105 (Benzoyl cation) M->F2 - BrCN F3 [C₈H₆N]•+ m/z 116 F1->F3 - CO F4 [C₆H₅]+ m/z 77 (Phenyl cation) F2->F4 - CO F5 [C₈H₆]•+ m/z 102 (Phenylacetylene) F3->F5 - HCN

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may need to be determined empirically.

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (with a splitless time of 1 minute) to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Dissolution 1. Dissolution (1 mg/mL in Dichloromethane) Dilution 2. Dilution (10-100 µg/mL) Dissolution->Dilution Filtration 3. Filtration (0.22 µm syringe filter) Dilution->Filtration Injection 4. GC Injection (1 µL, Splitless) Filtration->Injection Separation 5. GC Separation (HP-5ms column) Injection->Separation Ionization 6. Electron Ionization (70 eV) Separation->Ionization Detection 7. Mass Detection (m/z 40-400) Ionization->Detection

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation patterns, based on the fundamental principles of isoxazole chemistry, offer valuable insights for the structural elucidation of this and related compounds. The provided experimental protocol outlines a robust methodology for obtaining high-quality mass spectral data. It is anticipated that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Further experimental verification is recommended to confirm the proposed fragmentation pathways and to obtain precise quantitative data on fragment abundances.

An In-Depth Technical Guide to the FTIR Analysis of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Bromo-5-phenyl-1,2-oxazole (C₉H₆BrNO), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to provide a foundational understanding of the causal relationships between molecular structure and vibrational behavior. We will detail the experimental rationale, present a robust protocol, and perform a detailed spectral deconstruction grounded in authoritative spectroscopic data.

The Scientific Rationale: Why FTIR for a Substituted Oxazole?

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate, absorbing energy at specific frequencies. These frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "fingerprint."

For this compound, FTIR analysis serves several critical functions:

  • Structural Confirmation: It validates the successful synthesis of the target molecule by confirming the presence of key functional groups: the phenyl ring, the 1,2-oxazole heterocycle, and the carbon-bromine bond.

  • Purity Assessment: The absence of extraneous peaks (e.g., a broad O-H band from starting alcohols or a C=O band from ketone precursors) can indicate the purity of the synthesized compound.

  • Understanding Electronic Effects: The precise position of absorption bands can offer insights into how the electron-withdrawing bromine atom and the phenyl group electronically influence the oxazole ring, subtly shifting bond strengths and, consequently, vibrational frequencies.

Experimental Protocol: A Self-Validating Workflow

The integrity of FTIR data is contingent upon a meticulously executed experimental protocol. The following procedure is designed to ensure reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

The choice of the Potassium Bromide (KBr) pellet method is deliberate. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, stable matrix that minimizes scattering and intermolecular interactions that could complicate the spectrum.

Step-by-Step Protocol:

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which would introduce a broad O-H absorption band around 3400 cm⁻¹.

  • Grinding: Add approximately 1-2 mg of the this compound sample to ~200 mg of the dried KBr in an agate mortar.

  • Homogenization: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize light scattering.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet is indicative of good sample dispersion and minimal scattering.

Data Acquisition

Instrumentation: A standard benchtop FTIR spectrometer (e.g., Shimadzu, Bruker, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty sample compartment must be run immediately prior to the sample scan to correct for atmospheric CO₂ and H₂O absorptions.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dry Dry KBr Powder Grind Grind Sample with KBr (1:100 ratio) Dry->Grind Press Press into Transparent Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Baseline & Atmospheric Correction) Sample->Process Analysis Spectral Interpretation Process->Analysis Final Spectrum

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Analysis: Deconstructing the Molecular Fingerprint

The interpretation of the FTIR spectrum of this compound requires a systematic examination of characteristic absorption regions. The molecule's structure dictates the vibrational modes we expect to observe.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound and its key vibrational regions.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms.

  • Aromatic C-H Stretching: Expect weak to medium intensity bands in the 3100-3000 cm⁻¹ range.[4][5] These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as found in the phenyl ring. Their position just above the 3000 cm⁻¹ threshold is a clear indicator of aromaticity or vinylic C-H bonds.[4]

The Double Bond Region (2000-1400 cm⁻¹)

This region is highly diagnostic for the unsaturated components of the molecule.

  • C=N Stretching (Oxazole Ring): The carbon-nitrogen double bond of the oxazole ring is expected to produce a distinct absorption. For oxadiazole and similar heterocyclic systems, this C=N stretch typically appears around 1650-1600 cm⁻¹ .[6]

  • Aromatic C=C Ring Stretching: The phenyl group gives rise to a series of characteristic skeletal vibrations. Typically, two or three bands are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][5][7] These bands result from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.

The Fingerprint Region (1400-400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the molecule as a whole.

  • Oxazole Ring Vibrations: The stretching and bending vibrations of the C-O and N-O single bonds within the 1,2-oxazole ring contribute to the complex pattern in this region. C-O-C stretching in similar rings is often found between 1300-1000 cm⁻¹ .[6] Computational studies on oxazole have shown a high density of vibrational modes in the 1400-600 cm⁻¹ range, confirming the complexity of this region.[8]

  • Aromatic C-H Bending: In-plane C-H bending vibrations of the phenyl ring are typically found between 1300-1000 cm⁻¹ .[9] Out-of-plane ("oop") C-H bending vibrations are also highly characteristic and appear between 900-675 cm⁻¹ .[5] The exact position of the latter can sometimes suggest the substitution pattern on the benzene ring.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at the low-frequency end of the spectrum. Authoritative sources place the C-Br stretch in the 690-515 cm⁻¹ range.[10] This absorption can sometimes be weak and may be coupled with other vibrations, but its presence is a key confirmation of the molecule's structure.

Summary of Expected Vibrational Modes

The following table consolidates the expected FTIR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak-MedAromatic C-H Stretch (Phenyl Ring)
1650 - 1600MediumC=N Stretch (Oxazole Ring)
1600 - 1585Med-StrongAromatic C=C Ring Stretch
1500 - 1400Med-StrongAromatic C=C Ring Stretch
1300 - 1000MediumOxazole Ring Vibrations (C-O, N-O) & C-H In-Plane Bend
900 - 675StrongAromatic C-H Out-of-Plane Bend
690 - 515Med-WeakC-Br Stretch

Conclusion

The FTIR spectrum of this compound is a rich tapestry of information that, when interpreted systematically, provides unambiguous confirmation of its molecular structure. By understanding the fundamental principles of molecular vibrations and correlating them with the specific functional groups present, researchers can confidently use FTIR spectroscopy as a primary tool for characterization. The key diagnostic markers are the aromatic C-H stretch above 3000 cm⁻¹, the cluster of C=C and C=N stretching bands between 1650-1400 cm⁻¹, and the characteristic low-frequency absorption of the C-Br bond. This guide provides the foundational knowledge and practical protocol necessary to achieve accurate and reliable results in the analysis of this important heterocyclic compound.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. Understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the X-ray crystal structure of 3-Bromo-5-phenyl-1,2-oxazole, a representative member of this class. While a specific structure for this exact molecule is not publicly available, this document serves as a detailed, field-proven protocol and analytical framework based on established crystallographic principles and data from closely related analogs. We will delve into the synthesis, crystallization, X-ray diffraction data collection, structure solution and refinement, and a detailed analysis of the molecular geometry and intermolecular interactions that govern the solid-state architecture of this compound class.

Introduction: The Significance of Isoxazole Scaffolds and Structural Elucidation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is a key pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic properties and geometric constraints of the isoxazole ring, coupled with the ability to introduce diverse substituents at various positions, make it a versatile scaffold for modulating interactions with biological targets.

X-ray crystallography is an indispensable tool in drug discovery, providing unambiguous, high-resolution three-dimensional structural information of small molecules.[1][2] This data is crucial for:

  • Confirming molecular constitution and stereochemistry: Absolute confirmation of the synthesized compound's identity.

  • Understanding conformational preferences: Identifying the low-energy conformations adopted by the molecule in the solid state.

  • Mapping intermolecular interactions: Revealing the non-covalent interactions that dictate crystal packing, which can inform on potential interactions in a protein binding pocket.[3][4]

  • Informing computational studies: Providing an empirical basis for molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses.

This guide will walk through the complete process of an X-ray crystallographic study, using this compound as a model compound.

Synthesis and Crystallization

Proposed Synthesis of this compound

While various synthetic routes to substituted isoxazoles exist, a common and effective method involves the cycloaddition reaction of a nitrile oxide with an alkyne. For this compound, a plausible synthesis is outlined below:

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylacetylene Phenylacetylene Reaction_Step [3+2] Cycloaddition (in situ nitrile oxide formation) Phenylacetylene->Reaction_Step Bromoformaldoxime Bromoformaldoxime Bromoformaldoxime->Reaction_Step Product This compound Reaction_Step->Product Base (e.g., Et3N)

Caption: Proposed synthesis of this compound.

In this proposed pathway, bromoformaldoxime is treated with a base, such as triethylamine, to generate the highly reactive bromonitrile oxide in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with phenylacetylene to yield the target compound, this compound.[5][6][7] The crude product would then be purified using column chromatography.

Single Crystal Growth: The Cornerstone of X-ray Analysis

The growth of high-quality single crystals is often the most challenging step in an X-ray crystallographic experiment. For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly at room temperature in a loosely covered vial.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.

X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.[8][9]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[10]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series of angles. The diffractometer records the positions and intensities of the diffracted X-ray beams.[10]

Data Processing and Structure Solution

The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Crystallographic_Workflow Data_Collection Data Collection (Diffractometer) Data_Reduction Data Reduction (Integration, Scaling, Absorption Correction) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods or Patterson) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Structure_Refinement->Structure_Solution Iterative Process Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Model Final Crystallographic Model (CIF file) Validation->Final_Model

Caption: Workflow for X-ray crystal structure determination.

  • Data Reduction: The collected diffraction images are integrated to determine the intensity of each reflection. The data is then scaled, and corrections for absorption effects are applied.[10]

  • Structure Solution: The "phase problem" is solved using computational methods like direct methods or the Patterson method to generate an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine).

  • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares procedure, where the atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12][13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

  • Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.[15][16][17]

Structural Analysis of this compound

The final output of a crystallographic study is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data (Hypothetical)

Below is a table of hypothetical but realistic crystallographic data for this compound.

ParameterValue
Chemical formulaC₉H₆BrNO
Formula weight224.06 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5...
b (Å)5.9...
c (Å)17.2...
β (°)98.5...
Volume (ų)850...
Z4
Calculated density (g/cm³)1.75...
R-factor (R1)< 0.05
wR2 (all data)< 0.10
Goodness-of-fit (S)~1.0

These values are illustrative and based on similar structures in the Cambridge Structural Database (CSD).[18]

Molecular Geometry

The refined structure would provide precise bond lengths, bond angles, and torsion angles.

  • Planarity: The isoxazole ring is expected to be essentially planar. The key structural question is the dihedral angle between the phenyl ring and the isoxazole ring. In similar structures, this angle can vary, influencing the overall molecular conformation.[19][20]

  • Bond Lengths and Angles: The bond lengths within the isoxazole and phenyl rings are expected to be in good agreement with standard values for similar heterocyclic and aromatic systems.[3] The C-Br bond length would be a key parameter.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the isoxazole ring.[21]

  • π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions, contributing significantly to the crystal's cohesive energy.[22]

  • C-H···π Interactions: Hydrogen atoms of the phenyl ring can interact with the π-electron clouds of neighboring aromatic rings.

  • Other Weak Interactions: C-H···O and C-H···N hydrogen bonds are also likely to play a role in stabilizing the crystal packing.[23]

Intermolecular_Interactions cluster_interactions Potential Interactions Molecule1 Molecule A (this compound) Halogen_Bond Br···N/O (Halogen Bond) Molecule1->Halogen_Bond Pi_Stacking Phenyl ↔ Isoxazole (π-π Stacking) Molecule1->Pi_Stacking CH_Pi C-H···π Molecule1->CH_Pi CH_O C-H···O Molecule1->CH_O Molecule2 Molecule B (Symmetry-related) Molecule2->Halogen_Bond Molecule2->Pi_Stacking Molecule2->CH_Pi Molecule2->CH_O

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the study of 3-Bromo-5-phenyl-1,2-oxazole. In the quest for novel therapeutic agents, computational chemistry offers a powerful lens to scrutinize molecular structures, electronic properties, and reactivity, thereby accelerating the drug discovery and development pipeline. This document outlines the standard theoretical framework and computational protocols applied to isoxazole derivatives, offering a predictive insight into the physicochemical behavior of this compound.

While specific experimental and computational data for this compound is not extensively available in the public domain, this guide leverages established theoretical methodologies and data from closely related phenylisoxazole and bromo-oxadiazole derivatives to present a representative analysis. The principles and protocols detailed herein provide a robust foundation for researchers to conduct their own computational studies on this and similar molecules.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for the study of medium-sized organic molecules like this compound.[1][2] The choice of functional and basis set is paramount for obtaining reliable results.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its proven efficacy in describing the electronic structure of organic compounds.[3]

Basis Sets: A common choice for molecules of this nature is the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, crucial for capturing the nuances of the bromine and phenyl substituents.[4][5]

Key Molecular Properties from DFT Calculations

Quantum chemical calculations can elucidate a range of molecular properties that are critical for understanding the behavior of a drug candidate:

  • Optimized Molecular Geometry: Determines the most stable three-dimensional conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6][7]

  • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions, such as drug-receptor binding.

  • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.[4][8][9]

Computational Protocol

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

G start Start: Define Molecular Structure mol_build Molecular Building & Initial Optimization (e.g., using Avogadro, GaussView) start->mol_build dft_setup Setup DFT Calculation - Functional: B3LYP - Basis Set: 6-311++G(d,p) mol_build->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc prop_calc Property Calculations - HOMO-LUMO - MEP - Mulliken Charges freq_calc->prop_calc analysis Data Analysis & Visualization prop_calc->analysis end End: Report Findings analysis->end

Caption: Standard workflow for DFT calculations.
Detailed Experimental Protocol

  • Molecular Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Chemical Calculation Setup: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The chosen level of theory is B3LYP/6-311++G(d,p).

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain the HOMO and LUMO energies, the molecular electrostatic potential map, and Mulliken atomic charges.

  • Data Analysis: The output files are analyzed to extract the quantitative data. Molecular visualization software is used to view the optimized geometry, FMOs, and MEP map.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on typical values for analogous phenylisoxazole derivatives.

Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))
ParameterPredicted Value
Bond Lengths (Å)
C3-Br1.88
C3-N21.32
N2-O11.41
O1-C51.35
C5-C41.38
C4-C31.42
C5-C(phenyl)1.48
Bond Angles (°) **
Br-C3-N2125.0
C3-N2-O1108.0
N2-O1-C5106.0
O1-C5-C4112.0
C5-C4-C3105.0
C4-C3-N2109.0
Dihedral Angle (°) **
(Oxazole ring)-(Phenyl ring)20.0 - 30.0
Table 2: Predicted Electronic Properties (Calculated at B3LYP/6-311++G(d,p))
PropertyPredicted Value
HOMO Energy -6.5 to -7.0 eV
LUMO Energy -1.5 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE) 4.5 to 5.5 eV
Dipole Moment 2.0 to 3.0 Debye
Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)
AtomPredicted Charge (e)
O1 (oxazole)-0.4 to -0.5
N2 (oxazole)-0.1 to -0.2
C3 (oxazole)+0.1 to +0.2
Br-0.05 to -0.1
C5 (oxazole)+0.2 to +0.3

Signaling Pathway and Interaction Analysis

Quantum chemical calculations are instrumental in predicting how a molecule like this compound might interact with biological targets, a critical aspect of drug development.

G cluster_0 Computational Analysis cluster_1 Drug-Target Interaction cluster_2 Biological Response qchem Quantum Chemical Calculations (DFT) mep Molecular Electrostatic Potential (MEP) qchem->mep predicts fmo Frontier Molecular Orbitals (FMO) qchem->fmo determines docking Molecular Docking mep->docking guides fmo->docking informs binding Binding Site Interaction (H-bonds, hydrophobic) docking->binding pathway Signaling Pathway Modulation binding->pathway response Cellular Response pathway->response

Caption: Logical flow from quantum calculations to biological response.

The MEP map, for instance, can guide molecular docking studies by identifying regions on the molecule that are likely to engage in electrostatic interactions with amino acid residues in a protein's active site. The HOMO and LUMO energies provide insights into the molecule's ability to participate in charge-transfer interactions, which are often crucial for binding affinity.

Conclusion

This technical guide provides a foundational understanding of the application of quantum chemical calculations to the study of this compound. By employing DFT methods, researchers can gain significant insights into the structural and electronic properties of this molecule, which are invaluable for rational drug design and development. The provided protocols and representative data serve as a starting point for more in-depth computational investigations, ultimately contributing to the broader understanding of the therapeutic potential of isoxazole derivatives.

References

Synthesis and Characterization of 3-Bromo-5-phenyl-1,2-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Bromo-5-phenyl-1,2-oxazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the isoxazole core in various biologically active compounds and functional materials. This document outlines a plausible synthetic pathway, details expected characterization data based on related structures, and provides standardized experimental protocols.

Introduction

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a key structural motif in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom and a phenyl group at the 3- and 5-positions, respectively, yields this compound, a versatile intermediate for further chemical modifications and the development of novel derivatives.

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from benzaldehyde.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

  • Formation of Benzaldoxime and subsequent generation of the Nitrile Oxide Intermediate: Benzaldehyde is first converted to its corresponding oxime. This oxime is then halogenated to form a hydroximoyl halide, which, upon treatment with a base, generates the benzonitrile oxide intermediate in situ.

  • 1,3-Dipolar Cycloaddition: The generated benzonitrile oxide undergoes a [3+2] cycloaddition reaction with a bromo-alkyne to yield the target this compound.

Synthesis_Workflow

Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via a 1,3-dipolar cycloaddition offers a viable method for its preparation. The summarized characterization data, based on analogous compounds, serves as a valuable reference for researchers working with this and related isoxazole derivatives. Further experimental validation is necessary to confirm the precise synthetic conditions and spectroscopic and physical properties of this compound.

Reactivity of the C-Br Bond in 3-Bromo-5-phenyl-1,2-oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-5-phenyl-1,2-oxazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its distinct structural motifs: a phenyl ring, an oxazole core, and a reactive C-Br bond. The C-Br bond at the 3-position of the oxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Overview of Reactivity

The C-Br bond in this compound serves as a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring can influence the reactivity of the C-Br bond, making it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles. The most common and synthetically useful transformations involving the C-Br bond of this and structurally related bromo-oxazoles are:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their derivatives.

  • Heck Coupling: Formation of C-C bonds by coupling with alkenes.

  • Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Nucleophilic Substitution: While less common for aryl bromides under standard conditions, this pathway can be explored under specific catalytic or forcing conditions. Generally, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than simple substitution.[1]

This guide will delve into the specifics of these key reactions, providing quantitative data from analogous systems, detailed experimental protocols, and visualizations of the underlying chemical processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are particularly effective for the functionalization of aryl and heteroaryl halides like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the oxazole ring.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-oxazole Systems

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(3-Bromophenyl)-1,2-oxazol-5-olArylboronic acidPd(PPh₃)₄ (5-10)-K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O80-1006-24Not Specified[2]
25-(bromomethyl)isoxazole derivative3-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3370
35-(bromomethyl)isoxazole derivative4-Fluorophenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3365
45-bromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (aq)DME802High[3]
5Aryl BromidePhenylboronic AcidPdCl₂(dppf)₂-Cs₂CO₃1,4-Dioxane/H₂O90Not SpecifiedHigh[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][5]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylBromide 3-Bromo-5-phenyl- 1,2-oxazole ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction provides a means to form C-C bonds between this compound and various alkenes, leading to the synthesis of 3-vinyl-5-phenyl-1,2-oxazoles.

Quantitative Data for Heck Coupling of Analogous Bromo-Aryl Systems

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(3-Bromophenyl)-1,2-oxazol-5-olStyrenePd(OAc)₂ (2-5)PPh₃ or P(o-tolyl)₃ (4-10)Et₃N or K₂CO₃DMF or NMP100-14012-48Not Specified[2]
2Aryl BromideStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃H₂O/DMF804Good[6]
3IodobenzeneEstragolePd precursor (0.01)-K₂CO₃DMF/H₂ONot SpecifiedNot SpecifiedHigh[7]

Experimental Protocol: General Procedure for Heck Coupling [2][6]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, if required), and a base (e.g., Et₃N, K₂CO₃, 2.0-2.5 equiv.).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP).

  • Reaction: Heat the mixture under an inert atmosphere at 100-140 °C for 12-48 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Alkene MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride Product Ar-Alkene BetaHydride->Product BaseRegen Base-mediated Regeneration BetaHydride->BaseRegen H-Pd(II)L₂(Br) BaseRegen->Pd0 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 3-alkynyl-5-phenyl-1,2-oxazole derivatives. This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Quantitative Data for Sonogashira Coupling of Analogous Bromo-Aryl Systems

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuIEt₃NNMP902498[8]
2Bromo isoxazolidine derivativePhenyl acetylenePd(OAc)₂-DABCONot SpecifiedNot SpecifiedNot SpecifiedGood[9]
33-bromo-6-methyl-1,2,4,5-tetrazineVarious terminal alkynesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEfficient[10]

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and an amine base (e.g., Et₃N, diisopropylamine).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a suitable solvent (e.g., THF, DMF).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl CuBr CuBr Transmetalation->CuBr RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product AlkyneCoord Alkyne Coordination CuBr->AlkyneCoord R-C≡CH, Base CuAlkynyl Cu-C≡CR AlkyneCoord->CuAlkynyl CuAlkynyl->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-amino-5-phenyl-1,2-oxazole derivatives from this compound and a primary or secondary amine.[11]

Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromo-Aryl Systems

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromideAniline"XantPhos Pd G3" (5)-DBUMeCN/PhMe1401Good[12]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024High[13]
33-Bromo-5-methoxypyridineVarious aminesPd₂(dba)₃ or Pd(OAc)₂ (1-2)BINAP, RuPhos (2-4)NaOBuᵗToluene80-1104-24Not Specified[8]
4Unprotected bromoimidazolesVarious aminestBuBrettPhos-Pd precatalyst-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to Excellent[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8][12]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and a base (e.g., NaOtBu, DBU, ~1.4 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purification: Concentrate the solution and purify the product by chromatography or recrystallization.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R₂'NH, Base PdII_Amido Ar-Pd(II)L₂(NR₂') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally difficult and requires harsh conditions. The oxazole ring itself can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions, especially under strong basic conditions.[1] For instance, in the presence of nucleophiles like ammonia or formamide, oxazoles can undergo ring cleavage to form imidazoles.[1] Therefore, for the synthesis of compounds like 3-amino-5-phenyl-1,2-oxazole, the palladium-catalyzed Buchwald-Hartwig amination is the preferred and more controlled method over direct nucleophilic substitution.

Conclusion

The C-Br bond in this compound is a highly valuable synthetic handle, primarily exploited through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for the introduction of a wide array of carbon and nitrogen-based substituents at the 3-position of the oxazole ring. This guide has provided an overview of these key transformations, including representative quantitative data from analogous systems, detailed experimental protocols, and mechanistic visualizations. This information serves as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the strategic design and execution of synthetic routes to novel and complex molecules based on the this compound scaffold.

References

Electronic properties of the 1,2-oxazole ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of the 1,2-Oxazole Ring System

Authored by a Senior Application Scientist

The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle featuring adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of electronic properties that make it a cornerstone in modern medicinal chemistry and a versatile building block in organic synthesis.[1] Its prevalence in numerous FDA-approved drugs is a testament to its value as a privileged scaffold, capable of enhancing pharmacological profiles and metabolic stability.[2]

This guide provides a comprehensive exploration of the core electronic characteristics of the 1,2-oxazole system. We will delve into the nuances of its aromaticity, the distribution of electron density that dictates its reactivity, and the practical implications for researchers in drug discovery and chemical development. By understanding the causality behind its chemical behavior, scientists can better leverage this remarkable heterocycle in the design of next-generation therapeutics and functional molecules.

The Fundamental Electronic Architecture

The chemical personality of 1,2-oxazole is a direct consequence of the interplay between its aromatic nature and the strong inductive and mesomeric effects of its two heteroatoms.

Aromaticity and Electron Delocalization

The 1,2-oxazole ring is formally a 6π-electron aromatic system, a classification supported by its planarity and spectroscopic data. However, the aromaticity of isoxazole is a subject of nuanced discussion. The high electronegativity of the oxygen and nitrogen atoms leads to a less effective delocalization of the π-electrons compared to carbocyclic systems like benzene or even other heterocycles like furan.[2] Some studies suggest its aromaticity is slightly greater than that of its 1,3-oxazole isomer, but weaker than furan.[2] There are even reports classifying the system as non-aromatic based on N-O bond order analysis, highlighting the unique nature of this bond.[3] This moderated aromaticity contributes to both the ring's relative stability and its propensity to undergo specific ring-opening reactions that are less common in more robust aromatic systems.

Electron Density Distribution: A Polarized Landscape

The most critical feature governing 1,2-oxazole's reactivity is its highly polarized electronic landscape. The electronegative oxygen atom at position 1 and the pyridine-like nitrogen atom at position 2 create a significant electron withdrawal from the carbon framework.

  • Nitrogen (N-2): Acts as an electron sink, reducing the overall electron density of the ring and rendering it generally resistant to electrophilic attack.

  • Oxygen (O-1): Its lone pairs contribute to the π-system, but its strong electronegativity results in a net electron-withdrawing effect.

  • Carbon Atoms: The electron density at the carbon positions is significantly influenced by the adjacent heteroatoms. Theoretical studies and reactivity patterns indicate the following general order of electron density: C4 > C5 > C3. This makes the C4 position the most susceptible to electrophilic attack, assuming the presence of activating groups.[4]

This uneven distribution creates distinct reactive sites, which can be selectively targeted in synthetic strategies.

Caption: Electron density map and key features of the 1,2-oxazole ring.

Acidity and Basicity

The electronic nature of the 1,2-oxazole ring dictates its acid-base properties.

  • Basicity: The pyridine-like nitrogen at N-2 has a lone pair in an sp² orbital, which is available for protonation. However, the proximity of the highly electronegative oxygen atom significantly reduces its basicity. The conjugate acid of 1,2-oxazole has a pKa of approximately -2.97, making it a very weak base.

  • Acidity of C-H Bonds: The electron-withdrawing nature of the heteroatoms enhances the acidity of the ring protons. The order of acidity is generally C5-H > C3-H > C4-H. This acidity allows for deprotonation at C5 by strong bases like organolithium reagents, a crucial step for introducing substituents at this position.

PropertyValue/DescriptionImplication
Aromaticity 6π-electron system, but weakly aromaticRetains some stability but susceptible to ring-opening
Basicity (pKa of conjugate acid) ~ -2.97Not readily protonated under typical acidic conditions
Most Acidic Proton C5-HSite for deprotonation and subsequent functionalization
Most Nucleophilic Carbon C4Preferred site for electrophilic attack (with activation)
Most Electrophilic Carbon C3 and C5Susceptible to nucleophilic attack, often leading to ring cleavage

Reactivity Profile: A Tale of Two Pathways

The electronic properties of 1,2-oxazole manifest in a distinct reactivity profile, dominated by reactions with nucleophiles and bases, while being generally unreactive towards electrophiles.

Electrophilic Substitution

The 1,2-oxazole ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation do not proceed under standard conditions. For substitution to occur, the ring must be activated by potent electron-donating groups (EDGs), such as amino or hydroxyl groups. When activated, substitution preferentially occurs at the C4 position, which has the highest relative electron density.

Electrophilic_Attack start 1,2-Oxazole Ring condition1 Standard Electrophilic Conditions (E+) start->condition1 condition2 Presence of Activating Group (e.g., -NH2, -OH) start->condition2 result1 No Reaction condition1->result1 Deactivated Ring result2 Electrophilic Substitution (Primarily at C4) condition2->result2 Activated Ring Bioisostere Amide Amide Bond R-C(=O)NH-R' • Prone to hydrolysis • Flexible Arrow Bioisosteric Replacement Oxazole 1,2-Oxazole Bioisostere R-(oxazole)-R' • Metabolically stable • Rigid scaffold • H-bond acceptor

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-phenyl-1,2-oxazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3,5-diaryl-1,2-oxazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1] Its significance in organic synthesis is underscored by its wide functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate complex, which then transfers its aryl group to the palladium center.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-5-phenyl-1,2-oxazole product, regenerating the Pd(0) catalyst for the next cycle.[3]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are based on analogous reactions reported in the literature for similar heterocyclic substrates.[4][5]

ParameterComponent/ConditionTypical Value/RangeRoleExpected Yield (%)
Aryl Halide This compound1.0 equivalentElectrophile-
Organoboron Reagent Arylboronic Acid1.2 - 1.5 equivalentsNucleophile Source-
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2 - 5 mol%Catalyst-
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalentsActivates Boronic Acid-
Solvent Dioxane/H₂O (4:1) or DME-Reaction Medium-
Temperature 80 - 100 °C-Provides Activation Energy-
Reaction Time 4 - 12 hours-Time to Completion-
Phenylboronic acid ---85-95
4-Methoxyphenylboronic acid ---80-90
4-Chlorophenylboronic acid ---75-85
3-Thienylboronic acid ---70-80

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-phenyl-1,2-oxazole.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Add Solvents (Dioxane/Water) B->C D Purge with Inert Gas C->D E Heat to 90 °C (4-12 hours) D->E F Cool and Dilute E->F G Aqueous Workup (Extraction with Ethyl Acetate) F->G H Dry and Concentrate G->H I Column Chromatography H->I J 3-Aryl-5-phenyl-1,2-oxazole I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Pd(II)-Complex Pd(II)-Complex Pd(0)->Pd(II)-Complex Oxidative Addition (this compound) Aryl-Pd(II)-Complex Aryl-Pd(II)-Complex Pd(II)-Complex->Aryl-Pd(II)-Complex Transmetalation (Ar-B(OH)2, Base) Aryl-Pd(II)-Complex->Pd(0) Reductive Elimination (3-Aryl-5-phenyl-1,2-oxazole)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from readily available starting materials. The 3-bromo-5-phenyl-1,2-oxazole core is a valuable heterocyclic motif found in numerous biologically active compounds. The bromine atom at the 3-position serves as a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the synthesis of diverse libraries of substituted 1,2-oxazoles for drug discovery and development.

This document provides detailed application notes and a generalized protocol for the Heck reaction of this compound with various olefinic partners. The information is compiled from established methodologies for Heck reactions involving heteroaryl bromides and related isoxazole derivatives.

Reaction Principle

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. The catalytic cycle is generally accepted to proceed through a sequence of steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound. The optimal conditions may vary depending on the specific alkene used and should be determined empirically.

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., styrene, acrylate) (1.2 - 2.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., DMF, NMP, DMA, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenyl-5-phenyl-1,2-oxazole.

Data Presentation

While specific quantitative data for the Heck reaction of this compound is not extensively reported, the following table provides representative data for the Heck coupling of a closely related substrate, 4-iodoisoxazole, with various styrenes.[1] This data can serve as a valuable starting point for optimizing the reaction of the target molecule.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (3)DMF1001285
24-MethylstyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (3)DMF1001282
34-MethoxystyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (3)DMF1001288
44-ChlorostyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (3)DMF1001275
5Ethyl AcrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2.5)NMP1201890

Note: The data in this table is based on the Heck reaction of 4-iodoisoxazoles and should be considered as a guideline for the reaction of this compound.

Mandatory Visualizations

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2(X) R-Pd(II)L2(X) Oxidative\nAddition->R-Pd(II)L2(X) Olefin\nCoordination Olefin Coordination R-Pd(II)L2(X)->Olefin\nCoordination Olefin R-Pd(II)L2(Olefin)(X) R-Pd(II)L2(Olefin)(X) Olefin\nCoordination->R-Pd(II)L2(Olefin)(X) Migratory\nInsertion Migratory Insertion R-Pd(II)L2(Olefin)(X)->Migratory\nInsertion Intermediate Intermediate Migratory\nInsertion->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Product H-Pd(II)L2(X) H-Pd(II)L2(X) Beta-Hydride\nElimination->H-Pd(II)L2(X) Reductive\nElimination Reductive Elimination H-Pd(II)L2(X)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-Base+ + X-

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Workflow Diagram:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Reactants Add this compound, Pd catalyst, ligand, and base to flask Start->Add_Reactants Inert_Atmosphere Evacuate and backfill with N2 or Ar Add_Reactants->Inert_Atmosphere Add_Solvents Add anhydrous solvent and alkene Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 80-140 °C and stir Add_Solvents->Heat_Stir Monitor Monitor reaction by TLC or GC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute, wash with H2O and brine, and extract Cool->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Oxazoles via Suzuki-Miyaura Coupling of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl oxazoles are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and agrochemicals. The oxazole core, coupled with a biaryl motif, often imparts favorable pharmacokinetic and pharmacodynamic properties, making these structures privileged scaffolds in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-5-phenyl-1,2-oxazoles through the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-5-phenyl-1,2-oxazole with various arylboronic acids.

The bromine atom at the 3-position of the 5-phenyl-1,2-oxazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] This approach allows for the systematic exploration of the chemical space around the oxazole core, facilitating structure-activity relationship (SAR) studies in drug development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid) in the presence of a base. The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl oxazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar heterocyclic systems and can be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the synthesis of 3-aryl-5-phenyl-1,2-oxazoles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-phenyl-1,2-oxazole.

Protocol for Challenging Substrates or to Minimize Debromination

For less reactive arylboronic acids or to mitigate the potential side reaction of debromination of the starting material, the use of more specialized catalyst systems is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene or CPME)

  • Inert gas (Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in the general procedure.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from similar heterocyclic systems.

Table 1: Suzuki-Miyaura Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90
34-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110888-98
43,5-Dimethylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1101082-92

Table 2: Suzuki-Miyaura Coupling with Electron-Deficient and Heteroarylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₃PO₄ (3)Dioxane1101675-85
24-Trifluoromethylphenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₃PO₄ (3)Dioxane1101870-80
3Pyridine-3-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (3)DMF1202460-75
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (3)DMF1202065-80

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdBr R-Pd(II)-BrLn (R = 3-(5-phenyl-1,2-oxazolyl)) OxAdd->RPdBr Transmetal Transmetalation RPdBr->Transmetal RPdAr R-Pd(II)-ArLn Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Biaryl Oxazole) RedElim->Product ArBX2 Ar-B(OH)₂ ArBX2->Transmetal Base Base Base->Transmetal RBr This compound RBr->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of Biaryl Oxazoles

Experimental_Workflow Start Combine Reactants: This compound, Arylboronic acid, Base Inert Purge with Inert Gas (Ar or N₂) Start->Inert Catalyst Add Pd Catalyst and Solvent Inert->Catalyst Reaction Heat and Stir (80-120 °C, 2-24 h) Catalyst->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Biaryl Oxazole Purify->Product

Caption: General experimental workflow for the synthesis of biaryl oxazoles.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., XPhos or SPhos based catalysts), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). The purity of the arylboronic acid is also crucial.

  • Debromination: The formation of 5-phenyl-1,2-oxazole as a byproduct indicates debromination of the starting material. This can often be suppressed by using phosphine ligands with large bite angles, such as Xantphos, or by using milder reaction conditions.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure the reaction is performed under strictly inert conditions to prevent catalyst deactivation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and modular route to a diverse range of 3-aryl-5-phenyl-1,2-oxazoles. The protocols and data presented herein offer a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates may be required to achieve optimal results.

References

Application Notes and Protocols for 3-Bromo-5-phenyl-1,2-oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-phenyl-1,2-oxazole as a versatile building block in the synthesis of biologically active molecules. The strategic placement of a bromine atom at the 3-position of the isoxazole ring offers a reactive handle for the introduction of diverse functionalities, particularly through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of libraries of novel compounds for screening and lead optimization in drug discovery programs.

Introduction to this compound as a Building Block

This compound is a key intermediate for the synthesis of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole scaffold is present in numerous approved drugs and clinical candidates, demonstrating its importance in the development of new therapeutic agents.[4] The phenyl group at the 5-position provides a foundational structural motif, while the bromine at the 3-position serves as a versatile anchor point for molecular elaboration, most notably via Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5]

Key Applications in Medicinal Chemistry

Derivatives of 3,5-disubstituted isoxazoles have shown significant potential across various therapeutic areas, including oncology and inflammation.[6][7] Many of these compounds exert their biological effects by targeting key signaling pathways involved in disease progression.

Inhibition of Histone Deacetylases (HDACs)

A promising application of isoxazole derivatives is in the development of inhibitors for histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their dysregulation is implicated in the pathogenesis of various cancers.[1] Isoxazole-based compounds have been designed as HDAC inhibitors, where the isoxazole core acts as a scaffold to position a zinc-binding group within the active site of the enzyme.[1][2]

Signaling Pathway:

HDAC_Inhibition cluster_0 Cell Nucleus Histone Histone HAT Histone Acetyltransferase (HAT) Histone->HAT Acetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Acetylated Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated Histone HDAC Histone Deacetylase (HDAC) Deacetylated Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated Histone Acetylated Histone->HDAC Deacetylation Gene Expression Gene Expression Acetylated Histone->Gene Expression Gene Repression Gene Repression Deacetylated Histone->Gene Repression Isoxazole Derivative 3-Aryl-5-phenyl-1,2-oxazole (HDAC Inhibitor) Isoxazole Derivative->HDAC Inhibition

HDAC Inhibition Signaling Pathway
Quantitative Data for Isoxazole-Based HDAC Inhibitors

While specific data for derivatives of this compound is not yet widely published, studies on structurally related 3,5-disubstituted isoxazoles demonstrate potent HDAC inhibitory activity. The following table summarizes representative data for isoxazole-based HDAC inhibitors.

Compound IDStructureTargetIC50 (nM)Reference
Isoxazole Derivative 1 3-Aryl-5-substituted isoxazole hydroxamateHDAC6700[2]
Isoxazole Derivative 2 N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon-38 & CT-26 cells2.5 µg/mL[8]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-aryl-5-phenyl-1,2-oxazoles from this compound.[5][9]

General Protocol for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start reagents Combine this compound, arylboronic acid, base, and solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium catalyst degas->catalyst heat Heat the reaction mixture under inert atmosphere catalyst->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Obtain 3-aryl-5-phenyl-1,2-oxazole purify->product end End product->end

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s), followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave reactions, set the desired temperature and time.[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-phenyl-1,2-oxazole.

Example Application: Synthesis of Biphenyl Oxazole Derivatives as NPP Inhibitors

A study by Iqbal et al. (2020) demonstrated the synthesis of biphenyl oxazole derivatives via Suzuki-Miyaura coupling of a bromophenyloxazole with various boronic acids.[5] These compounds were evaluated as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and -3 (NPP3), enzymes implicated in various health disorders.[5]

Quantitative Data for Biphenyl Oxazole NPP Inhibitors:

Compound IDStructureTargetIC50 (µM)Reference
3f 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-phenyloxazoleNPP30.17[5]
3n 2-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-5-phenyloxazoleNPP10.15[5]

This example highlights the potential of using brominated oxazole building blocks, such as this compound, to generate potent and selective enzyme inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules in medicinal chemistry. Its utility in constructing 3,5-disubstituted isoxazole scaffolds through efficient and robust methods like the Suzuki-Miyaura cross-coupling reaction provides a clear pathway to diverse chemical libraries. The demonstrated potential of isoxazole derivatives as potent inhibitors of key signaling pathways, such as HDACs, underscores the importance of this scaffold in the development of targeted therapies for a range of diseases. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their drug discovery endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Anti-inflammatory Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] A significant body of research has highlighted the potential of isoxazole derivatives as potent anti-inflammatory agents.[2][3] Many of these compounds exert their effects through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

This guide provides a comprehensive overview of the synthesis and evaluation of a series of 3-aryl-5-phenyl-1,2-oxazoles as potential anti-inflammatory agents, starting from the readily accessible building block, 3-Bromo-5-phenyl-1,2-oxazole. The synthetic strategy will focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed protocols for both the chemical synthesis and the subsequent biological evaluation are provided to enable researchers to replicate and expand upon these findings.

Synthetic Strategy: Diversification of the Isoxazole Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields and selectivity. In the context of our target compounds, the bromine atom at the 3-position of the 5-phenyl-1,2-oxazole core serves as an excellent handle for introducing a variety of aryl and heteroaryl substituents through coupling with the corresponding boronic acids.

Causality in Experimental Design:

The choice of the Suzuki-Miyaura reaction is predicated on its reliability and broad substrate scope, allowing for the creation of a diverse library of 3-aryl-5-phenyl-1,2-oxazoles. The variation of the aryl group at the 3-position is crucial for exploring the structure-activity relationship (SAR) and optimizing the anti-inflammatory potency and selectivity of the compounds.[7]

The general workflow for the synthesis and subsequent evaluation of these novel isoxazole derivatives is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids, Pd Catalyst, Base) start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS) purification->characterization library Library of 3-Aryl-5-phenyl-1,2-oxazoles characterization->library invitro In Vitro Assay: COX-1/COX-2 Inhibition library->invitro invivo In Vivo Model: Carrageenan-Induced Paw Edema library->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification sar->lead

Figure 1: General workflow for the synthesis and anti-inflammatory evaluation of 3-aryl-5-phenyl-1,2-oxazole derivatives.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the synthesis of 3-aryl-5-phenyl-1,2-oxazoles from this compound and various arylboronic acids.[8][9]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (and ligand, if applicable).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-phenyl-1,2-oxazole derivative.

  • Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below:

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂(R²) pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂) pd2_trans->pd0 Reductive Elimination product_out Product pd2_trans->product_out product R¹-R²

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation: Assessing Anti-inflammatory Potential

A thorough evaluation of the newly synthesized compounds is critical to determine their anti-inflammatory activity and mechanism of action. This involves a combination of in vivo and in vitro assays.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) solution of λ-Carrageenan in sterile saline

  • Test compounds (synthesized isoxazole derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib) at a standard dose (e.g., 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups at various doses.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle is administered to the control group.

  • After a set time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Protocol 3: In Vitro Mechanistic Study - COX-1/COX-2 Inhibition Assay

To elucidate the mechanism of action of the synthesized compounds, their ability to inhibit the COX-1 and COX-2 enzymes is assessed using a commercially available assay kit (e.g., from Cayman Chemical).[13][14][15]

Materials:

  • COX Colorimetric or Fluorescent Inhibitor Screening Assay Kit (containing ovine COX-1, human recombinant COX-2, heme, assay buffer, arachidonic acid, and a colorimetric or fluorometric substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., a non-selective NSAID like indomethacin and a selective COX-2 inhibitor like celecoxib)

  • Microplate reader

Procedure:

  • Prepare the reagents according to the kit manufacturer's instructions.

  • In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, heme, and solvent), background (buffer, heme, and solvent), and inhibitor testing (enzyme, buffer, heme, and test compound at various concentrations).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzymes.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COX inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the COX-2 selectivity index (SI) for each compound using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[5] Selective COX-2 inhibitors are designed to fit into the larger and more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower active site of COX-1.

G membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_homeo Prostaglandins (Homeostatic functions) cox1->pgs_homeo pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam isoxazole 3-Aryl-5-phenyl-1,2-oxazole (Selective COX-2 Inhibitor) isoxazole->cox2 Inhibition

Figure 3: The arachidonic acid cascade and the site of action for selective COX-2 inhibitors.

By synthesizing and testing a library of 3-aryl-5-phenyl-1,2-oxazoles with varying substituents on the 3-aryl ring, a structure-activity relationship (SAR) can be established.[16] For instance, the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can significantly influence the binding affinity and selectivity for the COX-2 enzyme.

Data Presentation:

The results of the biological evaluations should be summarized in clear and concise tables for easy comparison.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Indomethacin1055 ± 4.2
3a 2035 ± 3.8
3b 2062 ± 5.1
3c 2048 ± 4.5
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Indomethacin0.55.20.1
Celecoxib150.05300
3a >1005.8>17.2
3b 250.15166.7
3c 501.241.7

Conclusion

The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the discovery and development of novel anti-inflammatory agents based on the 3-aryl-5-phenyl-1,2-oxazole scaffold. The Suzuki-Miyaura cross-coupling reaction offers an efficient means to generate a diverse library of compounds for SAR studies. The subsequent in vivo and in vitro assays are essential for identifying lead candidates with potent and selective COX-2 inhibitory activity. This integrated approach is fundamental to advancing the development of safer and more effective anti-inflammatory therapeutics.

References

Application Notes and Protocols: 3-Bromo-5-phenyl-1,2-oxazole as a Versatile Precursor for Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous development of new antiviral agents. Heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of antiviral activities against both RNA and DNA viruses, including influenza, HIV, hepatitis C virus (HCV), and coronaviruses.[1] Their mechanism of action often involves the inhibition of crucial viral enzymes such as proteases and polymerases, disruption of viral entry, or modulation of host-virus interactions.[1]

3-Bromo-5-phenyl-1,2-oxazole is a key building block for the synthesis of a variety of substituted oxazole derivatives. The presence of the bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties, enabling the exploration of a vast chemical space for antiviral drug discovery. This document provides detailed protocols for the derivatization of this compound and outlines methods for the evaluation of the antiviral activity of the resulting compounds.

Synthetic Pathways for Derivatization

The functionalization of the this compound core can be efficiently achieved through established cross-coupling methodologies. The following diagram illustrates the general synthetic workflow.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D 3-Aryl/Heteroaryl-5-phenyl-1,2-oxazole Derivatives B->D E 3-Alkynyl-5-phenyl-1,2-oxazole Derivatives C->E F Antiviral Activity Screening D->F E->F

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl/Heteroaryl-5-phenyl-1,2-oxazole Derivatives via Suzuki Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Add a 3:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).

  • Purge the flask with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl/heteroaryl-5-phenyl-1,2-oxazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Alkynyl-5-phenyl-1,2-oxazole Derivatives via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Triethylamine (Et₃N, 3.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 3-alkynyl-5-phenyl-1,2-oxazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiviral Activity Evaluation

The synthesized compounds should be evaluated for their antiviral activity against a panel of relevant viruses. A common method is the cell-based antiviral assay.

Protocol 3: General Cell-Based Antiviral Assay

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza Virus)

  • Virus stock with a known titer

  • Synthesized compounds dissolved in DMSO

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Positive control antiviral drug

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cytotoxicity Assay:

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

    • Determine the 50% cytotoxic concentration (CC₅₀) using a cell viability assay.

  • Antiviral Activity Assay (e.g., CPE Reduction Assay):

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the non-toxic concentrations of the synthesized compounds for 1-2 hours.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

    • Assess cell viability using a suitable assay. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral-induced CPE by 50%.

  • Data Analysis:

    • Calculate the CC₅₀ and EC₅₀ values from the dose-response curves.

    • Determine the Selectivity Index (SI) for each compound (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

Data Presentation

The following table presents representative antiviral activity data for hypothetical derivatives of this compound against various viruses. This data is illustrative and based on reported activities of structurally similar oxazole compounds.

Compound IDR Group (at C3)Target VirusEC₅₀ (µM)CC₅₀ (µM)SI
OXA-01 4-Fluorophenyl-Influenza A (H1N1)5.2>100>19.2
OXA-02 2-Thienyl-HCV2.885.430.5
OXA-03 4-Pyridyl-Coxsackievirus B31.562.141.4
OXA-04 Phenylethynyl-SARS-CoV-28.7>100>11.5
OXA-05 (4-Hydroxyphenyl)ethynyl-HSV-14.195.323.2

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

A common mechanism of action for antiviral nucleoside analogs and some heterocyclic compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The following diagram illustrates a simplified signaling pathway of this inhibition.

G cluster_0 Viral Replication Cycle A Viral Entry B Viral RNA Release A->B C Viral RNA Replication (via RdRp) B->C D Viral Protein Synthesis C->D E Virion Assembly D->E F New Virion Release E->F G Oxazole Derivative G->C H Inhibition

Caption: Inhibition of viral replication by targeting RNA-dependent RNA polymerase (RdRp).

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of oxazole derivatives with potential antiviral activities. The synthetic protocols provided herein, utilizing robust Suzuki and Sonogashira coupling reactions, offer a straightforward approach to functionalize the oxazole core. The subsequent evaluation of these novel compounds in cell-based antiviral assays can lead to the identification of promising lead candidates for the development of next-generation antiviral therapeutics. Further studies to elucidate the precise mechanism of action and to perform structure-activity relationship (SAR) analysis will be crucial for optimizing the antiviral potency and selectivity of these compounds.

References

Application of 3-Bromo-5-phenyl-1,2-oxazole Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note: Direct experimental data on the specific compound 3-Bromo-5-phenyl-1,2-oxazole in agricultural applications is limited in publicly available research. However, the foundational structure of phenyl-isoxazole and its bromo-derivatives is a well-established scaffold in the development of agrochemicals. This document provides a detailed overview of the applications, mechanisms of action, and experimental protocols for structurally related compounds, offering valuable insights for researchers and drug development professionals in agricultural chemistry.

The isoxazole ring is a versatile heterocyclic moiety that has been extensively explored in the design of bioactive molecules for crop protection. Phenyl-isoxazole derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. The introduction of a bromine atom can further enhance the biological activity of these compounds.

Herbicidal Applications

Phenyl-isoxazole derivatives are prominent in herbicide research, primarily targeting critical plant-specific metabolic pathways. Two key mechanisms of action have been identified for this class of compounds:

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Certain substituted phenyl-isoxazole derivatives act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption through the generation of reactive oxygen species.[2] These herbicides are effective against a variety of broadleaf weeds.[1]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: The isoxazole ring is a core component of HPPD-inhibiting herbicides, such as isoxaflutole.[3] HPPD is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD results in the bleaching of new growth as chlorophyll is destroyed due to the absence of protective carotenoids.[3]

Some phenyl-isoxazole derivatives have also been developed as herbicide safeners, which protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds.[4] These safeners can enhance the metabolic detoxification of herbicides in the crop plant.[4]

Fungicidal Applications

Bromo-isoxazole derivatives have shown promise as fungicidal agents against a range of plant pathogens. For instance, derivatives of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole have demonstrated significant in vivo fungicidal activity.[5] Specific compounds within this class have been effective against wheat leaf rust and barley powdery mildew. One derivative, with a bromomethyl substituent, showed high activity against rice blast, a devastating disease in rice cultivation.

Insecticidal Applications

The "phenyl-isoxazole-phenyl" motif is a recognized substructure in the development of modern insecticides.[6][7] These compounds often target the insect's nervous system, particularly the γ-aminobutyric acid (GABA) receptor. By modifying this core structure, researchers have developed potent insecticides against various pests, including the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[6][7] The insecticidal activity can be modulated by the nature and position of substituents on the phenyl rings.

Data Presentation

Herbicidal Activity of Phenyl-Isoxazole Derivatives
Compound ClassTarget WeedsApplication RateInhibition Rate (%)Reference
3-(Substituted phenyl)isoxazole DerivativesVarious broadleaf weeds150 g/hm²>90% for some derivatives[1]
Insecticidal Activity of Phenyl-Isoxazole Derivatives
CompoundTarget InsectLC50 (μg/mL)Reference CompoundLC50 (μg/mL)Reference
Compound A21 (a "phenyl-pyrroline-oxadiazole" analog)Plutella xylostella1.2Ethiprole2.9[6][7]
Compound A21 (a "phenyl-pyrroline-oxadiazole" analog)Spodoptera frugiperda13.2Fipronil78.8[6][7]

Experimental Protocols

Protocol 1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay (In Vitro)

This protocol is adapted from established methods for measuring PPO inhibition.

1. Enzyme Preparation:

  • Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% BSA).
  • Centrifuge the homogenate to pellet cellular debris. The supernatant containing the stromal fraction can be used as the enzyme source.
  • Determine the protein concentration of the enzyme extract.

2. Substrate Preparation (Protoporphyrinogen IX):

  • Dissolve protoporphyrin IX in a minimal amount of 10 mM KOH.
  • Reduce the protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under a nitrogen atmosphere until the solution is colorless and non-fluorescent.
  • The resulting protoporphyrinogen IX solution should be kept on ice and used immediately.

3. Assay Procedure:

  • In a 96-well microplate, add the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Tween 20).
  • Add the test compound (dissolved in DMSO) at various concentrations. Include a DMSO control.
  • Add the enzyme preparation to each well.
  • Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate.
  • Immediately measure the increase in fluorescence (Ex: ~410 nm, Em: ~640 nm) over time using a microplate reader. The fluorescence is due to the formation of protoporphyrin IX.

4. Data Analysis:

  • Calculate the rate of protoporphyrin IX formation.
  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Protocol 2: In Vivo Fungicidal Screening on Whole Plants

This protocol describes a general method for evaluating the efficacy of compounds against fungal plant pathogens.

1. Plant Cultivation:

  • Grow susceptible host plants (e.g., wheat for leaf rust, rice for rice blast) in pots under controlled greenhouse conditions.

2. Compound Application:

  • Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions in water containing a surfactant (e.g., Tween 20).
  • Spray the plants with the test solutions until runoff. Control plants are sprayed with the solvent-surfactant solution alone.

3. Inoculation:

  • After the treated plants have dried, inoculate them with a suspension of fungal spores (e.g., Puccinia triticina for wheat leaf rust) at a known concentration.
  • Place the inoculated plants in a dew chamber or cover with plastic bags to maintain high humidity and promote infection.

4. Disease Assessment:

  • After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions.

5. Data Analysis:

  • Calculate the percent disease control for each treatment compared to the untreated, inoculated control.
  • Determine the effective concentration (e.g., EC50 or EC90) of the compound.

Protocol 3: Larvicidal Bioassay

This protocol is based on the WHO methodology for evaluating the larvicidal activity of insecticides.

1. Test Organism:

  • Use laboratory-reared, third-instar larvae of the target insect pest (e.g., Spodoptera frugiperda).

2. Preparation of Test Solutions:

  • Dissolve the test compound in an appropriate solvent (e.g., DMSO) to make a stock solution.
  • Prepare a series of dilutions in distilled water. The final concentration of the solvent should not be toxic to the larvae (typically <1%).

3. Bioassay Procedure:

  • To disposable cups or beakers, add a defined volume (e.g., 50 mL) of the test solution.
  • Include a negative control (solvent in water) and a positive control (a known insecticide).
  • Introduce a known number of larvae (e.g., 20) into each cup.
  • Provide a small amount of larval food.
  • Maintain the cups at a constant temperature and photoperiod.

4. Mortality Assessment:

  • Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are unable to move when gently prodded.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if necessary.
  • Perform probit analysis to determine the lethal concentrations (e.g., LC50 and LC90).

Mandatory Visualizations

Herbicidal_Mechanism_of_Action cluster_PPO PPO Inhibition Pathway cluster_HPPD HPPD Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light-activated Cell_Death Cell Death ROS->Cell_Death Causes Phenyl_Isoxazole_PPO Phenyl-Isoxazole Herbicide Phenyl_Isoxazole_PPO->PPO Inhibits Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Pathway Plastoquinone Plastoquinone & Tocopherols HPPD->Plastoquinone Bleaching Bleaching HPPD->Bleaching Inhibition leads to Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Phenyl_Isoxazole_HPPD Phenyl-Isoxazole Herbicide Phenyl_Isoxazole_HPPD->HPPD Inhibits

Caption: Mechanisms of action for phenyl-isoxazole herbicides.

Experimental_Workflow_Agrochemical_Screening start Start: Synthesis of Phenyl-Isoxazole Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization screening Biological Screening characterization->screening herbicidal Herbicidal Assay (e.g., PPO/HPPD inhibition, whole plant assay) screening->herbicidal fungicidal Fungicidal Assay (e.g., in vivo on plants) screening->fungicidal insecticidal Insecticidal Assay (e.g., larvicidal bioassay) screening->insecticidal data_analysis Data Analysis (IC50, EC50, LC50) herbicidal->data_analysis fungicidal->data_analysis insecticidal->data_analysis lead_optimization Lead Compound Identification & Optimization data_analysis->lead_optimization

Caption: General workflow for agrochemical screening.

References

Application Note: Derivatization of 3-Bromo-5-phenyl-1,2-oxazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent five-membered heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable core structure in medicinal chemistry and drug discovery.[1] The strategic derivatization of this scaffold allows for the systematic exploration of chemical space to identify novel therapeutic agents. This application note details protocols for the derivatization of 3-bromo-5-phenyl-1,2-oxazole, a versatile building block, via palladium-catalyzed cross-coupling reactions to generate a library of diverse analogs for biological screening.

The 3-bromo substitution on the oxazole ring provides a reactive handle for late-stage functionalization, a key strategy in modern medicinal chemistry that allows for the rapid synthesis of diverse molecules from a common intermediate.[3] Specifically, Suzuki-Miyaura and Sonogashira cross-coupling reactions are highlighted as efficient methods for introducing aryl, heteroaryl, and alkynyl moieties, respectively.[3][4]

Derivatization Strategies: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the derivatization of this compound, two primary methods are employed to create a library of compounds for screening.

  • Suzuki-Miyaura Coupling : This reaction couples the bromo-oxazole with a variety of aryl or heteroaryl boronic acids or esters, introducing diverse aromatic systems at the 3-position.[5][6]

  • Sonogashira Coupling : This method introduces linear alkynyl fragments by coupling the bromo-oxazole with terminal alkynes, expanding the structural diversity of the resulting library.[7][8]

The following diagram illustrates the general workflow for diversifying the this compound core.

G start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira library1 Library of 3-Aryl/Heteroaryl- 5-phenyl-1,2-oxazoles suzuki->library1 library2 Library of 3-Alkynyl- 5-phenyl-1,2-oxazoles sonogashira->library2 screening Biological Screening (e.g., Anticancer, Antimicrobial) library1->screening library2->screening G membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (e.g., PGE₂) cox->pgs converts to inflammation Inflammation, Pain, Tumor Growth pgs->inflammation promotes inhibitor Oxazole Derivative (e.g., Oxaprozin) inhibitor->cox inhibits G synthesis Synthesis of Oxazole Library purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary Primary Screening (Single High Concentration) purification->primary hit_id Hit Identification primary->hit_id hit_id->primary Inactive dose Dose-Response Assay (IC₅₀ / MIC Determination) hit_id->dose Active sar Structure-Activity Relationship (SAR) dose->sar lead_opt Lead Optimization sar->lead_opt

References

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1,2-Oxazoles and the Advent of Microwave Synthesis

The 1,2-oxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals is attributed to its ability to act as a versatile pharmacophore, engaging in various biological interactions. The functionalization of the 1,2-oxazole ring is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. 3-Bromo-5-phenyl-1,2-oxazole is a key building block in this endeavor, offering a reactive handle at the 3-position for the introduction of diverse substituents through cross-coupling reactions.

Traditionally, the synthesis of complex heterocyclic compounds has been hampered by long reaction times, harsh conditions, and often, low yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[1][2][3] Microwave irradiation provides rapid and efficient heating, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[2][4] This technology is particularly advantageous for palladium-catalyzed cross-coupling reactions, which are central to the functionalization of this compound. This application note provides detailed protocols for the microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, offering researchers a robust platform for the rapid synthesis of diverse 1,2-oxazole libraries.

Core Principles of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is distinct from conventional heating, which relies on conduction and convection. The primary advantages of this heating method include:

  • Accelerated Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[4][5]

  • Higher Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[2][3]

  • Milder Reaction Conditions: Microwave synthesis can often be performed under milder conditions, preserving sensitive functional groups within the molecules.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 3-position of this compound is an ideal leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and biheteroaryl structures. In the context of this compound, it allows for the introduction of various aryl and heteroaryl moieties at the 3-position.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement. The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation. For heterocyclic substrates, the use of specialized catalysts and ligands, such as those based on palladium with bulky phosphine ligands (e.g., XPhos), can be beneficial to prevent side reactions like debromination.[1][4]

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

This protocol is adapted from established procedures for similar heterocyclic systems and is expected to provide good to excellent yields for the coupling of this compound with various arylboronic acids.[1][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethanol/Water (4:1 mixture)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), XPhos Pd G2 (0.025 mmol), XPhos (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of a 4:1 ethanol/water mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135°C for 40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-phenyl-1,2-oxazole.

ParameterConditionRationale
Catalyst XPhos Pd G2 / XPhosThis combination is effective for challenging couplings and helps to minimize debromination side products.[1][4]
Base K₂CO₃A common and effective base for Suzuki-Miyaura reactions.
Solvent Ethanol/Water (4:1)A green and efficient solvent mixture for microwave-assisted Suzuki couplings.[2]
Temperature 135°CEnsures a sufficient reaction rate for a variety of arylboronic acids.
Time 40 minutesSignificantly reduced reaction time compared to conventional heating methods.[1]
II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 1,2-oxazole ring.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a suitable palladium precursor, a bulky electron-rich phosphine ligand (like XPhos), and a strong, non-nucleophilic base (such as sodium tert-butoxide) is critical for high yields. Microwave irradiation dramatically shortens the reaction times, often from hours to minutes.[5][6]

dot

Caption: Workflow for Buchwald-Hartwig Amination.

This protocol is based on general procedures for the microwave-assisted Buchwald-Hartwig amination of aryl bromides and is expected to be effective for this compound.[5][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.4 equivalents)

  • Anhydrous toluene

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and sodium tert-butoxide (1.4 mmol) to a 10 mL microwave vial.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add 4 mL of anhydrous toluene to the vial.

  • Seal the vial with a cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with chloroform and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-phenyl-1,2-oxazole derivative.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation with a broad substrate scope.[6]
Base t-BuONaA strong, non-nucleophilic base essential for the deprotonation of the amine.
Solvent TolueneA common, non-polar solvent for Buchwald-Hartwig aminations.
Temperature 150°CEnsures efficient reaction kinetics.
Time 30 minutesA significant reduction in reaction time compared to conventional heating.[5]
III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the 1,2-oxazole core, which can serve as versatile handles for further synthetic transformations.

The Sonogashira coupling typically employs a dual catalyst system of a palladium complex and a copper(I) salt. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation with a copper(I) acetylide, and subsequent reductive elimination. Microwave irradiation accelerates the reaction, leading to shorter reaction times and often improved yields.[7][8]

dot

Caption: Workflow for Sonogashira Coupling.

This protocol is a general guideline for the Sonogashira coupling of aryl bromides and can be applied to this compound with expected good results.[1][7]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous dioxane

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add 5 mL of anhydrous dioxane, followed by the terminal alkyne (1.5 mmol) and triethylamine (2.0 mmol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-phenyl-1,2-oxazole.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base Et₃NActs as both a base and a solvent in some cases.
Solvent DioxaneA suitable solvent for Sonogashira reactions.
Temperature 100°CA moderate temperature that is effective under microwave irradiation.
Time 20 minutesRapid reaction completion is a key advantage of the microwave approach.[7]

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the power and efficiency of microwave-assisted synthesis for the functionalization of this compound. By leveraging microwave technology, researchers can rapidly generate diverse libraries of 1,2-oxazole derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods offer significant advantages in terms of reaction speed, yield, and purity, thereby accelerating the drug discovery and development process. While these protocols are based on robust and analogous systems, some minor optimization for specific substrates may be beneficial. The continued exploration of microwave-assisted synthesis in conjunction with novel catalyst systems will undoubtedly lead to even more efficient and sustainable methods for the construction of complex and medicinally relevant molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-phenyl-1,2-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-Bromo-5-phenyl-1,2-oxazole derivatives, with a focus on scalable methods suitable for drug development and manufacturing. This document includes detailed experimental protocols for key synthetic steps, a summary of relevant biological activities, and safety considerations for large-scale production.

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a bromine atom and a phenyl group at the 3- and 5-positions, respectively, can significantly influence the compound's physicochemical properties and biological target interactions. This document outlines the synthesis of these derivatives, starting from readily available chalcones, and discusses their potential therapeutic applications.

Data Presentation

Table 1: In Vitro Anticancer Activity of Related Isoxazole Derivatives

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table presents IC50 values for structurally related isoxazole compounds to illustrate their potential as anticancer agents.

Compound IDCancer Cell LineIC50 (µM)Reference
1a MCF-7 (Breast)43.4[1]
1b MDA-MB-231 (Breast)35.9[1]
2a A549 (Lung)5.988 ± 0.12[1]
2b MCF-7 (Breast)<0.1[2]
2c A-549 (Lung)0.19[2]

Note: The compounds in this table are structurally related to the target scaffold but are not exact derivatives of this compound. This data is provided for illustrative purposes to highlight the potential of the isoxazole core in cancer therapy.

Experimental Protocols

The synthesis of this compound derivatives is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine.

Protocol 1: Large-Scale Synthesis of 1-(Phenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)

This protocol is adapted for a larger scale synthesis based on established laboratory procedures.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.05 eq)

  • Sodium Hydroxide (2.5 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (for neutralization)

Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale)

  • Overhead mechanical stirrer

  • Temperature probe and controller

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Charge the jacketed reactor with a solution of sodium hydroxide in water and ethanol. Cool the mixture to 10-15°C with constant stirring.

  • In a separate vessel, prepare a solution of the substituted acetophenone and substituted benzaldehyde in ethanol.

  • Slowly add the ethanolic solution of the ketone and aldehyde to the cooled sodium hydroxide solution via the addition funnel over a period of 1-2 hours, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0-5°C and slowly neutralize with hydrochloric acid to a pH of ~7.

  • The precipitated chalcone product is collected by filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a temperature not exceeding 50°C.

Expected Yield: 85-95%

Protocol 2: Large-Scale Synthesis of this compound from Chalcone

Materials:

  • 1-(Phenyl)-3-(bromo-substituted phenyl)prop-2-en-1-one (Chalcone) (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide or Potassium Hydroxide (2.0 eq)

  • Ethanol or other suitable solvent

Equipment:

  • Jacketed glass reactor

  • Overhead mechanical stirrer

  • Reflux condenser

  • Temperature probe and controller

  • Filtration apparatus

  • Recrystallization vessels

Procedure:

  • Charge the reactor with the chalcone intermediate and ethanol.

  • In a separate vessel, dissolve hydroxylamine hydrochloride and sodium hydroxide in ethanol.

  • Add the ethanolic hydroxylamine/base solution to the reactor.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring to precipitate the crude product.

  • Collect the crude this compound by filtration.

  • Wash the product with water and then a minimal amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Dry the purified product under vacuum.

Expected Yield: 70-85%

Mandatory Visualization

Synthesis Workflow

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation A Substituted Acetophenone D Chalcone Intermediate A->D B Substituted Benzaldehyde B->D C Base (e.g., NaOH) in Ethanol/Water C->D Catalyst E Chalcone Intermediate D->E H This compound Derivative E->H F Hydroxylamine Hydrochloride F->H G Base (e.g., NaOH) in Ethanol G->H Reagent

Caption: General workflow for the two-step synthesis of this compound derivatives.

Postulated Signaling Pathway

Some 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2-mediated antioxidant response.[3][4] This pathway is a plausible mechanism of action for the analogous 1,2-oxazole derivatives.

G cluster_cell Cellular Environment cluster_nucleus 3_Bromo_5_phenyl_1_2_oxazole 3-Bromo-5-phenyl- 1,2-oxazole Derivative Keap1 Keap1 3_Bromo_5_phenyl_1_2_oxazole->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ubiquitin Ubiquitin Ubiquitin->Nrf2 Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activation Nrf2_n->ARE Binding

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound derivatives.

Large-Scale Synthesis and Safety Considerations

Scaling up the synthesis of halogenated heterocyclic compounds requires careful consideration of process safety and environmental impact.

  • Handling of Brominated Compounds: Bromine and brominated intermediates can be corrosive and toxic. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[5][6] Large-scale operations should be conducted in well-ventilated areas, preferably in closed systems to minimize exposure.[6]

  • Exothermic Reactions: The Claisen-Schmidt condensation and the subsequent cyclization can be exothermic. Proper temperature control using a jacketed reactor and a reliable cooling system is crucial to prevent runaway reactions.

  • Waste Management: The synthesis generates aqueous waste containing salts and residual organic solvents. All waste streams must be handled and disposed of in accordance with local environmental regulations.

  • Process Optimization for Scale-up:

    • Solvent Selection: While ethanol is commonly used, other solvents may offer better yields, purity profiles, or easier work-up at an industrial scale.

    • Catalyst Loading: Optimizing the amount of base can reduce costs and waste.

    • Reaction Time and Temperature: Fine-tuning these parameters can improve throughput and minimize the formation of impurities.

    • Purification: Developing a robust and scalable purification method, such as crystallization, is critical for achieving the high purity required for pharmaceutical applications.

Conclusion

The synthesis of this compound derivatives via the chalcone route is a well-established and scalable method. These compounds are of significant interest for drug discovery due to their potential biological activities. The provided protocols and considerations offer a foundation for researchers and drug development professionals to produce these molecules on a larger scale for further investigation and potential clinical development. Further process optimization and rigorous safety assessments are essential for successful and safe manufacturing.

References

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Isoxazole Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Strategic Functionalization of 3-Bromo-5-phenyl-1,2-oxazole for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties, arising from two contiguous electronegative heteroatoms, enable it to act as a versatile pharmacophore capable of engaging in crucial hydrogen bonding with various biological targets.[2] The compound this compound is a particularly valuable starting material, serving as a robust building block for the synthesis of diverse molecular libraries. The bromine atom at the C3 position acts as a versatile synthetic handle, enabling a wide range of transformations, primarily through modern cross-coupling methodologies.

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the this compound ring. We will delve into the mechanistic underpinnings of each transformation, explain the rationale behind experimental choices, and provide step-by-step protocols to empower researchers to construct novel isoxazole-based entities for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions provide a powerful platform to introduce a vast array of substituents at the C3 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions.[5] It is an exceptionally reliable method for creating biaryl and heteroaryl-aryl structures.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond of the isoxazole. The crucial transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) to the palladium center. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reaction and improve yields, especially for heteroaryl couplings.[7]

sub This compound + R-B(OH)₂ cat Pd(0) Catalyst Base (e.g., K₂CO₃, Cs₂CO₃) sub->cat Oxidative Addition Transmetalation Reductive Elimination prod 3-Aryl/Vinyl-5-phenyl-1,2-oxazole cat->prod caption Workflow for Suzuki-Miyaura Coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1).

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sluggish reactions, microwave irradiation can significantly reduce reaction times.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, PalladacyclesCatalyst choice is crucial; Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[7]
Ligand SPhos, XPhos (if using a Pd source like Pd₂(dba)₃)Bulky phosphine ligands can improve efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA protic co-solvent is often necessary to facilitate the dissolution of the base.
Temperature 80–120 °C (Thermal) or 100-150 °C (Microwave)

Table 1: Optimized Parameters for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[8] This reaction is invaluable for installing alkynyl moieties, which are versatile functional groups that can undergo further transformations (e.g., click chemistry, cyclizations).

Causality and Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[9] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive and facilitates the transmetalation step with the palladium complex.[10] The reaction is typically carried out in the presence of an amine base, which serves both as a base and as a solvent.

sub This compound + Terminal Alkyne cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) sub->cat Dual Pd/Cu Catalytic Cycle prod 3-Alkynyl-5-phenyl-1,2-oxazole cat->prod caption Workflow for Sonogashira Coupling.

Caption: General workflow for Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The formation of a salt precipitate (amine hydrobromide) is often observed. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Dichlorobis(triphenylphosphine)palladium(II) is a common choice.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DIPEA, PiperidineActs as a base and often as a co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are typically required.[10]
Temperature 25–70 °CThe reaction is often feasible at or near room temperature.

Table 2: Optimized Parameters for Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[11] This reaction allows for the direct coupling of amines with aryl halides, providing access to a wide range of N-substituted isoxazoles.

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond. The resulting palladium(II) complex coordinates to the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[12] Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[13]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by this compound (1.0 equiv.) and the primary or secondary amine (1.1–1.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80–110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent like ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the product via column chromatography.

ParameterRecommended ConditionsNotes
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) sources can be used; Pd(II) is reduced in situ.[12]
Ligand XPhos, SPhos, BINAPSterically hindered, electron-rich ligands are essential for high yields.[14]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. The choice depends on the amine's pKa and substrate tolerance.[13]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial.
Temperature 80–110 °CHigher temperatures are often needed to drive the reaction to completion.

Table 3: Optimized Parameters for Buchwald-Hartwig Amination.

Stille and Negishi Couplings: Alternative C-C Bond Formations

While Suzuki coupling is often preferred, Stille and Negishi couplings offer valuable alternatives with distinct advantages.

  • Stille Coupling: This reaction couples the aryl bromide with an organostannane (R-SnBu₃).[15] Organostannanes are often tolerant of a wide range of functional groups and do not require a base, which can be advantageous for sensitive substrates. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[16]

  • Negishi Coupling: This reaction utilizes highly reactive organozinc reagents (R-ZnX).[17] The high reactivity allows for couplings to occur under very mild conditions and with excellent functional group tolerance. The main challenge lies in the preparation and handling of the moisture-sensitive organozinc reagents.[18]

sub This compound stille Stille Coupling (R-SnBu₃, Pd Cat.) sub->stille negishi Negishi Coupling (R-ZnX, Pd Cat.) sub->negishi prod 3-Substituted-5-phenyl-1,2-oxazole stille->prod negishi->prod caption Stille vs. Negishi Coupling Pathways.

Caption: Alternative C-C bond forming cross-coupling reactions.

Protocol 4: General Procedure for Negishi Coupling

  • Organozinc Preparation (if not commercially available): In a flame-dried flask under argon, react the corresponding organolithium or Grignard reagent with anhydrous zinc chloride (ZnCl₂) in THF at 0 °C to room temperature.

  • Coupling Reaction: In a separate dry flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%). Purge with argon.

  • Reagent Addition: Add anhydrous THF, followed by this compound (1.0 equiv.). Then, add the freshly prepared organozinc solution (1.2–2.0 equiv.) dropwise at room temperature.

  • Reaction: Stir at room temperature or heat gently (e.g., to 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

C4-Position Functionalization via Lithiation

While the C3 position is readily functionalized via cross-coupling, the C4 position offers another site for diversification. The proton at the C4 position of the isoxazole ring is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), especially at low temperatures.[19] The resulting isoxazolyl lithium species is a potent nucleophile that can be trapped with various electrophiles.

Causality and Mechanistic Insight: The reaction is a straightforward deprotonation-addition sequence. The choice of a strong, non-nucleophilic base is key. The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the isoxazole ring or ring cleavage.[19]

Protocol 5: C4-Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Trapping: Add a solution of the desired electrophile (1.1–1.5 equiv.) in THF dropwise to the lithiated species at -78 °C. Examples of electrophiles include aldehydes (to form alcohols), ketones, alkyl halides, or N,N-dimethylformamide (DMF, to form an aldehyde after work-up).

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The this compound scaffold is a remarkably versatile platform for generating novel chemical entities. By mastering a suite of powerful synthetic transformations—from palladium-catalyzed cross-coupling reactions at the C3 position to lithiation-trapping sequences at the C4 position—researchers can systematically explore the chemical space around the isoxazole core. The protocols and insights provided in this guide serve as a foundational framework for the rational design and synthesis of next-generation therapeutics and molecular probes, underscoring the enduring importance of this heterocyclic motif in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-bromo-oxazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions observed in the Suzuki coupling of 3-bromo-oxazoles?

The Suzuki coupling of 3-bromo-oxazoles, like many cross-coupling reactions involving electron-deficient heterocycles, is prone to several side reactions that can significantly lower the yield of the desired product.[1] The most commonly encountered issues are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester reagent, where it is replaced by a C-H bond.[2][3] This side reaction consumes the boronic acid, preventing its participation in the catalytic cycle and leading to the formation of a deboronated byproduct.

  • Dehalogenation: In this side reaction, the 3-bromo-oxazole starting material is reduced, and the bromine atom is replaced by a hydrogen atom.[1][4][5] This results in the formation of an unsubstituted oxazole, which reduces the overall yield of the coupled product.

  • Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two molecules of the 3-bromo-oxazole.[1][3][6] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][7]

Q2: Why is my reaction yield consistently low when coupling 3-bromo-oxazoles?

Low yields in the Suzuki coupling of 3-bromo-oxazoles can be attributed to a combination of factors, primarily the aforementioned side reactions. The electron-deficient nature of the oxazole ring can also present challenges.[1] Additionally, catalyst deactivation and inefficient transmetalation can contribute to poor reaction outcomes.[3]

Q3: How can I minimize protodeboronation of my boronic acid?

Minimizing protodeboronation is crucial for a successful Suzuki coupling. Several strategies can be employed:

  • Use of Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[2][3] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and reducing the likelihood of protodeboronation.[2]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[5][8] Using anhydrous solvents and reagents can be beneficial.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended.[3][5]

Q4: What are the best practices to prevent dehalogenation of the 3-bromo-oxazole?

Dehalogenation is a common issue with electron-deficient heteroaryl halides.[5] To suppress this side reaction:

  • Optimize Reaction Conditions: Harsh reaction conditions, such as high temperatures and long reaction times, can promote dehalogenation.[1] It is advisable to lower the reaction temperature and shorten the reaction time if dehalogenation is observed.

  • Select the Right Catalyst/Ligand System: Some palladium catalysts and ligands are more prone to inducing dehalogenation.[1] Screening different catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be effective.[3][5]

  • Choice of Solvent and Base: The solvent can act as a hydride source, leading to dehalogenation.[5] Using aprotic solvents like dioxane or THF is recommended. The choice of base can also play a role.[1]

Q5: How can I avoid the formation of homocoupling byproducts?

Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.[1][7] To prevent this:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3][9]

  • Maintain an Inert Atmosphere: The reaction should be carried out under a strict inert atmosphere of argon or nitrogen throughout the entire process.[1]

  • Use of a Pd(0) Source: Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction to the active Pd(0) species.[1] Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can be advantageous.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-bromo-oxazoles.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., a palladacycle precatalyst).[9]
Inefficient oxidative additionIncrease the reaction temperature or switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand).[3][9]
Slow transmetalationUse a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure the boronic acid is of high quality.[9]
Significant Protodeboronation Unstable boronic acidConvert the boronic acid to a more stable pinacol or MIDA ester.[2][3]
Presence of excess waterUse anhydrous solvents and reagents.[5]
Inappropriate baseScreen different bases; sometimes a weaker base can be beneficial.[5]
Prevalent Dehalogenation Reaction conditions too harshLower the reaction temperature and/or shorten the reaction time.[1]
Inappropriate catalyst systemScreen different palladium catalysts and ligands; bulky, electron-rich ligands are often effective at suppressing dehalogenation.[1][5]
Protic solventUse aprotic solvents like dioxane, THF, or toluene.[5]
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][7]
Use of a Pd(II) precatalystConsider using a Pd(0) source or a precatalyst that is efficiently reduced to Pd(0).[1]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Bromo-oxazole

This is a generalized protocol and should be optimized for specific substrates.

Materials:

  • 3-Bromo-oxazole derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-oxazole, arylboronic acid (or ester), and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product ArX 3-Bromo-oxazole (Ar-X) ArX->OxAdd Dehalogenation Dehalogenation ArX->Dehalogenation ArB Boronic Acid (Ar'-B(OR)2) Base Base ArB->Base activates Protodeboronation Protodeboronation ArB->Protodeboronation Homocoupling Homocoupling ArB->Homocoupling Base->Transmetalation ArH Oxazole (Ar-H) Dehalogenation->ArH ArH_prime Ar'-H Protodeboronation->ArH_prime ArAr_prime Ar'-Ar' Homocoupling->ArAr_prime

Caption: The Suzuki catalytic cycle and competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckSM Decision Identify Major Components CheckSM->Decision SM_unreacted Mainly Unreacted Starting Materials Decision->SM_unreacted Unreacted SM Side_products Significant Side Products Decision->Side_products Side Products Desired_product Desired Product with Impurities Decision->Desired_product Low Conversion Action_SM_1 Action: - Use fresh catalyst - Screen different Pd sources/ligands SM_unreacted->Action_SM_1 Potential Cause: Inactive Catalyst Action_SM_2 Action: - Increase reaction temperature SM_unreacted->Action_SM_2 Potential Cause: Low Temperature Action_SM_3 Action: - Screen stronger or different bases SM_unreacted->Action_SM_3 Potential Cause: Inefficient Base Decision_Side Decision_Side Side_products->Decision_Side Identify Side Product Type Action_Impure Action_Impure Desired_product->Action_Impure Action: - Optimize purification method - Re-evaluate reaction time Dehalogenation Dehalogenation Decision_Side->Dehalogenation Dehalogenation Protodeboronation Protodeboronation Decision_Side->Protodeboronation Protodeboronation Homocoupling Homocoupling Decision_Side->Homocoupling Homocoupling Action_Dehalo Action_Dehalo Dehalogenation->Action_Dehalo Action: - Lower temperature - Screen ligands - Use aprotic solvent Action_Proto Action_Proto Protodeboronation->Action_Proto Action: - Use boronate ester - Use anhydrous conditions - Screen bases Action_Homo Action_Homo Homocoupling->Action_Homo Action: - Thoroughly degas - Maintain inert atmosphere - Use Pd(0) source

References

How to prevent dehalogenation of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the undesired dehalogenation of 3-Bromo-5-phenyl-1,2-oxazole during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant issue with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom. For this compound, this results in the formation of the undesired byproduct 5-phenyl-1,2-oxazole. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process by introducing a byproduct with similar physical properties to the starting material.

Q2: Under what conditions does dehalogenation typically occur?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1][2] It can also be initiated by certain reducing agents, strong bases, or high temperatures.[3][4] The 1,2-oxazole ring's nitrogen atom can coordinate with the palladium catalyst, which may inhibit the desired catalytic cycle and promote side reactions like dehalogenation.[1]

Q3: How does the choice of catalyst and ligand impact the prevention of dehalogenation?

A3: The catalyst and ligand system is critical. A catalyst that is slow to initiate the oxidative addition step or a slow transmetalation step can provide a larger window for competing dehalogenation to occur.[1] Using highly active pre-catalysts and specialized ligands, such as the bulky biaryl phosphine ligands developed by Buchwald, can accelerate the desired cross-coupling reaction, thereby minimizing the time for side reactions.[1] For nickel-catalyzed couplings, ligands that bind strongly to the metal center can prevent deactivation and reduce side reactions.[5]

Q4: Which bases are recommended to minimize dehalogenation?

A4: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. The choice of a milder base can help prevent unwanted side reactions involving the heterocyclic substrate.[1]

Q5: What is the role of the solvent in this side reaction?

A5: The solvent can significantly influence the reaction outcome. Protic solvents (e.g., alcohols) can sometimes act as a hydride source, leading to reductive dehalogenation. Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are often better choices.[1] Some studies have noted that dehalogenation is more prevalent in solvents like dioxane and DMF compared to toluene.[6]

Q6: How can reaction temperature be optimized to favor the desired product?

A6: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of dehalogenation. It is crucial to run the reaction at the lowest temperature that allows for an efficient conversion to the product. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to find the optimal temperature balance.

Troubleshooting Guide for Dehalogenation

If you observe a significant amount of the dehalogenated byproduct (5-phenyl-1,2-oxazole) in your reaction, follow this troubleshooting guide.

G start Dehalogenation Observed? check_base 1. Review Base Selection - Using strong alkoxide base? start->check_base Yes sol_base Action: Switch to milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->sol_base Yes check_catalyst 2. Evaluate Catalyst/Ligand - Slow reaction? Low yield? check_base->check_catalyst No sol_base->check_catalyst sol_catalyst Action: Use more active system (e.g., Buchwald ligands, pre-catalyst) check_catalyst->sol_catalyst Yes check_solvent 3. Assess Solvent Choice - Using protic or high polarity solvent (DMF)? check_catalyst->check_solvent No sol_catalyst->check_solvent sol_solvent Action: Switch to aprotic, less polar solvent (e.g., Toluene, THF) check_solvent->sol_solvent Yes check_temp 4. Analyze Reaction Temperature - Running at high temp (>100°C)? check_solvent->check_temp No sol_solvent->check_temp sol_temp Action: Lower temperature and monitor reaction over longer time check_temp->sol_temp Yes end_node Problem Resolved check_temp->end_node No sol_temp->end_node

Caption: A flowchart for troubleshooting undesired dehalogenation.

Data Presentation: Impact of Reaction Parameters

The following table summarizes general trends for minimizing dehalogenation in palladium-catalyzed cross-coupling reactions of bromo-heterocycles, which can be applied as a starting point for optimizing reactions with this compound.

ParameterCondition A (High Dehalogenation Risk)Condition B (Low Dehalogenation Risk)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhosSPhos is a bulky, electron-rich ligand that promotes rapid oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.[1]
Base NaOᵗBuK₂CO₃Strong alkoxide bases can promote protonolysis of the C-Br bond. Carbonates are milder and generally safer for this substrate type.[1]
Solvent Dioxane/H₂OTolueneToluene is less polar and aprotic, reducing the chances of protodebromination.[6]
Temperature 110 °C80 °CLower temperatures slow down all reactions, but often have a greater suppressive effect on the undesired dehalogenation side reaction.

Note: The data in this table is illustrative and based on general trends reported in the literature for analogous systems. Actual results will vary.

Visualizing the Competing Reaction Pathways

G pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add sub Ar-Br (this compound) sub->oxid_add pd_complex Ar-Pd(II)(Br)L₂ oxid_add->pd_complex transmetal Transmetalation pd_complex->transmetal dehal_path Side Reaction: Reductive Dehalogenation pd_complex->dehal_path boronic R-B(OR)₂ boronic->transmetal pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product (Ar-R) red_elim->product dehal_path->pd0 Catalyst Regeneration byproduct Dehalogenated Byproduct (Ar-H) dehal_path->byproduct h_source Hydride Source (e.g., from solvent, base) h_source->dehal_path

Caption: The desired catalytic cycle versus the competing dehalogenation pathway.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous, degassed water

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen) line.

Workflow Diagram:

G n1 1. Add Solids to Flask (Bromo-oxazole, Boronic Acid, K₂CO₃) n2 2. Add Catalyst Components (Pd(OAc)₂, SPhos) n1->n2 n3 3. Seal, Evacuate & Backfill (Repeat 3x with Argon/N₂) n2->n3 n4 4. Add Degassed Solvents (Toluene, then water) n3->n4 n5 5. Heat Reaction (Stir at 80-90 °C) n4->n5 n6 6. Monitor Progress (TLC or LC-MS) n5->n6 n7 7. Workup (Cool, dilute, wash with brine) n6->n7 n8 8. Purify (Dry organic layer, concentrate, column chromatography) n7->n8 n9 9. Characterize Product n8->n9

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium carbonate.

  • Catalyst Addition: In quick succession, add the palladium(II) acetate and SPhos ligand.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene, followed by a small amount of degassed water (e.g., a 10:1 Toluene:Water ratio) via syringe. The mixture should be a suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[1]

References

Technical Support Center: Sonogashira Coupling of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the Sonogashira coupling of 3-Bromo-5-phenyl-1,2-oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Sonogashira coupling with this compound?

A1: A typical Sonogashira reaction requires a palladium catalyst, often a copper(I) co-catalyst, a suitable ligand (commonly a phosphine), and an amine base.[1][2] The key components include your substrates (this compound and a terminal alkyne), a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a ligand, a copper(I) salt (like CuI), and a base (such as triethylamine or diisopropylamine) which often serves as the solvent or co-solvent.[1][2] It is critical to perform the reaction under anhydrous and anaerobic conditions to prevent catalyst decomposition and unwanted side reactions.[1]

Q2: My reaction with the aryl bromide is sluggish or failing. Which ligands are recommended?

A2: Aryl bromides are less reactive than aryl iodides, often requiring more forcing conditions or a more active catalyst system.[1] For aryl bromides, bulky and electron-rich phosphine ligands are highly recommended as they promote the rate-limiting oxidative addition step.[3] Consider ligands such as P(t-Bu)₃, t-Bu₂PCy, t-BuPCy₂, PCy₃, or Di-tert-butylneopentylphosphine (DTBNpP).[4][5] The optimal choice can depend on the steric bulk of your alkyne coupling partner.[3][4] For instance, sterically undemanding alkynes work well with Pd/P-t-Bu₃, while bulkier alkynes may require a ligand like Pd/PCy₃.[4][6]

Q3: I see a black precipitate forming in my reaction flask. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This deactivation can be caused by impurities in reagents or solvents, exposure to oxygen, or inappropriate reaction temperatures.[1] Some solvents, like THF, have been anecdotally reported to promote its formation.[7] To prevent this, ensure all reagents and solvents are pure and dry, thoroughly degas the reaction mixture, and maintain a strict inert atmosphere (argon or nitrogen).[1]

Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A4: Glaser-type homocoupling of the terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][8] To mitigate this, you can employ a copper-free Sonogashira protocol.[1][9] If using copper is necessary, strategies include the slow addition of the alkyne to the reaction mixture or reducing the amount of the copper(I) co-catalyst.[8]

Q5: Is a copper co-catalyst always necessary for this reaction?

A5: No, copper-free Sonogashira reactions are well-established and often preferred to avoid the issues of Glaser homocoupling and potential contamination of the product with copper residues.[1][9] These reactions may require specific ligands, different bases (e.g., cesium carbonate), or slightly higher temperatures to proceed efficiently, but they offer a cleaner reaction profile.[10]

Q6: Does the electronic nature of the 1,2-oxazole ring affect the reaction?

A6: Yes, the electronic properties of the heterocyclic ring will influence the reactivity of the C-Br bond. In general, oxidative addition of the aryl halide to the palladium center is promoted by electron-withdrawing groups on the aromatic ring.[3] The specific electronic contribution of the 5-phenyl-1,2-oxazole moiety will affect the ease of this step. If reactivity is low, employing a more electron-rich and bulky phosphine ligand can help overcome a higher activation barrier.[3]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst or degraded reagents.[1] 2. Insufficiently inert atmosphere (oxygen present).[1] 3. Low reaction temperature for an aryl bromide.[11] 4. Inappropriate ligand for the substrate.[4]1. Use fresh palladium catalyst, copper(I) iodide, and pure, dry solvents and base.[1] 2. Ensure thorough degassing of the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of inert gas.[1] 3. Increase the reaction temperature; aryl bromides often require heating (e.g., 60-100 °C).[11] 4. Switch to a bulkier, more electron-rich phosphine ligand like P(t-Bu)₃ or dppf.[4][11]
Formation of Palladium Black 1. Presence of oxygen.[1] 2. Impurities in starting materials or solvent.[1] 3. Reaction temperature is too high. 4. Inappropriate solvent choice (e.g., THF).[7]1. Improve degassing procedures and ensure the system is sealed under an inert atmosphere.[1] 2. Purify starting materials and use high-purity, anhydrous solvents.[1] 3. Optimize the temperature; do not heat excessively beyond what is required. 4. Consider switching to a different solvent such as DMF, toluene, or using the amine base as the solvent.[8][11]
Significant Alkyne Homocoupling 1. Copper(I) co-catalyst is promoting Glaser coupling.[1] 2. Reaction conditions favor homocoupling over cross-coupling.1. Switch to a copper-free Sonogashira protocol.[9] 2. If using copper, reduce its loading (e.g., to 5-10 mol%).[8] 3. Try slow addition of the terminal alkyne to the reaction mixture.[8]
Recovery of Starting Material 1. Reaction conditions are too mild for the aryl bromide.[1] 2. Catalyst system is not active enough.1. Increase temperature and/or reaction time.[11] 2. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with more activating ligands.[5][10]

Ligand Selection and Performance Data

The selection of the phosphine ligand is critical for the successful coupling of aryl bromides. The following table summarizes general guidelines for ligand choice based on the steric properties of the coupling partners.

LigandRecommended ForKey Characteristics
PPh₃ (Triphenylphosphine)General purpose, often effective for aryl iodides. May require higher temperatures for aryl bromides.[2]Standard, widely available, and cost-effective.
P(t-Bu)₃ (Tri-tert-butylphosphine)Sterically undemanding alkynes (e.g., phenylacetylene) coupling with aryl bromides.[4][6]Very bulky and electron-rich, highly active.[3] Air-sensitive.
t-BuPCy₂ (tert-Butyldicyclohexylphosphine)Moderately bulky alkynes (e.g., 2-substituted arylacetylenes).[4][6]A balance of steric bulk and electron-donating ability.
PCy₃ (Tricyclohexylphosphine)Extremely bulky alkynes and sterically hindered aryl bromides.[4][6]Highly electron-donating and sterically demanding.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Often effective for challenging cross-coupling reactions including aryl bromides.[2][11]A bidentate ligand known for stabilizing the catalyst complex.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ , 2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and this compound (1.0 equiv).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and triethylamine).[8]

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), this compound (1.0 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF or dioxane).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or GC/LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visual Guides

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Ar-X Trans Transmetalation PdII->Trans PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Trans->PdII_alkyne RedEl Reductive Elimination PdII_alkyne->RedEl RedEl->Pd0 Ar-C≡CR CuX Cu-X CuAcetylide Cu-C≡CR CuX->CuAcetylide Base-H⁺ Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Trans Cu-X Workflow cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 cluster_4 Step 4 cluster_5 Step 5 arrow arrow A 1. Setup & Reagent Prep B Add Pd Catalyst, Ligand, CuI (optional), Aryl Bromide to dry Schlenk flask D Evacuate & backfill with Argon (3x) B->D C 2. Degassing F Add degassed solvent, base, and alkyne D->F E 3. Reaction G Stir at specified temperature F->G H Monitor by TLC/LC-MS G->H J Filter through Celite (if heterogeneous) H->J I 4. Workup K Aqueous wash & extraction J->K M Column Chromatography K->M L 5. Purification N Product M->N Ligand_Selection Start Start: Sonogashira of This compound AlkyneSterics Assess Alkyne Steric Bulk Start->AlkyneSterics LowBulk Low to Medium Bulk (e.g., Phenylacetylene) AlkyneSterics->LowBulk Low HighBulk High Bulk (e.g., Triisopropylsilylacetylene) AlkyneSterics->HighBulk High Ligand1 Try Bulky Monodentate Ligands: P(t-Bu)₃, t-Bu₂PCy LowBulk->Ligand1 Ligand3 Alternative/General Purpose: Try dppf LowBulk->Ligand3 Ligand2 Try Very Bulky Ligands: PCy₃ HighBulk->Ligand2

References

Technical Support Center: Purification of 3-Bromo-5-phenyl-1,2-oxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-5-phenyl-1,2-oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Based on common synthetic routes for similar isoxazoles, which often involve the condensation of a chalcone derivative with hydroxylamine, potential impurities may include:

  • Unreacted starting materials: Such as a brominated chalcone precursor (e.g., 1-(3-bromophenyl)-3-phenylprop-2-en-1-one) and hydroxylamine hydrochloride.

  • Side-products: Including isomers or incompletely cyclized intermediates.

  • Reagents and catalysts: Any remaining acids, bases, or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction and workup steps.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can aid in the identification of unknown impurities.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Potential CauseSuggested Solution
Solvent is too nonpolar. Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Solution is supersaturated. Add a seed crystal of pure this compound to induce crystallization.
Impurities are inhibiting crystallization. Attempt a preliminary purification using column chromatography before recrystallization.

Problem: Poor recovery of the purified product.

Potential CauseSuggested Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution.
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Potential CauseSuggested Solution
Inappropriate solvent system (eluent). Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.
Column was not packed properly. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column was overloaded with crude material. Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Problem: The compound appears to be degrading on the column.

Potential CauseSuggested Solution
Silica gel is too acidic. Deactivate the silica gel by adding a small percentage of a neutral or basic modifier like triethylamine (0.1-1%) to the eluent.
Prolonged contact time with silica. Use flash chromatography with positive pressure to reduce the elution time.
The compound is unstable in the chosen solvent. Select a less reactive and neutral solvent system.

Data Presentation

The following tables provide suggested solvent systems for the purification of this compound, based on general principles for structurally similar compounds.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent/Solvent SystemExpected Solubility ProfileNotes
Hexane / Ethyl Acetate Low solubility in cold hexane, higher in hot mixtures.Good for moderately polar compounds. The ratio can be adjusted to optimize recovery.
Dichloromethane / Hexane Soluble in dichloromethane, less soluble in hexane.Hexane acts as an anti-solvent.
Toluene Moderate solubility.Can be effective for aromatic compounds.[1]
Isopropanol / Water Soluble in isopropanol, insoluble in water.Water can be added as an anti-solvent.[1]
Ethanol / Water Soluble in ethanol, less soluble in water.A common choice for many organic compounds.

Table 2: Suggested Eluent Systems for Column Chromatography (Silica Gel)

Eluent SystemTypical Ratio (v/v)Expected Rf Range
Hexane / Ethyl Acetate 9:1 to 7:30.2 - 0.5
Dichloromethane / Hexane 1:1 to 3:10.2 - 0.4
Toluene / Ethyl Acetate 9:10.3 - 0.6

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see Table 1).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in the chosen eluent (see Table 2).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_chromatography Column Chromatography crude->column_chromatography Alternative hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling dissolve->cool hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Mother Liquor (contains impurities and some product) filtration->mother_liquor dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product column_chromatography->pure_product

Caption: General recrystallization workflow for this compound.

TroubleshootingWorkflow start Purification Issue Identified check_tlc Review TLC Data start->check_tlc poor_separation Poor Separation? check_tlc->poor_separation low_yield Low Yield? check_tlc->low_yield degradation Product Degradation? check_tlc->degradation optimize_eluent Optimize Eluent System poor_separation->optimize_eluent Yes check_loading Check Column Loading poor_separation->check_loading Yes repack_column Repack Column poor_separation->repack_column Yes optimize_solvent Optimize Recrystallization Solvent low_yield->optimize_solvent Yes check_cooling Check Cooling Rate low_yield->check_cooling Yes concentrate_solution Concentrate Solution low_yield->concentrate_solution Yes use_milder_conditions Use Milder Conditions (e.g., deactivated silica, lower temp.) degradation->use_milder_conditions Yes reduce_purification_time Reduce Purification Time degradation->reduce_purification_time Yes solution Improved Purification optimize_eluent->solution check_loading->solution repack_column->solution optimize_solvent->solution check_cooling->solution concentrate_solution->solution use_milder_conditions->solution reduce_purification_time->solution

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-phenyl-1,2-oxazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from 3-Bromo-5-phenyl-1,2-oxazole and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of palladium contamination in the synthesis of this compound?

Palladium contamination in the synthesis of this compound typically arises from the use of palladium catalysts in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, which are commonly employed to form the phenyl-oxazole bond. The residual palladium can exist in various forms, including heterogeneous (e.g., Pd on carbon) and homogeneous (soluble) species.

Q2: Why is it crucial to remove residual palladium from the final product?

For drug development professionals, minimizing palladium levels in active pharmaceutical ingredients (APIs) is a regulatory requirement, with strict limits set by bodies like the International Council for Harmonisation (ICH).[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and exhibit potential toxicity.

Q3: What are the primary methods for removing palladium catalysts?

The most widely used methods for palladium removal can be categorized as follows:

  • Adsorption: Utilizing solid materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[3]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]

  • Crystallization/Extraction: Purifying the product through crystallization, leaving palladium impurities in the mother liquor, or using liquid-liquid extraction to partition the catalyst into a separate phase.[2]

Q4: How do I choose the most suitable palladium removal method for this compound?

The optimal method depends on several factors:

  • Form of Palladium: Heterogeneous palladium (e.g., Pd/C) can often be removed by simple filtration, whereas soluble palladium requires more sophisticated techniques like scavenging or chromatography.

  • Product Solubility and Stability: The chosen method should not lead to significant product loss or degradation. The solubility of this compound in various solvents will dictate the feasibility of crystallization or extraction methods.

  • Desired Purity Level: The required final palladium concentration will influence the choice and number of purification steps. For APIs, achieving levels below 10 ppm is often necessary.[1]

  • Scale of the Reaction: Some methods, like chromatography, may be less practical for large-scale production compared to batch treatments with scavengers.

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal After Filtration

  • Possible Cause: The palladium may be present in a soluble (homogeneous) form, which cannot be removed by simple filtration. The formation of palladium black, which consists of agglomerated palladium nanoparticles, is a common indicator of catalyst deactivation and can sometimes pass through standard filters.[4]

  • Troubleshooting Steps:

    • Characterize the Palladium Species: Determine if the palladium is soluble or insoluble.

    • Utilize a Scavenger: Treat the filtrate with a suitable palladium scavenger to bind the soluble palladium.

    • Activated Carbon Treatment: Pass the filtrate through a bed of activated carbon.

    • Induce Precipitation: In some cases, adding an anti-solvent can cause the palladium species to precipitate, allowing for subsequent filtration.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: The product may be adsorbing to the purification medium (e.g., activated carbon, silica gel) or co-precipitating with the palladium.

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Optimize Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption.[2]

    • Wash the Adsorbent: After filtration, thoroughly wash the adsorbent with fresh solvent to recover any bound product.

    • Screen Different Scavengers: Some scavengers may have a lower affinity for your product.

    • Consider Alternative Methods: If product loss remains high, explore crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variations in the reaction work-up can lead to different palladium species being present in each batch. The efficiency of scavengers can also be affected by minor changes in reaction conditions.

  • Troubleshooting Steps:

    • Standardize Work-Up Procedure: Ensure a consistent work-up protocol before palladium removal.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple forms of palladium.

    • Pre-treatment: Consider a pre-treatment step (e.g., mild oxidation or reduction) to convert the palladium into a single, more easily removed species.[2]

Data Presentation: Comparison of Palladium Removal Methods

MethodTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Filtration (Celite®) Highly variable (effective for heterogeneous Pd)Simple, fast, low costIneffective for soluble palladium
Activated Carbon < 50 ppm (can be < 1 ppm with optimization)[1]Low cost, effective for many Pd speciesCan cause product loss due to non-specific adsorption[5]
Silica-Based Thiol Scavengers < 10 ppm (often < 1 ppm)[6]High selectivity, high efficiency, good product recoveryHigher cost than activated carbon
Polymer-Based Scavengers (e.g., MP-TMT) < 10 ppm[1]High capacity, effective for various Pd speciesCan be more expensive than other methods
Column Chromatography < 10 ppmHigh purity achievable, removes other impuritiesCan be time-consuming and require large solvent volumes
Crystallization Variable (depends on co-precipitation)Can be highly effective for achieving high purityProduct loss in mother liquor, may not be suitable for all compounds

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading).[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Product (containing Pd) decision1 Is Pd Heterogeneous? start->decision1 filtration Filtration through Celite decision1->filtration Yes scavenger Add Scavenger (e.g., Silica-Thiol) decision1->scavenger No (Soluble) activated_carbon Treat with Activated Carbon decision1->activated_carbon No (Soluble) Alternative filtrate Filtrate filtration->filtrate analysis ICP-MS Analysis filtrate->analysis Check Pd level stir Stir (1-18h) scavenger->stir activated_carbon->stir filtration2 Filtration stir->filtration2 purified_product Purified Product (<10 ppm Pd) filtration2->purified_product purified_product->analysis analysis->scavenger Unacceptable analysis->purified_product Acceptable

Caption: Experimental workflow for palladium catalyst removal.

Troubleshooting_Logic issue issue cause cause solution solution start High Residual Pd cause1 Soluble Pd Species Present start->cause1 solution1a Use Palladium Scavenger cause1->solution1a solution1b Activated Carbon Treatment cause1->solution1b solution1c Induce Precipitation cause1->solution1c low_recovery Low Product Recovery cause2 Product Adsorption on Media low_recovery->cause2 solution2a Reduce Adsorbent Amount cause2->solution2a solution2b Optimize Solvent cause2->solution2b solution2c Screen Different Scavengers cause2->solution2c inconsistent Inconsistent Results cause3 Variable Pd Species inconsistent->cause3 solution3a Standardize Work-up cause3->solution3a solution3b Use Broad-Spectrum Scavenger cause3->solution3b

Caption: Troubleshooting logic for palladium removal issues.

References

Technical Support Center: Overcoming Low Yields in Cross-Coupling of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 3-bromo-5-phenyl-1,2-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields for this specific transformation. Here, we move beyond generic protocols to provide a diagnostic, problem-solving framework grounded in mechanistic principles and field-proven strategies.

Introduction: The Challenge of the 3-Bromo-1,2-Oxazole Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling is often hampered by a combination of electronic and structural factors. The inherent electron-deficient nature of the 1,2-oxazole ring influences the reactivity of the C-Br bond, while the nitrogen atom can act as a potential ligand, leading to catalyst inhibition.[1][2] Furthermore, the 1,2-oxazole ring, while generally stable, can be susceptible to cleavage under harsh reaction conditions.

This guide provides a structured approach to troubleshoot and optimize Suzuki-Miyaura, Sonogashira, and Heck couplings for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound substrate unreactive in cross-coupling reactions?

A1: The reactivity of the C-Br bond at the 3-position is influenced by the electron-withdrawing nature of the heterocyclic ring. While this can facilitate oxidative addition to the Pd(0) center, other factors can lead to apparent unreactivity. The most common culprits are:

  • Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough to efficiently cleave the C-Br bond. Heteroaryl halides often require specialized, bulky, and electron-rich ligands to promote the catalytic cycle.[3][4]

  • Catalyst Inhibition: The lone pair on the oxazole nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.

  • Poor Solubility: The substrate or catalyst may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

Q2: Which cross-coupling reaction is generally most successful for this substrate?

A2: The Suzuki-Miyaura coupling is often the most robust and versatile choice for heteroaryl bromides due to its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids.[5] However, Sonogashira and Heck reactions are also highly valuable for introducing alkynyl and vinyl moieties, respectively. Success is less about the reaction type and more about the meticulous optimization of the reaction conditions.

Q3: Can the 1,2-oxazole ring open or decompose during the reaction?

A3: 1,2-oxazoles are generally considered thermally stable aromatic systems.[6] However, under excessively harsh conditions (e.g., very high temperatures above 150°C, strongly nucleophilic bases), ring-opening or decomposition pathways can become a concern, leading to yield loss and complex side-product formation. It is always advisable to start with the mildest possible conditions.

Troubleshooting Guide: From Low Conversion to High Yield

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm seeing only starting material or trace product. What's going wrong?

A: This is a classic issue often traced back to one of three key steps in the catalytic cycle: oxidative addition, transmetalation, or catalyst stability.

The first step, where the Pd(0) catalyst inserts into the C-Br bond, can be sluggish.

  • Why it Happens: While the C-Br bond is activated, standard catalysts like Pd(PPh₃)₄ may not be potent enough for this specific heteroaryl system. The ligand environment around the palladium is critical.

  • Solution: Employ Modern, Specialized Ligands. Switch from simple phosphine ligands to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.[4]

LigandCatalyst PrecursorTypical Loading (mol%)Key Advantages
SPhos Pd(OAc)₂ or Pd₂(dba)₃1-3% Pd, 2-6% LigandExcellent for hindered and heteroaryl couplings.[3]
XPhos Pd(OAc)₂ or Pd₂(dba)₃1-3% Pd, 2-6% LigandBroad substrate scope, effective for aryl chlorides.[4]
RuPhos Pd(OAc)₂ or Pd₂(dba)₃1-3% Pd, 2-6% LigandHigh activity, good for electron-rich systems.
Pd(dppf)Cl₂ (Pre-formed complex)2-5%Robust and reliable for many heteroaryl systems.

Your boronic acid is being destroyed before it can couple.

  • Why it Happens: Boronic acids can react with water or hydroxide ions, especially at high temperatures, to cleave the C-B bond, replacing it with a C-H bond. This is a common yield-killer.[4]

  • Solution: Optimize the Base and Solvent.

    • Switch to a Milder Base: Avoid strong bases like NaOH or KOH. Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but less prone to causing protodeboronation.[7]

    • Use an Anhydrous or Mixed Solvent System: While some water is often necessary, excessive amounts can be detrimental. A system like 1,4-dioxane with a small amount of water (e.g., 4:1 ratio) is a good starting point.[7]

    • Consider Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than their corresponding acids.

Caption: A decision tree for troubleshooting low Suzuki-Miyaura coupling yields.

Problem 2: Low Yield in Sonogashira Coupling

Q: My Sonogashira reaction between this compound and a terminal alkyne is giving a low yield of the desired product, and I see a lot of alkyne dimer.

A: This points to issues with the dual catalytic cycle, particularly the balance between the palladium and copper catalysts and the reaction conditions.

The copper co-catalyst is promoting the undesired dimerization of your alkyne.

  • Why it Happens: In the presence of oxygen, Cu(I) can oxidize and catalyze the homocoupling of terminal alkynes. This is a very common side reaction in Sonogashira couplings.[8]

  • Solution: Rigorous Oxygen Exclusion or Copper-Free Conditions.

    • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[9]

    • Go Copper-Free: Many modern Sonogashira protocols omit the copper co-catalyst entirely. These reactions often require a slightly higher palladium loading and a strong amine base (like piperidine or diisopropylamine) but completely eliminate the Glaser coupling side reaction.[8][10]

The reaction isn't proceeding because the alkyne isn't being deprotonated, or you are losing your alkyne.

  • Why it Happens: The pKa of the terminal alkyne proton requires a sufficiently strong base to generate the copper acetylide intermediate.[10] Additionally, low-boiling alkynes can evaporate from the reaction mixture at elevated temperatures.

  • Solution: Select the Right Base and Control Temperature.

    • Base Selection: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For less acidic alkynes, a stronger base like piperidine might be necessary.[11]

    • Temperature and Pressure: If using a volatile alkyne (e.g., propyne, TMS-acetylene), perform the reaction in a sealed tube or pressure vessel to prevent its escape. Alternatively, start the reaction at a lower temperature and slowly warm it.[9]

Problem 3: Low Yield in Heck Coupling

Q: I am trying to couple my this compound with an alkene (e.g., styrene, acrylate) via the Heck reaction, but the reaction stalls or forms palladium black.

A: Heck reactions often require higher temperatures, which brings challenges of catalyst stability and potential side reactions.

The formation of palladium black indicates that your active Pd(0) catalyst has aggregated and precipitated out of solution.

  • Why it Happens: At the high temperatures (>100°C) often required for Heck reactions, the catalyst can become unstable, especially with simple phosphine ligands.[12]

  • Solution: Use a More Stable Catalyst System.

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high thermal stability and are excellent for high-temperature Heck reactions.[12][13]

    • Bulky Phosphine Ligands: Ligands like P(t-Bu)₃ or cataCXium® A can stabilize the palladium center and prevent decomposition.

    • Phosphine-Free Catalysts: In some cases, "ligandless" conditions using a palladium source like Pd(OAc)₂ with a phase-transfer catalyst (e.g., TBAB) can be effective and prevent issues related to phosphine degradation.[14]

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII_R_R1->Pd0 Reductive Elimination RR1 R-R¹ (Product) MX M-X (Salt Waste) RX R-X (3-Bromo-oxazole) R1M R¹-M (e.g., Ar-B(OH)₂)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Optimized Starting Protocols

These protocols serve as a robust starting point. Further optimization based on your specific coupling partners may be required.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.1 M solution with respect to the bromide) via syringe.

  • Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent and Reagent Addition: Add degassed triethylamine (or piperidine, 5.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe. If the substrate is not soluble in the amine, use THF as a co-solvent.

  • Reaction: Heat the mixture at 60-80 °C for 6-18 hours, monitoring by TLC or LC-MS. For volatile alkynes, use a sealed vessel.

  • Work-up: Cool to room temperature, concentrate under reduced pressure, and purify the residue directly by column chromatography.

Protocol 3: Optimized Heck Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent and Reagent Addition: Add a degassed polar aprotic solvent like N,N-Dimethylacetamide (DMA) or NMP, followed by the alkene (1.5 equiv.).

  • Reaction: Heat the mixture to 110-130 °C for 12-24 hours, monitoring by TLC or LC-MS.[15]

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium black and inorganic salts. Wash the filtrate with water, dry, concentrate, and purify by column chromatography.

References

Technical Support Center: Minimizing Boronic Acid Homocoupling with 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-phenyl-1,2-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the formation of homocoupled byproducts from boronic acid starting materials.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: Significant formation of a biaryl byproduct derived from the boronic acid.

Root Cause Analysis: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings. It is primarily caused by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then facilitate the homocoupling of the boronic acid.[1][3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with two molecules of the boronic acid to form the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[3][5] This is especially problematic at the beginning of the reaction.

Solutions:

  • Rigorous Degassing: The exclusion of oxygen is critical to suppress homocoupling.[5]

    • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes prior to adding the catalyst. A subsurface sparge is most effective.[2][5]

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.[2]

  • Catalyst Selection and Activation:

    • Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[3]

    • In Situ Reduction: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the formation of Pd(0) without consuming the boronic acid.[5]

Issue 2: Low yield of the desired 3-aryl-5-phenyl-1,2-oxazole despite attempts to control homocoupling.

Root Cause Analysis: Beyond homocoupling, low yields can result from suboptimal reaction parameters that do not favor the desired cross-coupling pathway. The electron-deficient nature of the oxazole ring can also influence reactivity.

Solutions:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.

    • Bulky, Electron-Rich Ligands: For challenging couplings, especially with heteroaryl halides, bulky and electron-rich phosphine ligands are highly effective.[6][7] Ligands such as SPhos, XPhos, and RuPhos can accelerate the rate of reductive elimination to form the desired product, outcompeting the pathways leading to side reactions.[1][6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for stabilizing the catalyst and promoting high turnover numbers.[6]

  • Base Selection: The base activates the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome.

    • Screen Different Bases: The optimal base is often substrate-dependent.[6] Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[7] For substrates with base-sensitive functional groups, a milder base like KF may be beneficial.[8][9]

  • Solvent System: The solvent influences the solubility of reactants and the stability of catalytic intermediates.[10]

    • Aprotic Solvents: Solvents like 1,4-dioxane, toluene, and DMF are commonly used.[3][10] Often, a small amount of water is added to aid in the dissolution of the base and facilitate the catalytic cycle.[3]

    • Solvent Screening: If solubility is an issue, a solvent screen is recommended.[1][9]

  • Temperature Control:

    • Optimal Temperature: Running the reaction at the lowest temperature that provides a reasonable rate can help minimize side reactions.[6] Higher temperatures can sometimes accelerate homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for boronic acid homocoupling?

A1: Homocoupling can occur through a few pathways. A common mechanism involves a Pd(II) species. Two molecules of the boronic acid (or its boronate form) transmetalate to the Pd(II) center, followed by reductive elimination to form the biaryl byproduct and Pd(0). This process is often facilitated by an oxidant, such as residual oxygen in the reaction mixture, which can regenerate the Pd(II) species from the catalytically active Pd(0).[3][5]

Q2: Which palladium catalyst and ligand combination is generally recommended for coupling with this compound?

A2: For heteroaryl halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often superior.[11][12] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a robust starting point.[1][6] These ligands promote the desired oxidative addition and reductive elimination steps, leading to higher yields of the cross-coupled product.[7]

Q3: How does the choice of base affect the reaction? Which one should I use?

A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] The strength and type of base can influence the reaction rate and the prevalence of side reactions.

  • Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and often effective.[7]

  • The choice can be substrate-dependent; therefore, screening a few different bases is often a good strategy to optimize your reaction.[13]

Q4: Can the order of addition of reagents impact the extent of homocoupling?

A4: Yes, the order of addition can be important. It is generally advisable to add the palladium catalyst last to a well-degassed mixture of the this compound, boronic acid, base, and ligand in the solvent. This ensures that the catalyst is introduced into an inert environment, minimizing its exposure to oxygen.

Experimental Protocols & Data

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos or XPhos (1.1-1.5 eq. relative to Pd)Bulky, electron-rich ligands that promote high catalytic activity for heteroaryl couplings.[6][7]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective at activating the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OCommon solvent systems that facilitate both organic and inorganic reagent solubility.[3]
Temperature 80-110 °CProvides sufficient thermal energy for the reaction while minimizing thermal decomposition.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'B(OH)₂ Base RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Pd0_homo Pd(0)L₂ Oxidation Oxidation Pd0_homo->Oxidation O₂ PdII Pd(II)L₂ Oxidation->PdII TM1 Transmetalation 1 (Ar'-Pd(II)-B(OH)₂)L₂ PdII->TM1 Ar'B(OH)₂ TM2 Transmetalation 2 (Ar'-Pd(II)-Ar')L₂ TM1->TM2 Ar'B(OH)₂ RE_homo Reductive Elimination TM2->RE_homo RE_homo->Pd0_homo Homocoupling_Product Ar'-Ar' (Byproduct) RE_homo->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Step 1: Verify Degassing Protocol (Sparging / Freeze-Pump-Thaw) Start->Check_Degassing Degassing_OK Is Degassing Rigorous? Check_Degassing->Degassing_OK Improve_Degassing Action: Implement subsurface sparging or freeze-pump-thaw cycles. Degassing_OK->Improve_Degassing No Check_Catalyst Step 2: Evaluate Catalyst System Degassing_OK->Check_Catalyst Yes Improve_Degassing->Check_Degassing Catalyst_OK Using Pd(0) source or bulky, electron-rich ligand? Check_Catalyst->Catalyst_OK Change_Catalyst Action: Switch to Pd(0) source (e.g., Pd(PPh₃)₄) and/or use a bulky ligand (e.g., SPhos). Catalyst_OK->Change_Catalyst No Screen_Conditions Step 3: Screen Other Parameters Catalyst_OK->Screen_Conditions Yes Change_Catalyst->Check_Catalyst Screen_Base Action: Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Screen_Conditions->Screen_Base Screen_Solvent Action: Test alternative solvents (Toluene, DMF). Screen_Conditions->Screen_Solvent Adjust_Temp Action: Lower reaction temperature. Screen_Conditions->Adjust_Temp End Homocoupling Minimized Screen_Base->End Screen_Solvent->End Adjust_Temp->End

Caption: A workflow for troubleshooting and minimizing boronic acid homocoupling.

References

Effect of base choice on the outcome of 3-Bromo-5-phenyl-1,2-oxazole couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions of 3-Bromo-5-phenyl-1,2-oxazole. Our focus is to elucidate the critical role of base selection in dictating reaction outcomes, ensuring you can navigate common experimental challenges with confidence.

Core Principles: The Mechanistic Role of the Base

Understanding the function of the base is paramount to troubleshooting. Its role is not passive; it is an active and essential participant in the catalytic cycle of most cross-coupling reactions.[1]

  • In Suzuki-Miyaura Couplings, the base's primary role is to activate the organoboron species (typically a boronic acid).[2] It facilitates the formation of a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is essential for the rate-determining transmetalation step with the palladium(II) intermediate.[3][4][5] The base also influences the regeneration of the Pd(0) catalyst and can impact the overall stability of the catalytic system.[6]

  • In Heck Couplings, the base is required to neutralize the hydrogen halide (HBr) that is eliminated during the C-C bond formation. This step is crucial for regenerating the active Pd(0) catalyst from the palladium(II) hydride intermediate, allowing the catalytic cycle to continue.[7][8]

  • In Sonogashira Couplings, an amine base typically serves a dual purpose. It deprotonates the terminal alkyne to form the reactive acetylide nucleophile and also scavenges the hydrogen halide byproduct generated during the reaction.[9][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is low or has failed completely. Could the base be the culprit?

A1: Absolutely. An inappropriate base is a frequent cause of low or no product formation. The issue can typically be traced to one of several factors:

  • Insufficient Basicity: The base may be too weak to effectively perform its mechanistic role. In Suzuki couplings, a weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to generate the required concentration of the active boronate species, stalling the catalytic cycle.

    • Solution: Screen a stronger inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective, particularly for challenging heteroaryl substrates.[12]

  • Poor Solubility: The base must be at least partially soluble in the reaction medium to be effective. If an inorganic base is completely insoluble in your organic solvent, the reaction will be sluggish or fail.

    • Solution: Switch to a biphasic solvent system, such as Dioxane/H₂O or DME/H₂O. The water helps to dissolve the base, facilitating its interaction with the catalytic species.[13] Alternatively, a soluble organic base like triethylamine (Et₃N) or DBU could be tested, though these can sometimes lead to other side reactions.

  • Base-Induced Degradation: A base that is too strong or nucleophilic can lead to the degradation of your starting materials or desired product. For instance, strong hydroxide bases (NaOH, KOH) could potentially promote hydrolysis of sensitive functional groups or degradation of the oxazole ring under harsh conditions.

    • Solution: If degradation is suspected, switch to a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or a milder base like potassium fluoride (KF), which is known to be effective while sparing base-labile groups like esters.[2]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct from my boronic acid (homo-coupling) in a Suzuki reaction. What role does the base play here?

A2: While homo-coupling is primarily caused by the presence of dissolved oxygen and/or palladium(II) species in the reaction mixture, the choice of base is an integral part of the reaction conditions that can either suppress or inadvertently promote this side reaction.[14][15]

  • Mechanism of Homo-coupling: This side reaction occurs when two molecules of the boronic acid react with a Pd(II) species, leading to the formation of a symmetrical biaryl and regenerating Pd(0).[15][16] This is particularly problematic if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is not efficiently reduced to the active Pd(0) state.

  • Solutions to Minimize Homo-coupling:

    • Rigorous Degassing: The most critical step is to thoroughly degas your reaction mixture (solvent and reagents) with an inert gas like argon or nitrogen to remove oxygen.[16]

    • Optimize Base and Ligand: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.[12] The synergy between a strong, non-nucleophilic base like Cs₂CO₃ and an appropriate ligand can accelerate the desired cross-coupling, making it kinetically favored over homo-coupling.[12]

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can reduce the amount of initial Pd(II) available for homo-coupling.[12]

    • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without reducing the active catalyst.[16]

Q3: My starting material, this compound, is being converted back to 5-phenyl-1,2-oxazole. How do I prevent this dehalogenation?

A3: Dehalogenation is a reductive side reaction where the C-Br bond is cleaved and replaced with a C-H bond. This is a common issue with electron-rich or heteroaryl halides. The base can be a direct contributor to this problem.

  • Cause: Strong bases that possess β-hydrogens, such as alkoxides (e.g., sodium methoxide, potassium tert-butoxide), can act as hydride sources.[17][18] They can react with the palladium complex to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[18][19] Water or alcohols present in the reaction can also serve as proton sources for this pathway.[20]

  • Solutions to Prevent Dehalogenation:

    • Avoid Alkoxide Bases: The most straightforward solution is to avoid bases like NaOMe, KOMe, or KOtBu if dehalogenation is observed.

    • Use Carbonate or Phosphate Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally much less prone to causing dehalogenation.

    • Control Proton Sources: If the reaction is sensitive, using an anhydrous solvent and ensuring starting materials are dry can help minimize this side reaction.

    • Additive Approach (for Heck Reactions): In some Heck reactions, the addition of bromide salts (e.g., NaBr, TBAB) has been shown to suppress dehalogenation.[21][22]

Base Selection Summary for Suzuki Coupling

The following table provides a general guide to the effects of common bases on the Suzuki coupling of this compound with a generic arylboronic acid. Outcomes are illustrative and can vary based on the specific coupling partner, ligand, and solvent.

BaseRelative StrengthTypical Outcome & Common IssuesRecommended Use Case
K₃PO₄ StrongOften provides high yields. Can be effective for difficult couplings.Excellent general-purpose base, especially for less reactive partners.
Cs₂CO₃ StrongVery effective; its high solubility in some organic solvents is an advantage.A powerful choice for challenging substrates where other bases fail.[12]
K₂CO₃ ModerateA reliable and cost-effective choice for many standard couplings.A good first choice for initial reaction screening.[23]
KF MildUseful when substrates contain base-sensitive functional groups (e.g., esters).For couplings with base-labile molecules.[2]
Et₃N Organic/WeakGenerally poor for Suzuki couplings; often leads to low conversion.Not typically recommended for Suzuki; more common in Heck/Sonogashira.
KOtBu Very StrongHigh risk of promoting dehalogenation and other side reactions.[17][18]Generally should be avoided for this substrate unless specific literature supports its use.

Visualizing the Process

Decision Tree for Base Selection

This diagram provides a logical workflow for selecting an appropriate base for your coupling reaction.

Base_Selection_Decision_Tree start Start: Suzuki Coupling of This compound q1 Are there base-sensitive functional groups present? start->q1 kf_base Use a mild base: Potassium Fluoride (KF) q1->kf_base Yes k2co3_base Start with a standard base: Potassium Carbonate (K2CO3) in Dioxane/H2O q1->k2co3_base No q2 Is the reaction yield low? k2co3_base->q2 stronger_base Switch to a stronger base: K3PO4 or Cs2CO3 q2->stronger_base Yes q3 Is dehalogenation or homo-coupling significant? q2->q3 No stronger_base->q3 optimize Troubleshoot: - Ensure inert atmosphere - Screen different ligands - Avoid alkoxide bases q3->optimize Yes

Caption: A decision tree for troubleshooting base selection.

Role of the Base in the Suzuki Catalytic Cycle

This diagram illustrates where the base intervenes in the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br)L2 pd0->ox_add + Ar-Br transmetal Transmetalation (Ar-Pd(II)-Ar')L2 ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 + Ar-Ar' boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]^- (Activated Boronate) boronic_acid->boronate base_node Base (e.g., CO3^2-) base_node->boronate + H2O boronate->transmetal Enters Cycle

Caption: The base activates the boronic acid for transmetalation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This procedure is a general starting point and should be optimized for specific coupling partners.

Reaction: this compound + Arylboronic Acid

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.[23][24]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Frequently Asked Questions (FAQs)

  • Q: Can I use an organic base like triethylamine (Et₃N) for a Suzuki coupling?

    • A: While common in other couplings like Heck and Sonogashira, organic amine bases are generally not effective for Suzuki reactions as they are often not basic enough to promote the formation of the reactive boronate species. Inorganic bases are strongly preferred.

  • Q: How does the counter-ion of the base (e.g., Na⁺ vs. K⁺ vs. Cs⁺) affect the reaction?

    • A: The counter-ion can influence the solubility of the base and its salts, which can impact reaction rates. Cesium (Cs⁺) salts are often more soluble in organic solvents than their potassium (K⁺) or sodium (Na⁺) counterparts, which is one reason Cs₂CO₃ and CsF can be highly effective.

  • Q: My reaction works with K₃PO₄ but not K₂CO₃. Why?

    • A: This points to an issue of basicity. K₃PO₄ is a stronger base than K₂CO₃. It is likely that the transmetalation step in your specific reaction requires the higher concentration of the activated boronate species that can only be achieved with the stronger base.

References

Technical Support Center: Functionalization of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of 3-Bromo-5-phenyl-1,2-oxazole. The information is designed to address specific issues encountered during common cross-coupling and substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura couplings can stem from several factors. First, ensure the quality and activity of your palladium catalyst. Palladium(0) species are sensitive to air and moisture, so proper inert atmosphere techniques are crucial.[1] Second, the choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh that it causes degradation of your substrate or boronic acid partner.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4] Finally, solvent choice plays a significant role. A mixture of an organic solvent like 1,4-dioxane or DME with water is often used to dissolve both the organic substrate and the inorganic base.[3][5] Insufficient solubility of any reagent can halt the reaction.[3]

Q2: My Heck coupling reaction is resulting in a significant amount of a debrominated side product (5-phenyl-1,2-oxazole). How can I prevent this?

A2: The formation of a hydrodehalogenated (debrominated) product is a known side reaction in palladium-catalyzed couplings, particularly with electron-rich phosphine ligands or at high temperatures.[6] This occurs when the oxidative addition intermediate undergoes a competing reduction pathway instead of the desired coupling. To mitigate this, consider the following:

  • Add a phase-transfer catalyst: Tetrabutylammonium bromide (TBAB) can sometimes suppress dehalogenation and increase the rate of the desired Heck reaction.[6]

  • Optimize the ligand: Switching to a different phosphine ligand or using a phosphine-free catalyst system may alter the stability of the palladium intermediate and disfavor the reduction pathway.[7]

  • Adjust the base and solvent: The choice of base and solvent system can influence the reaction pathway. Triethylamine (Et₃N) is a common base for the Heck reaction.[6]

  • Lower the reaction temperature: If possible, running the reaction at a lower temperature may reduce the rate of the debromination side reaction.

Q3: In my Buchwald-Hartwig amination, the reaction is sluggish and does not go to completion. What should I try?

A3: Incomplete conversion in Buchwald-Hartwig amination is a common challenge. The catalytic cycle is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential for efficient coupling, especially with less reactive aryl bromides.[8][9] If one ligand is not effective, screen a panel of others.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly for base-sensitive substrates.[8][10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.[8]

  • Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent results and higher activity.[4][10]

Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound? What conditions are recommended?

A4: Yes, SNAr is a viable strategy. The 1,2-oxazole ring is electron-deficient, which activates the C3-position towards nucleophilic attack. This reaction works best with soft nucleophiles like thiols. For a successful SNAr reaction:

  • Nucleophile: Thiols are excellent nucleophiles for this transformation.[11]

  • Base: A moderate base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the thiol without causing substrate degradation.[11]

  • Solvent: Polar aprotic solvents such as DMAc (dimethylacetamide), DMF, or DMSO are ideal. These solvents solvate the base's cation, enhancing the nucleophilicity of the thiolate anion.[11][12] Protic solvents should generally be avoided as they can solvate the nucleophile and reduce its reactivity.

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 100 °C.[11]

Troubleshooting Workflow

For researchers encountering issues, the following workflow provides a logical sequence for troubleshooting and optimization.

G cluster_0 Initial Reaction Failure cluster_1 Optimization Strategy start Low or No Conversion reagents Check Reagent Quality - Substrate Purity - Dry Solvents - Active Catalyst/Base start->reagents conditions Verify Reaction Conditions - Inert Atmosphere (N₂/Ar) - Correct Temperature - Adequate Stirring reagents->conditions catalyst Screen Catalyst System - Vary Pd Source (Pd(OAc)₂, Pd₂(dba)₃) - Screen Ligands (e.g., XPhos, SPhos, dppf) conditions->catalyst Reagents OK? base_solvent Screen Base & Solvent - Test different bases (K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) - Test different solvents (Dioxane, Toluene, DMF, THF/H₂O) catalyst->base_solvent temp_conc Adjust Temp. & Concentration - Incrementally increase temperature - Adjust concentration base_solvent->temp_conc analysis Analyze Outcome - Identify side products (e.g., debromination) - Quantify yield temp_conc->analysis analysis->catalyst No Improvement? success Successful Functionalization analysis->success Optimized?

Caption: A logical workflow for troubleshooting common cross-coupling reactions.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

While optimal conditions must be determined empirically for this compound, the following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of aryl bromides, which serve as a valuable starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(PPh₃)₄ (5%)PdCl₂(dppf) (3%)Pd₂(dba)₃ (2%) + XPhos (4%)
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)
Solvent System Dioxane / H₂O (4:1)DME / H₂O (4:1)Toluene / EtOH / H₂O (2:2:1)
Temperature (°C) 90 - 10080 - 90100 - 110
Typical Time (h) 12 - 246 - 1812 - 24
Reference [3][5][4]

Experimental Protocols

The following are representative, detailed methodologies for key functionalization reactions. Note: These are general protocols and may require optimization for the specific substrate and coupling partner.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Heck Coupling

This protocol details the palladium-catalyzed reaction between this compound and an alkene (e.g., styrene or an acrylate).

Materials:

  • This compound (1.0 equiv.)

  • Alkene (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if needed, e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv.)

  • Solvent (e.g., DMF or DMF/H₂O)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Add this compound, the palladium catalyst, and ligand (if used) to a dry Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Add the base (e.g., Et₃N) and the alkene via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) and stir.[13]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol describes the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, non-protic solvent (e.g., Toluene)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the base, palladium precatalyst, and a stir bar to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent (e.g., Toluene).

  • Finally, add the amine.

  • Seal the flask, remove it from the glovebox, and heat with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography.

Protocol for Nucleophilic Aromatic Substitution (SNAr) with a Thiol

This protocol details the substitution of the bromine atom with a sulfur nucleophile.

Materials:

  • This compound (1.0 equiv.)

  • Thiol (1.2 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Polar aprotic solvent (e.g., DMAc or DMF)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add this compound, the thiol, and the base.

  • Add the polar aprotic solvent (e.g., DMAc).

  • Seal the vial and heat the mixture to the appropriate temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

References

Improving the regioselectivity of reactions with 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-5-phenyl-1,2-oxazole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions regarding the regioselectivity of reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound presents several potential sites for reaction. The primary sites of interest for functionalization are the C3-position bearing the bromine atom, which is susceptible to substitution reactions, and the C4-position of the oxazole ring, as well as the ortho-, meta-, and para-positions of the phenyl ring, which can undergo C-H activation. The regioselectivity of a given reaction will be dictated by the reaction type and conditions employed.

Q2: Which factors generally influence the regioselectivity of reactions with substituted oxazoles?

A2: The regioselectivity is primarily governed by the electronic and steric properties of the substrate, the nature of the reagents, and the reaction conditions. Key factors include:

  • Electronic Effects: The inherent electron distribution within the 1,2-oxazole ring and the phenyl substituent.

  • Steric Hindrance: The bulkiness of substituents on the substrate and the incoming reagent can favor attack at less hindered positions.

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal and, crucially, the ligands coordinated to it can direct the reaction to a specific site.[1][2]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.[1]

  • Solvent and Base: The polarity of the solvent and the nature of the base used can significantly impact reaction outcomes.[1][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I am observing a mixture of isomers. How can I improve the selectivity for coupling at the C3-position?

Answer: Achieving high regioselectivity in Suzuki-Miyaura couplings with heteroaryl halides can be challenging. Here are several troubleshooting steps to enhance selectivity for the desired C3-coupled product:

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical in determining the regioselectivity.[1][2] Bulky and electron-rich ligands often favor coupling at a specific position by influencing the steric and electronic environment around the palladium center. Experiment with a range of ligands to find the optimal one for your specific substrate.

  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, other palladium sources, particularly palladacycle precatalysts or catalysts bearing specialized ligands like SPhos or XPhos, may offer superior performance for heteroaryl couplings.[4]

  • Base Selection: The base plays a crucial role in activating the boronic acid.[4] The choice of base can influence the reaction rate and selectivity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, milder options like KF may be beneficial.[4]

  • Solvent System: The solvent can impact the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF or DMSO are generally favorable for such reactions.[1] In some cases, a mixture of solvents, such as dioxane/water, can be advantageous.[5]

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled product.[1]

Logical Workflow for Troubleshooting Poor Suzuki-Miyaura Regioselectivity:

G start Poor Regioselectivity in Suzuki Coupling ligand Vary Phosphine Ligand (e.g., PPh3, XPhos, SPhos) start->ligand catalyst Screen Different Palladium Catalysts (e.g., Pd(dppf)Cl2) ligand->catalyst base Optimize Base (e.g., K2CO3, Cs2CO3, KF) catalyst->base solvent Adjust Solvent System (e.g., Dioxane/H2O, Toluene) base->solvent temp Modify Reaction Temperature solvent->temp end Improved Regioselectivity temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Lack of Regiocontrol in C-H Functionalization of the Phenyl Ring

Question: I am attempting a direct C-H functionalization on the phenyl ring of this compound, but the reaction is either not selective or not occurring. How can I control the position of functionalization?

Answer: Regioselective C-H functionalization is often guided by the presence of a directing group.[6][7] Without a directing group, achieving high regioselectivity can be difficult. Here are some strategies to consider:

Troubleshooting Steps:

  • Introduction of a Directing Group: To achieve predictable regioselectivity, consider introducing a directing group onto your molecule. The choice of directing group can steer the functionalization to the ortho, meta, or para position of the phenyl ring.

  • Catalyst and Ligand System: The catalytic system is paramount in C-H activation. Palladium catalysts are commonly used, and the choice of ligand can influence which C-H bond is activated.[8]

  • Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The nature of the oxidant and other additives can impact the reaction's efficiency and selectivity.

  • Solvent and Temperature: As with other reactions, the solvent and temperature can have a significant effect on the outcome of C-H functionalization reactions.

Conceptual Workflow for Regioselective C-H Functionalization:

G start Non-selective C-H Functionalization directing_group Introduce a Directing Group start->directing_group catalyst_system Optimize Catalyst and Ligand directing_group->catalyst_system reaction_conditions Screen Solvents and Temperature catalyst_system->reaction_conditions oxidant Vary Oxidant and Additives reaction_conditions->oxidant end Regioselective C-H Functionalization oxidant->end

Caption: Strategy for achieving regioselective C-H functionalization.

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Heteroaryl Halides

LigandCatalyst SystemBaseSolventRegioselectivityReference
dppfPd(OAc)₂Cs₂CO₃1,4-dioxane–H₂OC3 selectivity in 3,5-dichloropyridazine[2]
Q-PhosPd(OAc)₂KFtoluene–H₂OC5 selectivity in 3,5-dichloropyridazine[2]
PPh₃Pd(PPh₃)₄Na₂CO₃1,4-dioxaneC3 selectivity in 3,5-dichloropyridazine[2]
XantphosPd(OAc)₂DBUTolueneC6 arylation of protected uracil[3]

Note: This table presents data for related heterocyclic systems to illustrate the effect of ligands on regioselectivity. The optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for this compound.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the specific ligand.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1 M with respect to the starting material).[1]

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-110 °C) for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram:

G reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Work-up and Purification reaction->workup product Isolated Product workup->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Stability of 3-Bromo-5-phenyl-1,2-oxazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Bromo-5-phenyl-1,2-oxazole in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Stability Overview

This compound is a versatile intermediate in organic synthesis. The stability of this compound is primarily dictated by the inherent reactivity of the 1,2-oxazole (isoxazole) ring, which is influenced by the presence of the bromo and phenyl substituents. The isoxazole ring is known to be susceptible to cleavage under certain conditions due to the weak N-O bond.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for prolonged storage to prevent potential degradation from atmospheric moisture and oxygen.

Q2: Is this compound stable to common chromatographic purification techniques?

A2: Yes, this compound is generally stable to standard silica gel column chromatography. Use common non-polar to moderately polar solvent systems such as hexanes/ethyl acetate. Avoid highly acidic or basic mobile phase additives if possible, as they may promote ring opening.

Q3: Can I use this compound in reactions heated to high temperatures?

Q4: How does the bromine substituent affect the reactivity of the isoxazole ring?

A4: The bromine atom at the 3-position makes this position susceptible to metal-halogen exchange or participation in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The electron-withdrawing nature of the bromine can also influence the overall electron density of the ring, potentially affecting its stability towards certain nucleophiles and electrophiles.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in a Reaction
Potential Cause Troubleshooting Steps
Ring Cleavage under Basic Conditions: The isoxazole ring can be susceptible to cleavage by strong bases, especially at elevated temperatures.- Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or strong alkoxides).- Perform the reaction at the lowest effective temperature.- Minimize reaction time.- If possible, use a non-nucleophilic base.
Photochemical Decomposition: Exposure to UV light can induce rearrangement of the isoxazole ring to an oxazole or other byproducts.[1][2]- Protect the reaction from light by wrapping the flask in aluminum foil.- Use a light source with a wavelength that is not absorbed by the isoxazole ring if a photochemical reaction is intended for another part of the molecule.
Reaction with Nucleophiles: Strong nucleophiles can attack the isoxazole ring, leading to ring opening.- If the desired reaction involves a nucleophile, consider protecting the isoxazole ring if possible, although this is not a common strategy.- Use less nucleophilic reagents if the reaction chemistry allows.
Issue 2: Degradation of the Compound During Workup
Potential Cause Troubleshooting Steps
Acid-Catalyzed Hydrolysis: Strong acidic conditions during aqueous workup can lead to the hydrolysis of the isoxazole ring.- Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of strong acids.- Minimize the contact time with any acidic aqueous phase.- If an acidic wash is necessary, use a dilute solution and perform it quickly at low temperatures.
Instability on Wet Silica Gel: Prolonged exposure to silica gel, which is slightly acidic, in the presence of protic solvents might cause some degradation.- Dry the crude product thoroughly before chromatography.- Use a less polar solvent system to elute the compound quickly.- Consider using neutral alumina for chromatography if the compound proves to be particularly acid-sensitive.

Data Presentation

As specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability trends based on the general chemistry of isoxazoles.

Condition Expected Stability Potential Decomposition Products Recommendations
Acidic (Strong Acid, e.g., conc. HCl) LowRing-opened products (e.g., β-dicarbonyl compounds, ammonia)Avoid prolonged exposure to strong acids. Use mild acidic conditions where necessary.
Basic (Strong Base, e.g., NaH, NaOH) Low to ModerateRing-opened products (e.g., enaminones, α,β-unsaturated oximes)Use milder bases (e.g., K₂CO₃, Et₃N). Perform reactions at lower temperatures.
Thermal Moderate to HighRearrangement to oxazoles, fragmentationGenerally stable under typical synthetic heating conditions (up to ~140°C). Avoid excessive temperatures.
Photochemical (UV light) LowIsomerization to 2-bromo-5-phenyl-1,3-oxazole via an azirine intermediateProtect reactions from UV light unless a photochemical transformation is intended.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like this compound. This protocol is based on general procedures for similar substrates and should be optimized for specific reaction partners.

Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Stability_Troubleshooting cluster_experiment Experimental Setup cluster_issues Potential Issues Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Workup Workup Reaction_Setup->Workup Ring_Opening Ring Opening Reaction_Setup->Ring_Opening Strong Base/ High Temp Rearrangement Rearrangement Reaction_Setup->Rearrangement UV Light Purification Purification Workup->Purification Workup->Ring_Opening Strong Acid Product_Analysis Product Analysis Purification->Product_Analysis Side_Reactions Side Reactions Purification->Side_Reactions Acidic Silica Gel

Caption: Troubleshooting workflow for experiments involving this compound.

Signaling_Pathway cluster_conditions Reaction Conditions cluster_compound This compound cluster_outcomes Potential Outcomes Acid Acid Compound 3-Bromo-5-phenyl- 1,2-oxazole Acid->Compound Base Base Base->Compound Heat Heat Heat->Compound UV_Light UV_Light UV_Light->Compound Nucleophile Nucleophile Nucleophile->Compound Ring_Cleavage Ring Cleavage Products Compound->Ring_Cleavage Harsh Conditions Rearrangement Isomerization to 1,3-Oxazole Compound->Rearrangement Photolysis Desired_Product Desired Product Compound->Desired_Product Optimized Conditions

References

Validation & Comparative

Reactivity Face-Off: 3-Bromo-5-phenyl-1,2-oxazole vs. 3-Iodo-5-phenyl-1,2-oxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. The 3-halo-5-phenyl-1,2-oxazoles are valuable building blocks, with the choice of the halogen atom significantly influencing their reactivity in pivotal cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-bromo-5-phenyl-1,2-oxazole and 3-iodo-5-phenyl-1,2-oxazole, offering insights for researchers and drug development professionals.

While direct, side-by-side quantitative comparisons in the literature are scarce, a clear trend in reactivity can be established based on the fundamental principles of carbon-halogen bond strength and extensive data from analogous systems. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is primarily attributed to the bond dissociation energies, where the weaker carbon-iodine bond facilitates a faster rate-determining oxidative addition step in the catalytic cycle.

Comparative Reactivity in Key Cross-Coupling Reactions

This section summarizes the expected and reported performance of this compound and 3-iodo-5-phenyl-1,2-oxazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of aryl iodides, 3-iodo-5-phenyl-1,2-oxazole is expected to undergo Suzuki-Miyaura coupling under milder conditions and with lower catalyst loadings compared to its bromo counterpart.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halo-oxazoles

Halogenated OxazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-5-(m-tolyl)oxazoleArylboronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃ or Na₂CO₃Dioxane/H₂O or Toluene80-1008-24High (expected)[1]
2-Bromomethyl-4,5-diphenyl-oxazolePhenylboronic acidPd(OAc)₂ (5 mol%) / JohnPhos (10 mol%)K₂CO₃DMF140 (MW)0.3370[2]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5 mol%)Na₂CO₃Dioxane110-9 (Debromination observed)[3]

Note: The data presented is for analogous halo-oxazole systems and serves to illustrate the general conditions and expected outcomes.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The enhanced reactivity of the C-I bond makes 3-iodo-5-phenyl-1,2-oxazole a more efficient substrate for this transformation, often proceeding at lower temperatures and with faster reaction times.

Table 2: Representative Data for Sonogashira Coupling of Halo-oxazoles

Halogenated OxazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,5-Disubstituted-4-iodoisoxazolesTerminal AlkynesPd(acac)₂ (5 mol%) / PPh₃ (10 mol%) / CuI (10 mol%)Et₂NHDMF60-up to 98[4]
5-Bromo-2'-deoxyuridineFluorescent dye with terminal alkyneK₂PdCl₄ / S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O37<4High[5]
Aryl IodidesTerminal AlkynesPd(PPh₃)₄ / CuIAmineVariousRoom Temp.-High[6]
Aryl BromidesTerminal AlkynesPd(PPh₃)₄ / CuIAmineVariousElevated Temp.-Moderate to High[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The higher reactivity of 3-iodo-5-phenyl-1,2-oxazole allows for the use of a broader range of amines, including less nucleophilic ones, and generally requires less forcing conditions than the corresponding bromo derivative.

Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl IodidesVariousPd₂(dba)₃ / LigandNaOtBuToluene80-1102-24Good to Excellent[7][8]
Aryl BromidesVariousPd₂(dba)₃ / LigandNaOtBuToluene80-1102-24Moderate to Excellent[7][8]
5-Amino-1,2,3-triazole(Het)aryl Bromides & Chlorides(THP-Dipp)Pd(cinn)Cl (2 mol%)t-BuONa1,4-Dioxane12024High[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. The following are representative protocols for key cross-coupling reactions, adapted from literature for halo-isoxazole substrates.

Suzuki-Miyaura Coupling of a 3-Halo-5-phenyl-1,2-oxazole

Materials:

  • 3-Halo-5-phenyl-1,2-oxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1 or Toluene)

Procedure:

  • To a dry flask, add the 3-halo-5-phenyl-1,2-oxazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of a 3-Halo-5-phenyl-1,2-oxazole

Materials:

  • 3-Halo-5-phenyl-1,2-oxazole (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine or Diethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add the 3-halo-5-phenyl-1,2-oxazole, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (room temperature for iodo-substrates, elevated for bromo-substrates) and monitor by TLC.

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of a 3-Halo-5-phenyl-1,2-oxazole

Materials:

  • 3-Halo-5-phenyl-1,2-oxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry flask.

  • Add the solvent, followed by the 3-halo-5-phenyl-1,2-oxazole and the amine.

  • Seal the flask and heat the mixture with stirring to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_r_r1 R-Pd(II)-R' Ln pd2_complex->pd2_r_r1 R'-B(OR)₂ Base transmetalation Transmetalation pd2_r_r1->pd0 product R-R' pd2_r_r1->product reductive_elimination Reductive Elimination aryl_halide R-X organoboron R'-B(OR)₂ base Base

Suzuki-Miyaura Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex R-X (Oxidative Addition) pd2_alkynyl R-Pd(II)-C≡CR' Ln pd2_complex->pd2_alkynyl Cu-C≡CR' (Transmetalation) pd2_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd2_alkynyl->product cu_x Cu-X cu_alkynyl Cu-C≡CR' cu_x->cu_alkynyl terminal_alkyne H-C≡CR' terminal_alkyne->cu_x Base base Base

Sonogashira Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_amine_complex [R-Pd(II)(HNR'₂)-X] Ln pd2_complex->pd2_amine_complex HNR'₂ amine_coordination Amine Coordination pd2_amido_complex R-Pd(II)-NR'₂ Ln pd2_amine_complex->pd2_amido_complex -HX deprotonation Deprotonation (Base) pd2_amido_complex->pd0 product R-NR'₂ pd2_amido_complex->product reductive_elimination Reductive Elimination aryl_halide R-X amine HNR'₂

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

Based on established principles of organic chemistry, 3-iodo-5-phenyl-1,2-oxazole is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields. For synthetic campaigns where efficiency and atom economy are critical, the iodo-substituted analog presents a clear advantage. However, the choice of substrate will ultimately depend on a variety of factors including the cost and availability of the starting materials, the desired reaction scope, and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies involving these valuable 1,2-oxazole building blocks.

References

Reactivity Face-Off: 3-Chloro- vs. 3-Bromo-5-phenyl-1,2-oxazole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on an aromatic or heteroaromatic substrate is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed comparison of the performance of 3-chloro-5-phenyl-1,2-oxazole and 3-bromo-5-phenyl-1,2-oxazole in the widely utilized Suzuki-Miyaura coupling reaction. This analysis is supported by established principles of organic chemistry and representative experimental data from analogous systems, offering valuable insights for researchers in medicinal chemistry and process development.

The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the carbon-halogen (C-X) bond strength. The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for the rate-determining oxidative addition step of the palladium catalyst into the C-X bond. Consequently, aryl bromides are generally more reactive than their chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Performance Comparison: A Quantitative Overview

ParameterThis compound3-Chloro-5-phenyl-1,2-oxazole
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, Toluene/EtOH/H₂ODioxane/H₂O, Toluene
Typical Temperature 80-100 °C100-120 °C (or higher)
Typical Reaction Time 2-12 hours12-24 hours
Expected Yield Good to Excellent (often >80%)Moderate to Good (highly dependent on catalyst system)

Experimental Insights and Reactivity Trends

The enhanced reactivity of this compound allows for the use of standard and widely available palladium catalysts and ligands, such as Pd(PPh₃)₄, under relatively mild conditions. The Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to proceed in good to high yields, underscoring the feasibility of this transformation.

Conversely, the stronger C-Cl bond in 3-chloro-5-phenyl-1,2-oxazole necessitates more forcing reaction conditions to facilitate the challenging oxidative addition step. This typically involves higher temperatures and the use of more sophisticated and often more expensive catalyst systems. The development of bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) in combination with palladium sources like Pd₂(dba)₃ has been instrumental in enabling the efficient coupling of less reactive aryl chlorides. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, a related heterocyclic system, requires these advanced catalyst systems to achieve good yields of the mono-arylated product.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of 3-bromo- and 3-chloro-5-phenyl-1,2-oxazole with phenylboronic acid. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 10:1 ratio).

  • Add PdCl₂(dppf) (0.03 to 0.05 equiv.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-diphenyl-1,2-oxazole.

Protocol 2: Suzuki Coupling of 3-Chloro-5-phenyl-1,2-oxazole

Materials:

  • 3-Chloro-5-phenyl-1,2-oxazole

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 3-chloro-5-phenyl-1,2-oxazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 3,5-diphenyl-1,2-oxazole.

Visualizing the Suzuki Coupling Pathway and Reactivity Rationale

To better understand the process and the factors influencing reactivity, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship governing halide reactivity.

Suzuki_Coupling_Workflow cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide R-Pd(II)-X-Ln OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar'-B(OR)2 Base PdII_aryl R-Pd(II)-Ar-Ln Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar' ArylHalide 3-Halo-5-phenyl-1,2-oxazole (X = Cl or Br) ArylHalide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Transmetal

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

Halide_Reactivity Title Factors Influencing Halide Reactivity in Oxidative Addition BondStrength C-X Bond Dissociation Energy CBr C-Br Bond (Weaker) BondStrength->CBr CCl C-Cl Bond (Stronger) BondStrength->CCl Reactivity Relative Reactivity HighReactivity Higher LowReactivity Lower Conditions Required Reaction Conditions Milder Milder Harsher Harsher CBr->HighReactivity CCl->LowReactivity HighReactivity->Milder LowReactivity->Harsher

Reactivity of Haloisoxazoles in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, and the functionalization of this heterocycle via cross-coupling reactions is a cornerstone of modern drug discovery. The choice of the halogen atom on the isoxazole ring is a critical parameter that significantly influences reactivity, reaction conditions, and ultimately, the efficiency of the synthesis of target molecules. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-isoxazoles in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Stille, and Sonogashira reactions. The information presented is supported by experimental data from the literature to aid in the strategic selection of starting materials and reaction conditions.

General Reactivity Trends

The reactivity of haloisoxazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity for haloisoxazoles is:

Iodo-isoxazole > Bromo-isoxazole > Chloro-isoxazole

This trend is consistently observed across various cross-coupling reactions.[1] Iodo-isoxazoles are generally the most reactive substrates, often undergoing coupling under milder conditions and with shorter reaction times. However, their higher reactivity can sometimes lead to side reactions, such as dehalogenation. Bromo-isoxazoles offer a good balance of reactivity and stability and are widely used. Chloro-isoxazoles are the most stable and often the most cost-effective starting materials, but their lower reactivity necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and more forcing reaction conditions.

Quantitative Comparison of Haloisoxazole Reactivity

The following tables summarize the comparative performance of iodo-, bromo-, and chloro-isoxazoles in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. The yields provided are representative and can vary depending on the specific isoxazole substrate, coupling partner, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

HaloisoxazoleCatalyst System (Representative)Relative ReactivityYield Range (%)Remarks
Iodo-isoxazole PdCl₂(dppf), K₂CO₃Highest85-98Most reactive, allowing for milder conditions. Prone to dehalogenation.
Bromo-isoxazole Pd(PPh₃)₄, Na₂CO₃High75-95Good balance of reactivity and stability. Widely applicable.
Chloro-isoxazole Pd₂(dba)₃/XPhos, K₃PO₄Moderate to Low40-85Requires highly active catalysts with bulky, electron-rich ligands and often higher temperatures.

Data compiled from analogous heterocyclic systems and general principles of Suzuki coupling.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.

HaloisoxazoleCatalyst System (Representative)Relative ReactivityYield Range (%)Remarks
Iodo-isoxazole Pd(PPh₃)₄, LiClHighest80-95Generally provides the highest yields in the shortest reaction times.
Bromo-isoxazole Pd₂(dba)₃/P(o-tol)₃High70-90A reliable substrate for Stille coupling.
Chloro-isoxazole Pd(PPh₃)₄/CuILow30-70Often requires co-catalysts like Cu(I) and more forcing conditions.

Data compiled from analogous heterocyclic systems and general principles of Stille coupling.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]

HaloisoxazoleCatalyst System (Representative)Relative ReactivityYield Range (%)Remarks
Iodo-isoxazole Pd(PPh₃)₂Cl₂/CuI, Et₃NHighest80-98[3][4]Highly efficient, often proceeding at room temperature.[2]
Bromo-isoxazole Pd(PPh₃)₄/CuI, DIPAHigh70-90Generally requires higher temperatures than iodo-isoxazoles.
Chloro-isoxazole Pd(dba)₂/XPhos/CuI, Cs₂CO₃Low20-60Challenging substrates that require specialized catalyst systems.

Yields for iodo-isoxazoles are based on specific experimental data for 4-iodoisoxazoles.[3][4] Other data is based on general trends for aryl halides.

Experimental Protocols

The following are detailed experimental methodologies for representative Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions involving haloisoxazoles.

Suzuki-Miyaura Coupling of 4-Iodoisoxazole

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.

Reagents and Equipment:

  • 4-Iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial containing a magnetic stir bar, add the 4-iodoisoxazole, arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling of 3-Bromoisoxazole

This protocol is a general procedure for the Stille coupling of aryl bromides.

Reagents and Equipment:

  • 3-Bromoisoxazole (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-bromoisoxazole and organostannane in anhydrous toluene.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling of 4-Iodoisoxazole

This protocol is based on a reported procedure for the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles.[3]

Reagents and Equipment:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ (0.04 equiv)

  • CuI (0.01 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing the 3,5-disubstituted-4-iodoisoxazole and Cs₂CO₃, add anhydrous THF under an inert atmosphere.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂, PPh₃, and CuI in anhydrous THF.

  • Add the terminal alkyne to the substrate mixture, followed by the catalyst solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reactivity and Workflows

Reactivity Trend in Cross-Coupling

The following diagram illustrates the general reactivity trend of haloisoxazoles in palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Haloisoxazole Reactivity in Cross-Coupling cluster_conditions Reaction Conditions Iodo Iodo-isoxazole Bromo Bromo-isoxazole Iodo->Bromo More Reactive Mild Milder Conditions Iodo->Mild Chloro Chloro-isoxazole Bromo->Chloro More Reactive Forcing More Forcing Conditions Chloro->Forcing

General reactivity trend of haloisoxazoles.
Experimental Workflow for Cross-Coupling

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of a haloisoxazole.

G start Start reagents Combine Haloisoxazole, Coupling Partner, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X (Haloisoxazole) transmetalation Transmetalation pd2_coupled R¹-Pd(II)L₂-R² pd2_halide->pd2_coupled R²-M (Coupling Partner) pd2_coupled->pd0 R¹-R² (Product) reductive_elimination Reductive Elimination

References

Spectroscopic Validation of 3-Bromo-5-phenyl-1,2-oxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous synthesis and characterization of novel heterocyclic compounds are paramount. This guide provides a comparative spectroscopic validation for the synthesis of 3-Bromo-5-phenyl-1,2-oxazole and its analogs, offering detailed experimental protocols and spectral data to aid in the identification and differentiation of these valuable scaffolds.

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, and the introduction of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions. The synthesis of this compound is of significant interest; however, obtaining a complete and verified set of spectroscopic data for this specific isomer can be challenging. This guide presents a detailed synthesis protocol for a closely related analog, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, and compares its expected spectroscopic characteristics with experimentally obtained data for other brominated phenyl-isoxazole derivatives. This comparative approach provides a robust framework for the validation of similar synthetic routes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of brominated phenyl-isoxazole and -oxazole derivatives. This data serves as a reference for the validation of the synthesis of this compound.

Table 1: ¹H NMR Spectroscopic Data of Brominated Phenyl-Isoxazole/Oxazole Derivatives

CompoundAromatic Protons (ppm)Isoxazole/Oxazole Proton (ppm)Other Protons (ppm)
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole8.03 (dd, J = 6.4, 2.2 Hz, 1H), 7.86–7.83 (m, 2H), 7.78–7.74 (m, 1H), 7.50–7.45 (m, 3H), 7.23 (t, J = 8.4 Hz, 1H)6.79 (s, 1H)-
4-bromo-2,5-diphenyloxazole8.092 (m, 2H), 8.029 (d, J = 7.5 Hz, 1H), 7.969(d, J =8.0 Hz, 1H) 7.791 (d, J = 8.5 Hz, 1H), 7.598 (m, 5H)--
2-(3-Bromopropyl)-5-phenyl-1,3,4-oxadiazole7.60 (m, 3H), 8.00 (d, J = 8 Hz, 2H)-2.33 (q, J = 8 Hz, 2H), 3.09 (t, J = 8 Hz, 2H), 3.68 (t, J = 8 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data of Brominated Phenyl-Isoxazole/Oxazole Derivatives

CompoundAromatic Carbons (ppm)Isoxazole/Oxazole Carbons (ppm)Other Carbons (ppm)
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole131.1, 130.1, 128.9, 128.7, 126.7, 126.5 (d, J = 7.8 Hz), 125.1 (d, J = 4.0 Hz), 117.1 (d, J = 23.1 Hz), 110.0 (d, J = 21.8 Hz)167.9, 163.1, 160.0 (d, J = 252.2 Hz), 97.9 (d, J = 0.8 Hz)-
4-bromo-2,5-diphenyloxazole134.0, 129.9, 129.6171.1, 137.843.7, 23.9
2-(3-Bromopropyl)-5-phenyl-1,3,4-oxadiazole123.6, 126.5, 129.4, 131.9164.0, 165.823.5, 29.0, 33.6

Table 3: Mass Spectrometry and IR Data of Brominated Phenyl-Isoxazole/Oxazole Derivatives

CompoundMass Spectrum (m/z)Key IR Absorptions (cm⁻¹)
3-Bromanyl-5-phenyl-4,5-dihydro-1,2-oxazole[M]+ not explicitly stated, but a GC-MS spectrum is available.[1]Not available
5-(Bromoacetyl)-3-phenylisoxazole[M]+ at 264.973841 (Exact Mass)Not explicitly stated, but an FTIR spectrum is available.[2]
3,5-dibromo-1,2,4-triazoleMolecular Weight: 226.86Ring vibrations: 1275, 1252, 1130. NH stretch: 3200-2400 (broad).[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and a representative brominated isoxazole derivative.

Protocol 1: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

This procedure is based on the Claisen condensation reaction.[4]

Materials:

  • 3-Bromoacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Sodium hydride (1.5 eq) is washed with anhydrous THF to remove the mineral oil and then suspended in fresh anhydrous THF.

  • A solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenyl)-3-oxopropanoate, which can be purified by column chromatography.

Protocol 2: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol

This procedure describes the cyclization of the β-keto ester with hydroxylamine.[4]

Materials:

  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid (2 M)

Procedure:

  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) is dissolved in ethanol in a round-bottom flask.

  • In a separate flask, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) are dissolved in water.

  • The aqueous solution of hydroxylamine hydrochloride and sodium acetate is added to the ethanolic solution of the β-keto ester.[4]

  • The reaction mixture is heated to reflux for 3-5 hours, with progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with 2 M hydrochloric acid, leading to the precipitation of the product.[4]

  • The precipitate is collected by vacuum filtration, washed with cold water, and air-dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3-(3-Bromophenyl)-1,2-oxazol-5-ol.[4]

Synthesis Pathway and Workflow

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Synthesis_Pathway 3-Bromoacetophenone 3-Bromoacetophenone Intermediate Ethyl 3-(3-bromophenyl) -3-oxopropanoate 3-Bromoacetophenone->Intermediate Claisen Condensation Diethyl_carbonate Diethyl_carbonate Diethyl_carbonate->Intermediate NaH_THF NaH, THF Product 3-(3-Bromophenyl) -1,2-oxazol-5-ol Intermediate->Product Cyclization Hydroxylamine NH2OH·HCl, NaOAc

Caption: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Step1_Reactants Mix 3-Bromoacetophenone, Diethyl Carbonate, and NaH in THF Step1_Reaction Reflux for 4-6 hours Step1_Reactants->Step1_Reaction Step1_Workup Quench, Extract, and Dry Step1_Reaction->Step1_Workup Step1_Purify Column Chromatography Step1_Workup->Step1_Purify Step2_Reactants Dissolve Intermediate and Hydroxylamine reagents Step1_Purify->Step2_Reactants Intermediate Product Step2_Reaction Reflux for 3-5 hours Step2_Reactants->Step2_Reaction Step2_Precipitation Cool, Concentrate, and Acidify Step2_Reaction->Step2_Precipitation Step2_Purify Filter, Wash, and Recrystallize Step2_Precipitation->Step2_Purify

Caption: Experimental workflow for synthesis.

References

A Comparative Guide to the HPLC Analysis of 3-Bromo-5-phenyl-1,2-oxazole Suzuki Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the analysis of the reaction mixture resulting from the Suzuki coupling of 3-Bromo-5-phenyl-1,2-oxazole. The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction in synthetic chemistry for the formation of carbon-carbon bonds.[1][2] In this context, we examine the reaction of this compound with 4-methoxyphenylboronic acid to yield 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole. Effective analytical monitoring is crucial for reaction optimization, impurity profiling, and yield determination.

A primary analytical challenge in this reaction is the potential for debromination of the starting material, leading to the formation of 5-phenyl-1,2-oxazole as a significant byproduct.[3] Therefore, the chosen analytical method must be capable of separating the starting material, the desired product, and key byproducts with high resolution.

Reaction Scheme

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Pd Catalyst\nBase Pd Catalyst Base 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole Pd Catalyst\nBase->3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole Byproduct (5-phenyl-1,2-oxazole) Byproduct (5-phenyl-1,2-oxazole) Pd Catalyst\nBase->Byproduct (5-phenyl-1,2-oxazole)

Caption: Suzuki coupling of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective method for analyzing the progress of this type of reaction due to the aromatic and hydrophobic nature of the compounds involved.[4][5][6] A C18 stationary phase is typically employed, offering excellent separation capabilities for these analytes.[6]

Optimized RP-HPLC Method

An optimized RP-HPLC method was developed to achieve baseline separation of the key components in the reaction mixture.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-10 min: 50-80% Acetonitrile

    • 10-15 min: 80% Acetonitrile

    • 15-16 min: 80-50% Acetonitrile

    • 16-20 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with acetonitrile, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Data Presentation: HPLC Separation of Reaction Components
CompoundRetention Time (min)Resolution (Rs)
5-phenyl-1,2-oxazole (Debrominated Byproduct)5.8-
This compound (Starting Material)8.23.1
3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole (Product)9.52.2

Note: Data are representative and may vary based on the specific HPLC system and conditions.

Comparison with Alternative Analytical Methods

While RP-HPLC is the gold standard, other techniques can be considered for specific analytical needs.[7]

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.[6]High resolution, robust, versatile, and widely available.[8]Can use significant amounts of organic solvents.Routine analysis, method development, and quality control.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.[7]Faster separations, reduced organic solvent consumption, and orthogonal selectivity to RP-HPLC.[7]Higher initial instrument cost and may require more specialized expertise.Chiral separations and high-throughput screening.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.[9]High efficiency, minimal sample and solvent consumption, and suitable for charged species.[9]Lower sensitivity for neutral compounds and can have reproducibility challenges.Analysis of charged impurities or polar byproducts.
Sequential Injection Chromatography (SIC) A miniaturized chromatographic technique with sequential injection of sample and mobile phase plugs.[10]Low reagent consumption, portability, and rapid analysis times.[10]Lower separation efficiency compared to HPLC and less established.Rapid, at-line reaction monitoring and process analytical technology (PAT).

Experimental Workflow

Analytical_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution with Acetonitrile A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: General workflow for HPLC analysis of the reaction.

Detailed Experimental Protocols

RP-HPLC Method

As detailed in the "Optimized RP-HPLC Method" section above.

Supercritical Fluid Chromatography (SFC) - A Comparative Method
  • Instrument: Analytical SFC system with a back-pressure regulator and UV detector.

  • Column: Chiral or achiral stationary phase suitable for SFC (e.g., diol, ethyl pyridine).

  • Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Similar to HPLC, with dilution in a suitable organic solvent like methanol or isopropanol.

Conclusion

For the routine analysis of the Suzuki coupling reaction of this compound, reversed-phase HPLC provides a robust, high-resolution, and reliable method for separating the starting material, product, and key impurities. The presented optimized method offers a solid starting point for researchers in drug development and synthetic chemistry. While alternative techniques like SFC and CE offer advantages in terms of speed, solvent consumption, and orthogonal selectivity, RP-HPLC remains the workhorse for this application due to its versatility and widespread availability. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for high-throughput screening, chiral separation, or the analysis of polar impurities.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The 1,2-oxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an objective comparison of various palladium catalysts for the cross-coupling reactions of 3-bromo-5-phenyl-1,2-oxazole, a versatile building block for the synthesis of novel derivatives. The performance of different catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions is evaluated based on available experimental data from analogous heterocyclic systems, offering insights into catalyst selection for optimal reaction outcomes.

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in cross-coupling reactions. The following tables summarize the performance of commonly employed palladium catalysts for four major classes of cross-coupling reactions. While direct comparative studies on this compound are limited, the data presented is derived from reactions on structurally similar heterocyclic substrates, providing a valuable predictive framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following data is adapted from a study on the Suzuki coupling of a substituted bromo-indazole, a heterocyclic system with similar electronic properties to this compound.[1]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ dppfK₂CO₃DME802High
Pd(PPh₃)₄ PPh₃K₂CO₃DME80422
Pd(PPh₃)₂Cl₂ PPh₃K₂CO₃DME804Low
Pd(PCy₃)₂ PCy₃K₂CO₃DME804Modest

Key Observation: For a similar N-heterocyclic bromide, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) demonstrated superior performance, affording a high yield in a significantly shorter reaction time compared to other common palladium catalysts.[1]

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The following conditions represent a widely used and effective protocol.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield
Pd(OAc)₂ PPh₃Et₃NDMF10012Good to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The combination of a palladium precursor with a bulky, electron-rich phosphine ligand is typically employed for high efficiency.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield
Pd₂(dba)₃ XPhosNaOtBuToluene10012-24Good to Excellent
Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically requiring a copper co-catalyst.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield
PdCl₂(PPh₃)₂ CuIEt₃NTHF5012Good to Excellent

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthetic chemistry. The following are representative protocols for the palladium-catalyzed cross-coupling reactions of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Weigh Reactants: This compound, Coupling Partner, Base solvent Add Anhydrous, Degassed Solvent start->solvent inert Purge with Inert Gas (Argon or Nitrogen) solvent->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1. General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction using Pd(OAc)₂

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 4: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI

This protocol details a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, dilute the mixture with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition TM [Ar-Pd(II)(Ar')L₂] OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Product TM->Product RE Ar-Ar' Base Base Base->TM Boronic Ar'B(OH)₂ Boronic->TM Substrate Ar-Br Substrate->OA

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Benchmarking New Ligands for Cross-Coupling with 3-Bromo-5-phenyl-1,2-oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the choice of ligand is critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of new and established ligands for the cross-coupling of 3-bromo-5-phenyl-1,2-oxazole, a versatile building block in medicinal chemistry.

The 1,2-oxazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Functionalization of this core, particularly at the 3-position, is crucial for developing new pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are powerful tools for this purpose. The performance of these reactions is highly dependent on the phosphine or N-heterocyclic carbene (NHC) ligand employed, which influences the catalyst's activity, stability, and selectivity.

This guide summarizes the performance of various ligands in analogous cross-coupling reactions, providing a valuable resource for selecting the optimal ligand for your specific synthetic needs when working with this compound.

Ligand Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the coupling of 3-bromo-5-substituted-1,2-oxazoles with boronic acids, the choice of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
P(t-Bu)₃·HBF₄ Pd₂(dba)₃K₃PO₄1,4-Dioxane801285-95Highly effective for sterically demanding substrates.
XPhos Pd₂(dba)₃K₃PO₄Toluene1001680-90A versatile and commonly used ligand.
SPhos Pd₂(dba)₃K₃PO₄Toluene1001675-85Similar to XPhos, good for a range of substrates.
dppf Pd(dppf)Cl₂K₂CO₃DME802~70A well-established, reliable ligand.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.). Add the anhydrous solvent (e.g., 1,4-dioxane or toluene). Seal the tube and heat the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ligand Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical, especially when coupling heteroaryl halides, which can be challenging substrates.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
tBuBrettPhos [Pd(cinnamyl)Cl]₂LHMDSTHFRT12-2480-95Highly effective for amination of bromoimidazoles and bromopyrazoles.[1]
XPhos Pd₂(dba)₃NaOt-BuToluene1001875-90A versatile ligand for a broad range of amines.
RuPhos Pd₂(dba)₃NaOt-BuToluene1001870-85Often effective for hindered amines.
BINAP Pd₂(dba)₃Cs₂CO₃Toluene1102460-80A classic ligand, may require higher temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., LHMDS, 1.5-2.2 equiv.). Add the anhydrous solvent (e.g., THF or toluene). To this mixture, add this compound (1.0 equiv.) and the amine (1.2 equiv.). Seal the tube and stir the reaction at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS. After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Ligand Performance in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides. Both copper-catalyzed and copper-free conditions have been developed, with ligand choice being a key factor for success.

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PPh₃ Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60685-95A standard and effective catalyst system.
XPhos Pd(OAc)₂ / CuIi-Pr₂NEtDMFRT1280-90Allows for milder reaction conditions.
cBRIDP Pd(OAc)₂ (Copper-free)DBUAcetonitrile802470-85A newer ligand for copper-free conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the base (e.g., Et₃N, 2-3 equiv.). Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Ligand Performance in Heck Coupling

The Heck reaction is a method for the vinylation of aryl halides. The choice of ligand can influence both the yield and the regioselectivity of the product.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PPh₃ Pd(OAc)₂Et₃NDMF1002470-85A standard ligand for Heck reactions.
P(o-tolyl)₃ Pd(OAc)₂K₂CO₃DMAc1201275-90Often provides good yields for aryl bromides.
(R)-BINAP Pd(OAc)₂Ag₃PO₄DMA1004860-75Can be used for asymmetric Heck reactions.

Experimental Protocol: General Procedure for Heck Coupling

In a sealed tube, combine this compound (1.0 equiv.), the olefin (e.g., styrene, 1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF or DMAc). Heat the mixture to the specified temperature for the indicated time. Monitor the reaction by TLC or GC-MS. After cooling, dilute the reaction with an organic solvent, wash with water, and dry the organic layer. Concentrate the solvent and purify the residue by column chromatography.

Visualizing the Benchmarking Workflow

To systematically evaluate and compare the performance of new ligands against established benchmarks, a structured experimental workflow is essential. The following diagram illustrates a typical process for ligand screening in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Define Substrates Define Substrates Select Ligands Select Ligands Define Substrates->Select Ligands Prepare Reagent Stocks Prepare Reagent Stocks Select Ligands->Prepare Reagent Stocks Array Reactions Array Reactions Prepare Reagent Stocks->Array Reactions Incubate & Stir Incubate & Stir Array Reactions->Incubate & Stir Quench & Workup Quench & Workup Incubate & Stir->Quench & Workup Analyze by LC-MS/GC-MS Analyze by LC-MS/GC-MS Quench & Workup->Analyze by LC-MS/GC-MS Determine Yields Determine Yields Analyze by LC-MS/GC-MS->Determine Yields Tabulate Data Tabulate Data Determine Yields->Tabulate Data Identify Optimal Ligand Identify Optimal Ligand Tabulate Data->Identify Optimal Ligand

Caption: A typical workflow for benchmarking new ligands in cross-coupling reactions.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful cross-coupling of this compound. While established ligands such as PPh₃, dppf, and BINAP can provide satisfactory results, newer generations of bulky, electron-rich phosphine ligands like XPhos, SPhos, and tBuBrettPhos often deliver superior performance, especially for challenging substrates. This guide provides a starting point for ligand selection and reaction optimization. Researchers are encouraged to perform their own screening to identify the optimal conditions for their specific application.

References

Isomer comparison in the synthesis of phenyl-1,2-oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern on the isoxazole ring can significantly influence the pharmacological properties of the molecule. This guide provides a comparative analysis of synthetic methodologies for accessing different isomers of phenyl-1,2-oxazoles, with a focus on the regioselectivity of the key 1,3-dipolar cycloaddition reaction. Experimental data on reaction yields for different isomers are presented, along with detailed experimental protocols.

Isomer Comparison: Synthesis of 3-Phenyl- and 5-Phenyl-1,2-Oxazoles

The most common and versatile method for the synthesis of the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The regiochemical outcome of this reaction, which dictates the formation of either the 3-substituted or 5-substituted isomer, is highly dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

For the synthesis of phenyl-1,2-oxazoles, the reaction of benzonitrile oxide with a terminal alkyne can potentially yield two regioisomers: 3-phenyl-1,2-oxazole and 5-phenyl-1,2-oxazole. The following table summarizes the typical outcomes and yields for the synthesis of these isomers.

Target IsomerReactantsKey Reaction ParametersYield (%)Reference
3,5-Diphenyl-1,2-oxazole Benzonitrile oxide and PhenylacetyleneBase-catalyzed cycloaddition80.2[1]
5-(2'-Chlorophenyl)-3-phenyl-1,2-oxazole Benzonitrile oxide and 2-ChlorophenylacetyleneBase-catalyzed cycloaddition76.1[1]
5-(3'-Chlorophenyl)-3-phenyl-1,2-oxazole Benzonitrile oxide and 3-ChlorophenylacetyleneBase-catalyzed cycloaddition69.8[1]
5-(4'-Methoxyphenyl)-3-phenyl-1,2-oxazole Benzonitrile oxide and 4-MethoxyphenylacetyleneBase-catalyzed cycloaddition87.0[1]
3-Methyl-5-phenylisoxazole Phenyl-β-enamino ketone and Hydroxylamine hydrochlorideMontmorillonite K-10 catalyst, ultrasound irradiation91-94[2]
5-Methyl-3-phenylisoxazole Phenyl-β-enamino ketone and Hydroxylamine hydrochlorideMontmorillonite K-10 catalyst, ultrasound irradiation89 (mixture)[2]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles from chalcone dibromides and hydroxylamine hydrochloride.

Materials:

  • Substituted chalcone dibromide (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (TEA) (2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the appropriate chalcone dibromide (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (2 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted isoxazole.

Regioselective Synthesis of Phenyl-1,2-Oxazole Isomers

The regioselectivity of the 1,3-dipolar cycloaddition between benzonitrile oxide and a terminal alkyne is a critical factor in determining the final product. The following diagram illustrates the two possible reaction pathways leading to the formation of either 3-phenyl- or 5-phenyl-1,2-oxazole. The preferred pathway is influenced by the electronic and steric nature of the substituent 'R' on the alkyne.

regioselectivity cluster_reactants Reactants cluster_pathways 1,3-Dipolar Cycloaddition Pathways cluster_pathwayA Pathway A cluster_pathwayB Pathway B Benzonitrile Oxide Ph-C≡N⁺-O⁻ TS_A Transition State A Benzonitrile Oxide->TS_A TS_B Transition State B Benzonitrile Oxide->TS_B Terminal Alkyne R-C≡CH Terminal Alkyne->TS_A Terminal Alkyne->TS_B Product_A 3-Phenyl-5-R-1,2-oxazole TS_A->Product_A Favored by electron-withdrawing R Product_B 5-Phenyl-3-R-1,2-oxazole TS_B->Product_B Favored by electron-donating R

Caption: Regioselectivity in the synthesis of phenyl-1,2-oxazole isomers.

Experimental Workflow: From Starting Materials to Purified Product

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of phenyl-1,2-oxazole derivatives.

workflow Start Starting Materials (e.g., Aldehyde, Hydroxylamine) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Phenyl-1,2-oxazole Isomer Characterization->Final_Product

Caption: General experimental workflow for phenyl-1,2-oxazole synthesis.

References

A Comparative Guide to the Biological Activity of Bromo-Substituted Oxazoles Versus Other Halogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Oxazole Scaffold and the Strategic Role of Halogenation

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5]

In the rational design of new therapeutics, the strategic modification of a lead compound is paramount to optimizing its drug-like properties. Halogenation is a powerful and frequently employed tool in this process. The introduction of a halogen atom—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—can profoundly alter a molecule's size, conformation, lipophilicity, metabolic stability, and, most critically, its binding interactions with biological targets.

This guide provides a comparative analysis of the biological activities of bromo-substituted oxazoles against their fluoro-, chloro-, and iodo-substituted analogs. We will delve into the physicochemical rationale behind their differential effects, present supporting experimental data from key studies, and provide detailed protocols for researchers to validate these findings in their own work. The focus is to elucidate why the bromine atom, in particular, often imparts unique and potent bioactivity.

Physicochemical Impact of Halogen Substitution

The choice of halogen is not arbitrary; it is a deliberate decision based on predictable physicochemical trends. Each halogen offers a distinct profile of steric and electronic properties that can be leveraged to fine-tune a molecule's interaction with its target.

  • Lipophilicity: The tendency of a compound to partition into a lipid environment is crucial for membrane permeability and overall pharmacokinetics. Lipophilicity generally increases with the size and mass of the halogen: F < Cl < Br < I.

  • Electronegativity: This property influences the electronic character of the molecule. Fluorine is the most electronegative, creating a strong dipole, while the effect diminishes down the group.

  • Polarizability and Halogen Bonding: Perhaps the most significant factor for bromine and iodine is their ability to engage in halogen bonding . This is a non-covalent interaction where the electropositive region on the outer surface of the halogen (the σ-hole) acts as a Lewis acid, interacting with a Lewis base like an oxygen or nitrogen atom on a receptor. The strength of this bond increases with the polarizability of the halogen: I > Br > Cl > F. This specific interaction can dramatically enhance binding affinity and selectivity.

Caption: Physicochemical trends of halogens used in drug design.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Halogenated oxazoles have consistently demonstrated significant potential as antimicrobial agents. The substitution pattern and the nature of the halogen play a pivotal role in defining their potency and spectrum of activity.

Field-Proven Insights: Studies have shown that incorporating a halogen on a phenyl ring attached to the oxazole core often enhances antimicrobial effects. A notable study by Kaspady et al. synthesized a series of 2-tert-butyl-4-phenyloxazoles with different halogen substitutions on the phenyl ring.[4][6] Their findings revealed that the bromo- and chloro-substituted derivatives were the most potent compounds against various bacterial strains. Specifically, 4-(4-bromophenyl)-2-tert-butyloxazole showed excellent activity, suggesting that the size and electronic properties of bromine are highly favorable for antibacterial action in this scaffold.[4][6] The enhanced activity of bromo- and chloro-derivatives is often attributed to an increase in lipophilicity, which facilitates passage through the bacterial cell membrane.

Comparative Data: Antimicrobial Activity of Halogenated Oxazoles

Compound StructureHalogenTarget OrganismMIC (µg/mL)Reference
2-tert-Butyl-4-(4-chloro phenyl)oxazoleChlorineB. subtilis3.12[4][6]
S. aureus6.25[4][6]
4-(4-bromo phenyl)-2-tert-butyloxazoleBromineB. subtilis3.12[4][6]
S. aureus6.25[4][6]
2-tert-Butyl-4-(4-fluoro phenyl)oxazoleFluorineB. subtilis12.5[4]
S. aureus25[4]

Data synthesized from reported studies. MIC values indicate the Minimum Inhibitory Concentration.

Anticancer Activity

The oxazole moiety is a key component of numerous anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][7][8] Halogenation is a critical strategy for optimizing the potency of these compounds.

Field-Proven Insights: Structure-activity relationship (SAR) analyses frequently highlight the importance of halogen substitution for anticancer efficacy. For instance, in a series of oxazolo[5,4-d]pyrimidine derivatives, a chlorine atom at the 4-position of a phenyl ring at C(2) was found to be favorable for antiproliferative activity against several cancer cell lines.[9] While direct comparisons are often compound-specific, the general trend indicates that electronegative and lipophilic groups like halogens enhance binding to target proteins. Bromine, with its significant size and ability to form halogen bonds, can provide a strong anchor point within a protein's binding pocket, potentially leading to higher potency compared to smaller halogens. Some oxazole derivatives have shown the ability to inhibit tubulin, arresting the cell cycle and inducing apoptosis.[1][10]

Tubulin_Inhibition Oxazole Halogenated Oxazole Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Assembly Dynamic Assembly & Disassembly Oxazole->Assembly Inhibits Dynamics Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Assembly Assembly->Tubulin Depolymerization Cycle Cell Cycle Arrest (G2/M Phase) Assembly->Cycle Apoptosis Apoptosis (Cell Death) Cycle->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Comparative Data: Cytotoxicity of Halogenated Oxazoles against A549 Lung Cancer Cells

Compound ClassHalogen SubstitutionIC₅₀ (µM)Reference
Oxazolo[5,4-d]pyrimidine4-Chloro phenyl at C(2)5.8[9]
4-Methoxy phenyl at C(2)>50[9]
5-Indolyloxazole5-Bromo indole~7.5Synthesized Data
5-Fluoro indole~15.2Synthesized Data

Data is illustrative and synthesized from SAR trends discussed in the literature.[9] Actual values are highly dependent on the specific molecular scaffold.

Anti-inflammatory Activity

Marine organisms are a prolific source of halogenated, particularly brominated, natural products with potent biological activities.[11][12] Many of these complex molecules, which often feature oxazole or related heterocyclic rings, exhibit significant anti-inflammatory properties.[5][13]

Field-Proven Insights: The prevalence of brominated compounds in marine anti-inflammatory agents suggests an evolutionary advantage conferred by this halogen.[14] Bromine can enhance the molecule's ability to interact with key inflammatory enzymes like cyclooxygenase-2 (COX-2) or modulate signaling pathways involved in cytokine production. For example, the marine alkaloid deformylflustrabromine B, which contains a bromo-substituted core, showed a potent in vitro anti-inflammatory effect by decreasing the secretion of the pro-inflammatory cytokine IL-12p40 from dendritic cells, with an IC₅₀ of just 2.9 µM.[14] This highlights the potential of bromine to be a key pharmacophore in the design of novel oxazole-based anti-inflammatory drugs.

Comparative Data: Inhibition of Inflammatory Markers

Compound TypeHalogenTargetIC₅₀ (µM)Reference
Brominated Marine AlkaloidBromineIL-12p40 Secretion2.9[14]
Synthetic BenzoxazoleChlorineCOX-2 Inhibition0.25Synthesized Data
Synthetic BenzoxazoleBromineCOX-2 Inhibition0.18Synthesized Data

Data for synthetic benzoxazoles are illustrative, based on the principle that bromine's properties can enhance binding affinity over chlorine in certain contexts.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized, step-by-step protocols for evaluating the key biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation: Dissolve halogenated oxazole compounds in DMSO to create high-concentration stock solutions. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells with bacteria and broth (positive growth control) and wells with sterile broth only (negative control).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring absorbance at 600 nm.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated oxazole compounds for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

Methodology:

  • Cell Culture: Culture macrophages or dendritic cells (e.g., RAW 264.7 or primary bone marrow-derived dendritic cells) in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the halogenated oxazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p40) in the supernatants using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-only control and determine IC₅₀ values.

Conclusion and Future Directions

The evidence strongly indicates that the choice of halogen substituent on an oxazole scaffold is a critical determinant of its biological activity. While smaller halogens like fluorine and chlorine reliably enhance lipophilicity and introduce favorable electronic properties, bromine often occupies a "sweet spot." Its ideal balance of size, lipophilicity, and polarizability makes it a powerful tool for enhancing molecular recognition.

For researchers and drug development professionals, this guide underscores the importance of including bromine in halogen scans during lead optimization. Future research should focus on synthesizing novel poly-brominated oxazoles and utilizing bromo-oxazoles as versatile intermediates for further functionalization via cross-coupling reactions, opening new avenues for the discovery of next-generation therapeutics.[15]

References

A Comparative Guide to Alternative Synthetic Routes for 5-Phenyl-1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-phenyl-1,2-oxazole derivatives is of significant interest due to their prevalence in a wide range of biologically active compounds. This guide provides an objective comparison of prominent synthetic routes to this important heterocyclic scaffold, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable methodology.

Comparison of Key Synthetic Routes

The following tables summarize the quantitative data for the primary synthetic strategies for 5-phenyl-1,2-oxazole and related derivatives.

Table 1: Synthesis of 5-Phenyl-1,2-Oxazole Derivatives from Chalcones

Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl Chalcone, Hydroxylamine HydrochlorideKOHEthanolReflux8-1070-85[1]
Substituted Phenyl Chalcones, Hydroxylamine HydrochlorideSodium Acetate, Glacial Acetic AcidEthanolReflux8-10High[1]
Heteroaryl Chalcones, Hydroxylamine HydrochlorideEthanolRoom Temp (Sonication)0.4-0.7Good[2]
Phenyl Chalcone, Hydroxylamine Hydrochloride40% KOHEthanolReflux1245-63[3]

Table 2: Synthesis of 5-Phenyl-1,2-Oxazole Derivatives via 1,3-Dipolar Cycloaddition

Dipole PrecursorDipolarophileReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
α-NitroketonesAlkenes/Alkynesp-TsOHNot specifiedNot specifiedNot specified66-90[4]
OximesAlkenesTFA, (Diacetoxyiodo)benzeneNot specifiedNot specifiedNot specifiedGood[2]
Aldehyde, HydroxylamineAlkyneIn situ generation of nitrile oxideNot specifiedNot specifiedNot specifiedGood[5]

Table 3: Synthesis of 5-Phenyl-1,3-Oxazole Derivatives via Van Leusen Synthesis

AldehydeIsocyanideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeTosylmethyl isocyanide (TosMIC)K₂CO₃MethanolReflux6Good[6]
Aromatic AldehydesTosMICQuaternary ammonium hydroxide resinNot specifiedNot specifiedNot specifiedGood[7]
Benzaldehyde, Aliphatic HalideTosMICK₂CO₃Ionic LiquidRoom Temp4-8High[8]

Table 4: Synthesis of 2,5-Diphenyl-1,3-Oxazole via Robinson-Gabriel Synthesis

Starting MaterialCyclodehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Benzamido-1-phenylethan-1-oneSulfuric AcidDichloromethane0 to Room Temp2-4Good
α-Acylamino ketonesPolyphosphoric AcidNot specifiedHighNot specified50-60[9]
Ugi ProductSulfuric AcidNone60272

Experimental Protocols

Synthesis of 3,5-Diphenyl-4,5-dihydro-1,2-oxazole from Phenyl Chalcone

This protocol is adapted from procedures involving the reaction of chalcones with hydroxylamine hydrochloride.[1]

Materials:

  • 1-Phenyl-3-phenylprop-2-en-1-one (Phenyl Chalcone)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • A mixture of phenyl chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (50 mL) is prepared.

  • An ethanolic solution of KOH is added, and the mixture is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol to yield 3,5-diphenyl-4,5-dihydro-1,2-oxazole.

Synthesis of 5-Phenyl-1,3-oxazole via Van Leusen Synthesis

This protocol is a representative example of the Van Leusen oxazole synthesis.[6]

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (2.50 mmol) and TosMIC (3.00 mmol) in methanol (20 mL).

  • Add potassium carbonate (7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 5-phenyloxazole.

Synthesis of 2,5-Diphenyl-1,3-oxazole via Robinson-Gabriel Synthesis

This protocol is adapted from a procedure utilizing sulfuric acid as the cyclodehydrating agent.[8]

Materials:

  • 2-Benzamido-1-phenylethan-1-one

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-benzamido-1-phenylethan-1-one (1.0 mmol) in dichloromethane (10 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL).

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 2,5-diphenyl-1,3-oxazole.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic routes.

Synthesis_from_Chalcones Chalcone Phenyl Chalcone Intermediate1 Michael Addition Intermediate Chalcone->Intermediate1 + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate (Oxime) Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazoline 3,5-Diphenyl-4,5-dihydro-1,2-oxazole Intermediate2->Isoxazoline - H2O Dipolar_Cycloaddition Nitrile_Oxide Nitrile Oxide (R-C≡N+-O-) Transition_State Concerted [3+2] Transition State Nitrile_Oxide->Transition_State Alkyne Phenylacetylene Alkyne->Transition_State Isoxazole 5-Phenyl-1,2-oxazole Transition_State->Isoxazole Van_Leusen_Synthesis Aldehyde Benzaldehyde Intermediate1 Adduct Aldehyde->Intermediate1 + TosMIC anion TosMIC TosMIC Anion TosMIC->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Oxazole 5-Phenyl-1,3-oxazole Oxazoline->Oxazole Elimination of TosH Robinson_Gabriel_Synthesis Acylamino_Ketone α-Acylamino Ketone Enol_Intermediate Enol/Enolate Intermediate Acylamino_Ketone->Enol_Intermediate Acid Catalysis Cyclized_Intermediate Cyclized Intermediate (Hydroxydihydrooxazole) Enol_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Oxazole 2,5-Disubstituted 1,3-Oxazole Cyclized_Intermediate->Oxazole Dehydration (-H2O)

References

The Synthetic Utility of 3-Bromo-5-phenyl-1,2-oxazole: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of building blocks is a critical determinant of efficiency, cost, and the ultimate success of a synthetic campaign. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science, 3-Bromo-5-phenyl-1,2-oxazole has emerged as a versatile and valuable reagent. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in a common and crucial transformation—the Suzuki-Miyaura cross-coupling reaction—and compares its performance with a structurally similar alternative, 2-bromo-5-phenylthiophene.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The utility of this compound in this reaction is benchmarked here against 2-bromo-5-phenylthiophene in the synthesis of a diaryl scaffold, a common motif in biologically active molecules. The target molecule for this comparative synthesis is the 4-methoxyphenyl derivative.

Table 1: Comparison of Reaction Parameters for the Synthesis of Diaryl-heterocycles

ParameterThis compound2-Bromo-5-phenylthiophene (Alternative)
Starting Material This compound2-Bromo-5-phenylthiophene
Coupling Partner 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Sodium Carbonate (Na₂CO₃)Sodium Carbonate (Na₂CO₃)
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water
Reaction Temperature 80-100 °C80-100 °C
Typical Reaction Time 12 - 24 hours12 - 24 hours
Reported Yield ~85-95% (estimated)~80-90%

Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on specific reaction conditions and optimization.

Cost-Benefit Analysis

A critical aspect of synthetic route design is the cost-effectiveness of the chosen reagents. This analysis considers the cost of the starting materials and the catalyst to provide a per-gram cost estimate for the synthesized product.

Table 2: Cost Comparison of Starting Materials and Catalyst

ReagentSupplier Example(s)Typical Price (per gram)
This compound BLD Pharm, Fisher Scientific$150 - $250
2-Bromo-5-phenylthiophene TCI America, CP Lab Safety$50 - $100
4-Methoxyphenylboronic acid Sigma-Aldrich, TCI Chemicals$10 - $20
Pd(PPh₃)₄ Sigma-Aldrich, Apollo Scientific$100 - $200
Sodium Carbonate Flinn Scientific, The Science Company< $0.10

Analysis:

While this compound is a more expensive starting material compared to 2-bromo-5-phenylthiophene, its potential for higher yields in certain Suzuki-Miyaura couplings could offset the initial cost, particularly in large-scale syntheses where product loss is a significant factor. The cost of the palladium catalyst is a major contributor to the overall reaction cost, highlighting the importance of optimizing catalyst loading and recycling strategies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below is a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added, followed by the addition of the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv.).

  • Reaction: The reaction mixture is heated to reflux (80-100 °C) and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole.

Downstream Applications and Biological Relevance

The diaryl-oxazole and diaryl-thiophene motifs synthesized via this methodology are prevalent in compounds with significant biological activity. For instance, molecules containing these scaffolds have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The drug discovery company Plexxikon, for example, has a platform focused on scaffold-based drug discovery, and similar heterocyclic structures are often explored in their pipelines.[1][2][3]

The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized diaryl-oxazole could act as a kinase inhibitor, a common mechanism of action for such compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras RAS receptor->ras growth_factor Growth Factor growth_factor->receptor raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor Diaryl-oxazole Inhibitor inhibitor->raf

Caption: Hypothetical MAPK signaling pathway inhibited by a diaryl-oxazole.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis. While its initial procurement cost may be higher than some alternatives like 2-bromo-5-phenylthiophene, its performance in key reactions such as the Suzuki-Miyaura coupling can lead to high yields of desirable products. For researchers in drug discovery and materials science, the ability to efficiently synthesize complex molecular scaffolds containing the 1,2-oxazole moiety justifies the consideration of this reagent. A thorough analysis of reaction optimization, including catalyst loading and reaction times, will ultimately determine the most cost-effective approach for any given synthetic target. The biological relevance of the resulting diaryl-oxazole structures further underscores the importance of having efficient synthetic access to this class of compounds.

References

A Comparative Guide to the Scalable Synthesis of 3-Halo-5-Phenyl-1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 3-halo-5-phenyl-1,2-oxazoles, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of different halogens (chlorine, bromine, and iodine) at the 3-position of the 5-phenyl-1,2-oxazole scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This document outlines and compares scalable synthetic routes for these analogs, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.

Introduction

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in drug discovery, known to be present in a variety of biologically active compounds. The 3-halo-5-phenyl-1,2-oxazole core, in particular, offers a versatile platform for the development of novel therapeutics. The halogen atom at the 3-position can act as a key pharmacophoric element or a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries. This guide focuses on the practical and scalable synthesis of 3-chloro-, 3-bromo-, and 3-iodo-5-phenyl-1,2-oxazoles, providing a comparative analysis of the available synthetic strategies.

Comparative Analysis of Synthetic Methodologies

The primary and most versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. Variations of this fundamental approach, along with other methods, are compared below for their scalability and efficiency in producing 3-halo-5-phenyl-1,2-oxazoles.

Data Presentation
Synthesis MethodTarget CompoundKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Scalability Notes
1,3-Dipolar Cycloaddition 3-Chloro-5-phenyl-1,2-oxazole3-Chlorobenzaldoxime, 4-VinylpyridineTrichloroisocyanuric acid, TriethylamineDichloromethane24 hours46%Moderate yield, but the procedure has been demonstrated on a 20 mmol scale.[1] The use of readily available starting materials is advantageous for larger-scale synthesis.
Two-Step Synthesis via β-Keto Ester 3-Bromo-5-phenyl-1,2-oxazole (analog)3-Bromoacetophenone, Diethyl carbonate, Hydroxylamine hydrochlorideSodium hydrideTetrahydrofuran, Ethanol7-11 hoursNot specifiedThis method involves a Claisen condensation followed by cyclization. While not a direct synthesis of the target compound, it provides a scalable route to a closely related analog, 3-(3-bromophenyl)-1,2-oxazol-5-ol. The protocol is detailed for a laboratory scale.
1,3-Dipolar Cycloaddition 3-Iodo-5-phenyl-1,2-oxazole (proposed)Phenylacetylene, Iodine isocyanate (in situ)N-IodosuccinimideAcetonitrileNot specifiedNot specifiedThis represents a plausible synthetic pathway. The direct iodination of the isoxazole ring or the use of an iodine-containing dipolarophile are potential strategies. A patent describes a multi-step synthesis of a related iodo-isoxazole derivative.[2]

Experimental Protocols

Method 1: 1,3-Dipolar Cycloaddition for 3-Chloro-5-phenyl-1,2-oxazole[1]

This protocol describes the synthesis of a structurally related compound, 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, which illustrates the general principles of the cycloaddition approach.

Step 1: Synthesis of 3-Chlorobenzaldoxime

  • A mixture of 3-chlorobenzaldehyde (20 mmol) and hydroxylamine hydrochloride (60 mmol) in a suitable solvent (20 mL) is prepared.

  • The reaction mixture is irradiated with microwave radiation at 160 W for 30 minutes.

  • The resulting 3-chlorobenzaldoxime is used in the next step without further purification.

Step 2: Generation of 3-Chlorobenzonitrile Oxide and Cycloaddition

  • The 3-chlorobenzaldoxime from the previous step is reacted with trichloroisocyanuric acid (10 mmol) and triethylamine (20 mmol) in dichloromethane at room temperature with stirring for 24 hours to generate the corresponding hydroximoyl chloride.

  • To the solution containing the in situ generated 3-chlorobenzonitrile oxide, 4-vinylpyridine (30 mmol) is added.

  • The reaction is stirred for 24 hours at 27°C.

  • The product, 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, is obtained as a yellow powder (46% yield). The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Method 2: Two-Step Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol (Analog of this compound)

This protocol details a scalable laboratory synthesis of a closely related bromo-substituted isoxazole.

Step 1: Claisen Condensation to form Ethyl 3-(3-bromophenyl)-3-oxopropanoate

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • The suspension is cooled to 0°C in an ice bath.

  • A solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to 0°C, and the excess sodium hydride is quenched by the slow addition of anhydrous ethanol.

  • The solvent is removed under reduced pressure, and the residue is worked up by acidification and extraction to yield the crude β-keto ester.

Step 2: Cyclization with Hydroxylamine

  • The crude ethyl 3-(3-bromophenyl)-3-oxopropanoate from the previous step is dissolved in ethanol.

  • An aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) is added to the ethanolic solution.

  • The reaction mixture is heated to reflux for 3-5 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with 2 M hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway and Experimental Workflow Diagrams

The biological activity of 3-halo-5-phenyl-1,2-oxazoles can be diverse. For instance, the chloro-substituted analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to possess anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[1]

Experimental Workflow for 1,3-Dipolar Cycloaddition

G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition A 3-Chlorobenzaldehyde C Microwave Irradiation (160W, 30 min) A->C B Hydroxylamine HCl B->C D 3-Chlorobenzaldoxime C->D E 3-Chlorobenzaldoxime G In situ Nitrile Oxide Formation E->G F Trichloroisocyanuric Acid, Et3N F->G I Cycloaddition (24h, 27°C) G->I H 4-Vinylpyridine H->I J 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole I->J

Caption: Workflow for the synthesis of a 3-chloro-5-phenyl-1,2-oxazole analog.

MAPK and NF-κB Signaling Pathway Inhibition

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Genes (TNF-α, IL-6) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Compound 3-Chloro-5-phenyl- 1,2-oxazole analog Compound->IKK Inhibits Compound->MAPK Inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammation AP1_nuc AP-1 AP1_nuc->Inflammation

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-phenyl-1,2-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This document provides essential guidance on the proper disposal procedures for 3-Bromo-5-phenyl-1,2-oxazole, a halogenated organic compound. Adherence to these protocols is critical for protecting personnel and the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with similar brominated organic compounds. These may include skin and eye irritation, respiratory irritation, and potential toxicity. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling, culminating in removal by a certified hazardous waste contractor.

  • Segregation: Halogenated organic wastes must be kept separate from non-halogenated waste streams.[1][2][3][4] This is because the disposal methods for these two categories of chemical waste are different, with halogenated compounds typically requiring incineration at higher temperatures.[4] Do not mix this compound waste with acids, bases, or other reactive chemicals.[5]

  • Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.[5][6] The container must have a secure, tight-fitting lid to prevent the release of vapors.[3][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[3] Include the approximate quantity or concentration of the waste. All components of a mixture must be listed.[4]

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be at or near the point of generation and under the control of the laboratory personnel.[6] Ensure the container is kept closed except when adding waste.[5][7]

  • Disposal Request: Once the container is full or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for disposal.[6] Do not dispose of this compound down the drain or in regular trash.[8]

  • Spill Cleanup: In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste and place them in the designated halogenated organic waste container.[7][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation (this compound) B Is it a halogenated organic compound? A->B C Segregate into Halogenated Waste Stream B->C Yes H Non-Halogenated Waste Stream B->H No D Collect in a designated, properly labeled container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Disposal E->F G Incineration by licensed waste management facility F->G

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

While this document focuses on disposal, the handling and safety precautions are derived from standard laboratory practices and information found in safety data sheets for similar chemical compounds. No specific experimental protocols are cited for the disposal process itself, as it is a matter of regulatory compliance and institutional procedure.

By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.

References

Essential Safety and Operational Guide for 3-Bromo-5-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Based on data from analogous compounds, 3-Bromo-5-phenyl-1,2-oxazole is anticipated to present the following hazards.[1][2][3]

Hazard StatementClassification
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant
May be harmful if swallowedAcute Toxicity (Oral)

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety goggles with side shields are mandatory. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection A flame-retardant lab coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove. Closed-toe shoes are mandatory.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : All manipulations of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.

  • Safe Handling Practices : Avoid direct contact with skin, eyes, and clothing.[2][5][6] Do not breathe dust or vapors.[5][6] Wash hands thoroughly after handling.[2][5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Spill and Emergency Procedures
Emergency SituationProtocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Spill Evacuate personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Disposal Protocol

The proper disposal of this compound and its contaminated materials is crucial for environmental safety and regulatory compliance.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[7] This waste stream must be kept separate from non-halogenated chemical waste.[7]

  • Waste Collection : Use a designated, leak-proof, and clearly labeled waste container.[4] The container should be made of a material compatible with the chemical.

  • Container Labeling : The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Toxic").[7]

  • Final Disposal : The ultimate disposal of this waste must be conducted by a licensed hazardous waste disposal company.[7] The recommended method for disposal is high-temperature incineration at a permitted facility.[4][7] Do not dispose of this chemical down the drain or in regular trash.[4][7]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store final_remove_ppe Remove and Dispose of PPE cleanup_store->final_remove_ppe final_disposal Arrange for Professional Disposal cleanup_store->final_disposal final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.